Naloxegol
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
(4R,4aS,7S,7aR,12bS)-7-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H53NO11/c1-3-9-35-10-8-33-30-26-4-5-27(36)31(30)46-32(33)28(6-7-34(33,37)29(35)25-26)45-24-23-44-22-21-43-20-19-42-18-17-41-16-15-40-14-13-39-12-11-38-2/h3-5,28-29,32,36-37H,1,6-25H2,2H3/t28-,29+,32-,33-,34+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKCCCKFOQNXKV-ZRSCBOBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOCCOCCOCCOCCOCCOCCO[C@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H53NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80234684 | |
| Record name | Naloxegol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80234684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
651.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854601-70-0 | |
| Record name | (5α,6α)-4,5-Epoxy-6-(3,6,9,12,15,18,21-heptaoxadocos-1-yloxy)-17-(2-propen-1-yl)morphinan-3,14-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=854601-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naloxegol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0854601700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naloxegol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09049 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Naloxegol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80234684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NALOXEGOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44T7335BKE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Naloxegol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8338 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Naloxegol's Mechanism of Action in the Enteric Nervous System: A Technical Guide
Introduction
Opioid-induced constipation (OIC) is a prevalent and often debilitating side effect of opioid therapy, arising from the interaction of opioids with the enteric nervous system (ENS), the intrinsic nervous system of the gastrointestinal (GI) tract.[1][2][3][4] Opioids exert their analgesic effects by binding to mu (µ)-opioid receptors in the central nervous system (CNS). However, they also bind to identical receptors located in the myenteric and submucosal plexuses of the gut wall.[1] This peripheral action disrupts normal gut function by inhibiting peristalsis, increasing fluid absorption from the stool, and decreasing intestinal secretions, leading to the cluster of symptoms known as OIC.
Naloxegol is a peripherally acting µ-opioid receptor antagonist (PAMORA) designed specifically to treat OIC in adult patients with chronic non-cancer pain. It is a PEGylated derivative of the opioid antagonist naloxone. This structural modification is key to its mechanism, enabling it to reverse the constipating effects of opioids in the GI tract without compromising their pain-relieving effects in the CNS.
Core Mechanism of Action
This compound's therapeutic effect is rooted in its selective antagonism of µ-opioid receptors within the ENS. Its chemical structure is central to this peripheral selectivity.
-
PEGylation and Peripheral Restriction : this compound is synthesized by attaching a polyethylene glycol (PEG) moiety to naloxone. This PEGylation increases the molecule's size and polarity, which significantly limits its ability to cross the blood-brain barrier (BBB).
-
P-glycoprotein (P-gp) Substrate : Furthermore, this compound is a substrate for the P-glycoprotein (P-gp) efflux transporter, an active transport protein present at the BBB. The P-gp transporter actively pumps this compound that does enter the endothelial cells of the BBB back into the systemic circulation, further ensuring that pharmacologically active concentrations do not reach the CNS.
-
Competitive Antagonism in the Gut : In the periphery, this compound functions as a competitive antagonist at µ-opioid receptors in the ENS. It has a high binding affinity for these receptors, allowing it to displace agonist opioids like morphine. By blocking the receptor, this compound inhibits the downstream signaling cascade initiated by the opioid, thereby restoring gut motility and secretory processes. In-vitro studies have shown that this compound is a potent inhibitor of binding to the human µ-opioid receptor.
Signaling Pathways in the Enteric Neuron
Opioids and this compound exert opposing effects on the intracellular signaling of enteric neurons. Opioids inhibit neuronal function, while this compound blocks this inhibition.
-
Opioid Agonist Action : When an opioid binds to the µ-opioid receptor (a G-protein coupled receptor), it triggers a cascade that inhibits neuronal activity. This includes the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP), the activation of inwardly rectifying potassium (K+) channels, and the inhibition of voltage-gated calcium (Ca2+) channels. The resulting efflux of K+ and reduced influx of Ca2+ leads to hyperpolarization of the neuronal membrane, making the neuron less excitable and reducing the release of excitatory neurotransmitters like acetylcholine. This suppression of neurotransmitter release is a primary driver of decreased propulsive motility.
-
This compound's Antagonist Action : this compound, by competitively binding to the µ-opioid receptor, prevents the opioid agonist from initiating this inhibitory cascade. It does not initiate a signaling cascade of its own, acting as a neutral antagonist. This blockade restores the normal release of neurotransmitters, allowing for the resumption of coordinated peristaltic contractions and intestinal secretion.
Quantitative Data Summary
The following tables summarize key quantitative data regarding this compound's receptor binding, preclinical potency, and clinical efficacy.
Table 1: Receptor Binding Affinity
| Receptor | Binding Affinity (Ki) | Reference |
| μ-Opioid Receptor (human) | 7.42 nmol/L | |
| κ-Opioid Receptor (human) | 8.65 nmol/L | |
| δ-Opioid Receptor (human) | 203.0 nmol/L |
Table 2: Preclinical Potency (Rat Model)
| Parameter | This compound (Oral ED₅₀) | Naloxone (Oral ED₅₀) | Reference |
| Antagonism of Morphine-Induced GI Transit Inhibition | 23.1 mg/kg | 0.69 mg/kg | |
| Antagonism of Morphine-Induced Antinociception (CNS) | 55.4 mg/kg | 1.14 mg/kg |
ED₅₀: The dose achieving 50% of the maximal effect.
Table 3: Clinical Efficacy in OIC (KODIAC-04 & KODIAC-05 Phase 3 Trials)
| Parameter | This compound 25 mg | Placebo | p-value | Reference |
| 12-Week Response Rate (KODIAC-04) | 44.4% | 29.4% | p=0.001 | |
| 12-Week Response Rate (KODIAC-05) | 39.7% | 29.3% | p=0.021 | |
| Median Time to First Post-dose SBM (KODIAC-04) | 6 hours | 36 hours | - | |
| Median Time to First Post-dose SBM (KODIAC-05) | 12 hours | 37 hours | - |
SBM: Spontaneous Bowel Movement.
Table 4: Effects on Gastrointestinal Transit (Healthy Volunteers on Oxycodone)
| Transit Time Parameter | This compound 25 mg + Oxycodone | Placebo + Oxycodone | % Reduction | p-value | Reference |
| Total GI Transit Time | 56.8 hours | 71.3 hours | 21% | p=0.016 | |
| Colonic Transit Time | 45.0 hours | 59.7 hours | 23% | p=0.006 |
Experimental Protocols
The characterization of this compound's mechanism of action relies on a variety of established experimental methodologies.
Radioligand Binding Assays
These in vitro assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective : To quantify the affinity of this compound for µ, δ, and κ opioid receptors.
-
Methodology :
-
Receptor Preparation : Membranes are prepared from cells engineered to express a high density of a specific human opioid receptor subtype (e.g., µ-opioid receptor).
-
Competitive Binding : The cell membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., [³H]DAMGO for µ-receptors).
-
Test Compound Addition : Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture. This compound competes with the radioligand for binding to the receptor.
-
Separation and Quantification : After reaching equilibrium, the bound and free radioligand are separated via rapid filtration. The radioactivity trapped on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis : The data are used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki value is then derived from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
In Vivo Gastrointestinal Transit Assays
These assays assess the effect of a compound on the rate of movement of contents through the GI tract in animal models.
-
Objective : To measure this compound's ability to reverse opioid-induced slowing of GI transit.
-
Methodology (Rat Charcoal Meal Model) :
-
Animal Preparation : Rats are fasted overnight to ensure an empty stomach but are allowed access to water.
-
Drug Administration : Animals are divided into groups and treated with: a) Vehicle (control), b) an opioid agonist (e.g., morphine) to induce constipation, and c) Morphine plus varying doses of this compound administered orally.
-
Marker Administration : After a set period following drug administration, a non-absorbable marker (e.g., a suspension of 10% charcoal in 5% gum acacia) is administered orally.
-
Transit Measurement : After a specific time (e.g., 60 minutes), the animals are euthanized. The small intestine is carefully removed, and the total length of the intestine is measured. The distance traveled by the charcoal meal from the pylorus is also measured.
-
Data Analysis : The GI transit is expressed as the percentage of the total length of the small intestine that the charcoal marker has traversed. The ED₅₀ for this compound is calculated as the dose that reverses 50% of the morphine-induced inhibition of transit.
-
Wireless Motility Capsule (Human Studies)
This non-invasive method is used to measure regional and whole-gut transit times in clinical research.
-
Objective : To determine the effect of this compound on gastric emptying, small bowel transit, and colonic transit times in human subjects receiving opioids.
-
Methodology :
-
Subject Preparation : Participants ingest a standardized meal after a period of fasting.
-
Capsule Ingestion : Immediately after the meal, the subject swallows a wireless motility capsule. The capsule contains sensors to measure pH, temperature, and pressure.
-
Data Recording : The capsule transmits data to a receiver worn by the subject. Gastric emptying is marked by the abrupt pH rise as the capsule enters the small intestine. Passage into the colon is identified by a drop in pH. Total transit time is recorded when the capsule is expelled.
-
Treatment Periods : In a crossover design, subjects undergo treatment periods with an opioid plus placebo and an opioid plus this compound, with a washout period in between. Transit times are recorded during each period.
-
Data Analysis : Transit times for each segment of the GI tract are calculated and compared between the this compound and placebo treatment phases to determine the drug's effect.
-
Experimental and Clinical Workflow
The evaluation of a PAMORA like this compound follows a logical progression from preclinical assessment to clinical validation.
References
- 1. The role of this compound in the management of opioid-induced bowel dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical potential of this compound in the management of opioid-induced bowel dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
The Preclinical Pharmacokinetic Profile of Naloxegol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naloxegol, a peripherally acting mu-opioid receptor antagonist (PAMORA), is a PEGylated derivative of naloxone designed to mitigate opioid-induced constipation (OIC) without compromising centrally mediated analgesia. Its unique structure, featuring a polyethylene glycol (PEG) moiety, restricts its ability to cross the blood-brain barrier.[1] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound in various animal models, offering valuable insights for researchers and professionals involved in drug development.
Core Pharmacokinetic Parameters
The pharmacokinetic profile of this compound has been characterized in several preclinical species, primarily focusing on absorption, distribution, metabolism, and excretion (ADME).
Absorption
Following oral administration, this compound is rapidly absorbed, with peak plasma concentrations (Cmax) typically reached in less than two hours in preclinical models.[2][3] Studies in rats have demonstrated this rapid uptake.[3] In some cases, a secondary peak in plasma concentration has been observed, suggesting potential enterohepatic recirculation.[4]
Distribution
A key feature of this compound's design is its limited distribution to the central nervous system (CNS). This is primarily due to its nature as a substrate for the P-glycoprotein (P-gp) transporter, an efflux pump at the blood-brain barrier that actively removes the compound from the brain. Preclinical studies in rats have shown that the penetration of this compound into the CNS is significantly slower than that of naloxone. The plasma protein binding of this compound is reported to be low.
Metabolism
This compound is predominantly metabolized in the liver, with cytochrome P450 3A4 (CYP3A4) being the primary enzyme responsible for its biotransformation. The major metabolic pathways include the shortening of the PEG chain and oxidation of the PEG moiety, as well as N-dealkylation. Preclinical studies in rats and dogs have confirmed that the metabolites found in human plasma are also present in these animal models, often at higher concentrations.
Excretion
The primary route of elimination for this compound and its metabolites is through the feces. In preclinical studies, a significant portion of the administered dose is recovered in the feces, with a smaller amount excreted in the urine.
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic parameters of this compound in various preclinical animal models. Data for intravenous administration and for monkey models was not available in the searched results.
Table 1: Pharmacokinetics of this compound Following Oral Administration in Rats
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | T½ (hr) | Bioavailability (%) | Reference(s) |
| 50 | - | - | - | - | - |
Specific quantitative values for Cmax, Tmax, AUC, T½, and bioavailability for oral administration in rats were not explicitly found in the search results. The provided reference confirms a 50 mg/kg oral dose was used in a study.
Table 2: Pharmacokinetics of this compound Following Oral Administration in Dogs
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | T½ (hr) | Bioavailability (%) | Reference(s) |
| Data Not Available | - | - | - | - | - |
Quantitative pharmacokinetic data for this compound in dogs was not available in the provided search results.
Table 3: Pharmacokinetics of this compound Following Oral Administration in Monkeys
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | T½ (hr) | Bioavailability (%) | Reference(s) |
| Data Not Available | - | - | - | - | - |
Quantitative pharmacokinetic data for this compound in monkeys was not available in the provided search results.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical pharmacokinetic studies. Below are descriptions of key experimental protocols cited in the literature.
In Vivo Rat Model for Reversal of Morphine-Induced Effects
This protocol is designed to assess the peripheral antagonist activity of this compound.
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration:
-
Morphine is administered intravenously to induce central and peripheral opioid effects.
-
This compound is administered orally.
-
-
Experimental Assays:
-
Gastrointestinal Transit Assay: Measures the extent of morphine-induced inhibition of gastrointestinal transit and its reversal by this compound.
-
Hot Plate Assay: Assesses the antinociceptive (analgesic) effects of morphine and whether this compound interferes with this centrally mediated effect.
-
-
Procedure:
-
Rats are fasted overnight before the experiment.
-
Morphine or saline is administered intravenously.
-
This compound or vehicle is administered orally.
-
For the gastrointestinal transit assay, a charcoal meal is given orally, and the distance it travels through the intestine is measured after a set time.
-
For the hot plate assay, the latency of the rat to react to a heated surface is measured.
-
-
Reference:
Pharmacokinetic Study Sample Collection
This protocol outlines the collection of biological samples for pharmacokinetic analysis.
-
Animal Model: Preclinical animal models (e.g., rats).
-
Drug Administration: this compound is administered orally or intravenously.
-
Sample Collection:
-
Serial blood samples are collected at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Urine and feces are collected over a specified period to determine the routes and extent of excretion.
-
-
Sample Processing:
-
Blood samples are processed to obtain plasma, which is then stored frozen until analysis.
-
Urine and feces are homogenized and stored frozen.
-
-
Reference:
Bioanalytical Method for this compound Quantification
This protocol describes a common analytical method for measuring this compound concentrations in plasma.
-
Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation: Plasma samples are typically subjected to solid-phase extraction to isolate this compound and remove interfering substances.
-
Chromatography: A C18 column is commonly used for chromatographic separation.
-
Detection: A tandem mass spectrometer is used for sensitive and specific detection and quantification of this compound.
-
Validation: The method is validated for parameters such as linearity, accuracy, precision, and selectivity according to regulatory guidelines.
-
Reference:
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental processes can enhance understanding.
Caption: Mechanism of this compound in reversing opioid-induced constipation.
Caption: A typical workflow for a preclinical pharmacokinetic study.
Conclusion
The preclinical pharmacokinetic studies of this compound in animal models have been instrumental in characterizing its ADME profile and confirming its mechanism of action as a peripherally restricted µ-opioid receptor antagonist. Its rapid absorption, limited CNS penetration, extensive metabolism, and primary fecal excretion are key attributes that contribute to its clinical efficacy and safety profile. This technical guide provides a foundational understanding of this compound's behavior in preclinical species, which is essential for the ongoing research and development of peripherally acting opioid antagonists. Further studies providing more detailed quantitative pharmacokinetic data, particularly in non-rodent species and via intravenous administration, would further enhance our understanding of this important therapeutic agent.
References
- 1. An Open-Label, Randomized Bioavailability Study of Alternative Methods of Oral Administration of this compound in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: First oral peripherally acting mu opioid receptor antagonists for opioid-induced constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Absorption, distribution, metabolism, and excretion of [14C]-labeled this compound in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Structure Analysis of Naloxegol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical structure analysis of naloxegol, a peripherally acting mu-opioid receptor antagonist used for the treatment of opioid-induced constipation. The document details the synthetic pathways, experimental protocols, and in-depth structural analysis of this PEGylated naloxone derivative.
Chemical Synthesis of this compound
The synthesis of this compound originates from the readily available starting material, naloxone. The core of the synthesis involves the stereoselective reduction of the C6-keto group of a protected naloxone derivative, followed by pegylation of the resulting hydroxyl group. An improved and robust commercial process has been developed to achieve high yield and purity of this compound oxalate, the pharmaceutically acceptable salt form.[1]
A common synthetic approach involves the following key steps:
-
Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group of naloxone is first protected to prevent side reactions in subsequent steps. A frequently used protecting group is the methoxyethoxymethyl (MEM) group.
-
Stereoselective Reduction of the Ketone: The C6-keto group of the protected naloxone is then reduced to a hydroxyl group. The stereochemistry at this position is crucial for the activity of the final compound. Reagents such as potassium tri-sec-butylborohydride are employed to achieve the desired α-alcohol stereoisomer with high selectivity.[1]
-
Pegylation of the C6-Hydroxyl Group: The newly formed hydroxyl group is then pegylated. This is a critical step that attaches the polyethylene glycol (PEG) chain to the naloxol derivative, which limits the molecule's ability to cross the blood-brain barrier.
-
Deprotection and Salt Formation: Finally, the protecting group on the phenolic hydroxyl is removed under acidic conditions. The resulting this compound free base is then converted to its oxalate salt to improve its stability and handling properties. This final product can be obtained with a purity of greater than 99.5%.[1]
Synthesis Workflow Diagram
Caption: General Synthesis Workflow for this compound Oxalate
Quantitative Data for Synthesis
| Step | Product | Reagents/Conditions | Yield (%) | Reference |
| 1 | 3-O-MEM Naloxone | Naloxone HCl, MEM-Cl, Diisopropylethylamine, Dichloromethane | ~95 | [1] |
| 2 | 3-O-MEM-α-naloxol | 3-O-MEM Naloxone, Potassium tri-sec-butylborohydride, THF | 85 | [1] |
| 3 | 3-O-MEM this compound | 3-O-MEM-α-naloxol, CH3(OCH2CH2)7Br, Sodium Hydride | 88 | |
| 4 | This compound Base | 3-O-MEM this compound, Hydrochloric acid in Ethyl Acetate | 78.3 | |
| 5 | This compound Oxalate | This compound Base, Oxalic Acid, MTBE/n-propanol | 87.8 |
Experimental Protocols
Preparation of 3-O-MEM Naloxone: To a solution of naloxone hydrochloride dihydrate in dichloromethane, N,N'-Diisopropylethylamine is added, followed by methoxyethoxymethyl chloride (MEM-Cl). The reaction mixture is stirred at a controlled temperature. After completion, the reaction is worked up by washing with water and brine. The organic layer is dried and concentrated to yield 3-O-MEM naloxone.
Stereoselective Reduction to 3-O-MEM-α-naloxol: The 3-O-MEM naloxone is dissolved in anhydrous tetrahydrofuran (THF) and cooled. A solution of potassium tri-sec-butylborohydride (K-Selectride) in THF is added dropwise. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the product is extracted.
Pegylation to form 3-O-MEM this compound: The 3-O-MEM-α-naloxol is dissolved in a suitable solvent, and a strong base such as sodium hydride is added to deprotonate the hydroxyl group. Subsequently, the PEGylating agent, such as CH3(OCH2CH2)7Br, is added, and the reaction is stirred until completion.
Deprotection to this compound Base: The 3-O-MEM this compound is treated with a solution of hydrogen chloride in ethyl acetate to remove the MEM protecting group. The resulting this compound hydrochloride is then neutralized with a base like sodium carbonate to obtain the this compound free base.
Formation of this compound Oxalate: The this compound free base is dissolved in a mixture of methyl-tert-butyl ether (MTBE) and n-propanol. A solution of oxalic acid in the same solvent mixture is then added slowly to precipitate the this compound oxalate salt. The solid is collected by filtration and dried under vacuum.
Chemical Structure Analysis
The chemical structure of this compound has been elucidated and confirmed using various spectroscopic techniques.
Spectroscopic Data
| Technique | Key Observations |
| ¹H NMR | The spectrum shows characteristic signals for the aromatic protons of the morphinan core, the allyl group, and the polyethylene glycol chain. |
| ¹³C NMR | The carbon spectrum displays distinct signals for all carbon atoms, including those in the morphinan skeleton, the allyl group, and the repeating ethylene glycol units. |
| IR Spectroscopy | The IR spectrum exhibits characteristic absorption bands for the hydroxyl groups, the aromatic ring, the ether linkages, and the aliphatic C-H bonds. |
| Mass Spectrometry | The mass spectrum confirms the molecular weight of this compound and its fragmentation pattern is consistent with the proposed structure. |
Detailed peak assignments for NMR and IR, and fragmentation data for mass spectrometry are available in the supplementary information of the cited literature.
Mechanism of Action: Mu-Opioid Receptor Antagonism
This compound functions as a peripherally acting mu-opioid receptor antagonist. Opioids cause constipation by binding to mu-opioid receptors in the enteric nervous system, which leads to a decrease in gastrointestinal motility and secretion.
The binding of an opioid agonist to the mu-opioid receptor, a G-protein coupled receptor, initiates a signaling cascade. This involves the activation of inhibitory G-proteins (Gi/Go), which in turn inhibit adenylate cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This signaling also leads to the opening of potassium channels and the closing of calcium channels in enteric neurons. The overall effect is a reduction in neuronal excitability and a decrease in the release of neurotransmitters that promote gut motility.
This compound, due to its PEGylated structure, has limited ability to cross the blood-brain barrier. It therefore acts primarily on the mu-opioid receptors in the gastrointestinal tract, competitively inhibiting the binding of opioid agonists. This antagonism blocks the downstream signaling cascade, thereby restoring normal gut motility and secretion.
Mu-Opioid Receptor Signaling Pathway Diagram
Caption: Mu-Opioid Receptor Signaling in Enteric Neurons and the Action of this compound
References
In Vitro Binding Affinity of Naloxegol to Mu-Opioid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding characteristics of naloxegol to the mu-opioid receptor. This compound, a peripherally acting mu-opioid receptor antagonist (PAMORA), is a polyethylene glycol (PEG) derivative of naloxone.[1][2] Its chemical modification is designed to limit its ability to cross the blood-brain barrier, allowing it to antagonize opioid receptors in the gastrointestinal tract without compromising the central analgesic effects of opioids.[3][4] This document details the quantitative binding affinity, experimental methodologies used for its determination, and the associated signaling pathways.
Quantitative Binding Affinity of this compound
This compound demonstrates a high and specific binding affinity for the human mu-opioid receptor. In vitro studies have consistently shown its potency as an inhibitor of ligand binding to this receptor subtype. The affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in the absence of the radioligand.
| Parameter | Receptor Subtype | Value | Cell Line | Reference |
| Ki (Inhibition Constant) | Human µ-opioid | 7.42 nM (geometric mean) | Cloned human µ-opioid receptors | [1] |
| Human µ-opioid | Range: 6.5 - 8.5 nM | Cloned human µ-opioid receptors | ||
| Human δ-opioid | 203 nM (geometric mean) | Cloned human δ-opioid receptors | ||
| Human κ-opioid | 8.65 nM | Cloned human κ-opioid receptors | ||
| pA2 (Functional Antagonism) | Human µ-opioid | 7.95 | HEK-293s cells | |
| KB (Equilibrium Dissociation Constant from functional assay) | Human µ-opioid | 11 nM | HEK-293s cells |
Experimental Protocols
The binding affinity and functional activity of this compound are determined through a series of established in vitro assays. The primary methods employed are radioligand competitive binding assays and functional assays such as the [³⁵S]GTPγS binding assay.
Radioligand Competitive Binding Assay
This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To determine the binding affinity (Ki) of this compound for opioid receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing cloned human µ-, δ-, or κ-opioid receptors.
-
Incubation: The cell membranes (e.g., 20 µg of protein) are incubated with a specific radioligand and various concentrations of this compound. For the µ-opioid receptor, the incubation buffer typically contains 50 mM Tris-HCl (pH 7.4) and 100 mM NaCl.
-
Radioligands: Specific radioligands are used for each receptor subtype, for example, [³H]DAMGO for the µ-opioid receptor.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/C).
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Pharmacologic Profile of this compound, a Peripherally Acting µ-Opioid Receptor Antagonist, for the Treatment of Opioid-Induced Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of this compound in the management of opioid-induced bowel dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Oxalate? [synapse.patsnap.com]
- 4. Peripherally Acting μ-Opioid Receptor Antagonists for the Treatment of Opioid-Related Side Effects: Mechanism of Action and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Targeted Therapy: An In-depth Technical Guide to the Discovery and Development of Naloxegol as a Peripherally Acting Mu-Opioid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Opioid-induced constipation (OIC) is a prevalent and often debilitating side effect of opioid therapy, significantly impacting patients' quality of life and adherence to pain management regimens. The development of peripherally acting mu-opioid receptor antagonists (PAMORAs) represents a significant therapeutic advancement, offering a targeted approach to alleviate OIC without compromising centrally mediated analgesia. This technical guide provides a comprehensive overview of the discovery and development of naloxegol, a first-in-class oral PAMORA. We delve into the preclinical and clinical research that underpinned its journey from a chemical modification of naloxone to a globally approved therapeutic agent. This guide includes detailed experimental methodologies, quantitative data summaries, and visualizations of key biological pathways and developmental workflows to offer a granular understanding of this compound's evolution as a targeted OIC treatment.
Introduction: The Unmet Need in Opioid Therapy
Opioids are a cornerstone of pain management; however, their utility is often limited by significant adverse effects, most notably OIC. Unlike other opioid-related side effects, tolerance to OIC rarely develops, making it a persistent challenge for patients on long-term opioid therapy. The pathophysiology of OIC stems from the activation of mu-opioid receptors in the enteric nervous system, leading to decreased gastrointestinal motility, increased fluid absorption, and reduced intestinal secretion. Traditional laxatives often provide inadequate relief as they do not address the underlying receptor-mediated mechanism. This unmet clinical need spurred the development of a novel therapeutic class: PAMORAs, designed to selectively block peripheral mu-opioid receptors in the gut while sparing the central nervous system (CNS) receptors responsible for analgesia.
The Genesis of this compound: From Naloxone to a Peripherally Restricted Antagonist
This compound was rationally designed by Nektar Therapeutics and subsequently developed and commercialized by AstraZeneca.[1] The foundational concept was to modify the structure of the non-selective opioid antagonist naloxone to restrict its passage across the blood-brain barrier (BBB).
Chemical Synthesis of this compound Oxalate
This compound is a PEGylated derivative of naloxone. The synthesis involves a multi-step process starting from naloxone hydrochloride. The key modification is the attachment of a methoxypolyethylene glycol (PEG) chain to the 6-alpha-hydroxyl group of naloxone. This PEGylation increases the molecule's size and polarity, making it a substrate for the P-glycoprotein (P-gp) efflux transporter at the BBB, thereby severely limiting its CNS penetration.[2][3]
Experimental Protocol: Synthesis of this compound Oxalate
The synthesis of this compound oxalate can be summarized in the following key steps:
-
Protection of the 3-hydroxyl group of naloxone: The phenolic hydroxyl group of naloxone is protected, for example, as a methoxyethoxymethyl (MEM) ether.
-
Reduction of the 6-keto group: The ketone at the 6-position is stereoselectively reduced to the corresponding 6α-hydroxyl group.
-
PEGylation: The resulting alcohol is then reacted with a monomethoxy-terminated polyethylene glycol (n=7) derivative.
-
Deprotection: The protecting group on the 3-hydroxyl group is removed.
-
Salt Formation: The this compound free base is reacted with oxalic acid to form the stable oxalate salt.
A detailed, multi-step synthesis protocol has been described in the literature, providing specific reagents and reaction conditions for each transformation.
Preclinical Pharmacology: Establishing Peripheral Selectivity and Efficacy
A robust preclinical program was essential to demonstrate this compound's desired pharmacological profile: potent antagonism of peripheral mu-opioid receptors with minimal impact on central opioid effects.
In Vitro Receptor Binding and Functional Assays
In vitro studies were conducted to determine the binding affinity and functional activity of this compound at the human mu, delta, and kappa opioid receptors.
Experimental Protocol: Radioligand Binding Assays
Competitive binding assays are performed using cell membranes expressing the recombinant human opioid receptors. The ability of this compound to displace a radiolabeled ligand (e.g., [³H]-DAMGO for the mu-opioid receptor) is measured. The concentration of this compound that inhibits 50% of the radioligand binding (IC50) is determined and used to calculate the equilibrium dissociation constant (Ki), which reflects the binding affinity.
Data Presentation: this compound and Naloxone Opioid Receptor Binding Affinities
| Compound | Mu-Opioid Receptor (Ki, nM) | Delta-Opioid Receptor (Ki, nM) | Kappa-Opioid Receptor (Ki, nM) |
| This compound | 7.42[4] | 203[4] | 47 (EC50 for partial agonism) |
| Naloxone | ~1.1 - 1.4 | ~16 - 67.5 | ~2.5 - 12 |
Note: Ki values can vary between studies depending on the specific assay conditions.
These data demonstrate that this compound is a potent and selective antagonist at the mu-opioid receptor, with significantly lower affinity for the delta- and kappa-opioid receptors.
In Vivo Animal Models
Animal models were crucial for assessing the in vivo efficacy of this compound in reversing opioid-induced constipation and for confirming its lack of interference with central analgesia.
Experimental Protocol: Morphine-Induced Constipation Model in Rats
-
Induction of Constipation: Rats are administered morphine to induce a delay in gastrointestinal transit.
-
Treatment: Different doses of this compound or vehicle are administered orally.
-
Measurement of Gastrointestinal Transit: A non-absorbable marker (e.g., charcoal meal) is administered, and the distance it travels through the small intestine over a set period is measured. The ED50 (the dose required to achieve 50% of the maximum effect) for reversing the morphine-induced delay is calculated.
Experimental Protocol: Hot Plate Test for Analgesia in Rats
-
Baseline Measurement: The baseline latency for a rat to exhibit a pain response (e.g., licking a paw or jumping) on a heated surface is recorded.
-
Opioid Administration: An opioid analgesic like morphine is administered.
-
Treatment: this compound or vehicle is administered.
-
Post-treatment Measurement: The latency to the pain response is measured again at various time points. A reversal of the opioid-induced increase in latency would indicate central antagonist activity.
In these preclinical models, this compound effectively reversed morphine-induced delays in gastrointestinal transit without significantly affecting morphine-induced analgesia, confirming its peripheral selectivity.
Clinical Development: The KODIAC Program
The clinical development of this compound was primarily driven by the KODIAC program, a series of Phase 3 clinical trials designed to evaluate the efficacy and safety of this compound in patients with non-cancer pain and OIC.
KODIAC-04 and KODIAC-05: Pivotal Efficacy and Safety Studies
These two large, randomized, double-blind, placebo-controlled trials formed the cornerstone of the regulatory submission for this compound.
Experimental Protocol: KODIAC-04 and KODIAC-05 Study Design
-
Participants: Adults with chronic non-cancer pain on a stable opioid dose (30-1000 morphine milligram equivalents per day) with OIC (fewer than three spontaneous bowel movements [SBMs] per week).
-
Intervention: Patients were randomized to receive this compound (12.5 mg or 25 mg) or placebo once daily for 12 weeks.
-
Primary Endpoint: The percentage of "responders," defined as patients who had at least three SBMs per week and an increase of at least one SBM from baseline for at least 9 out of the 12 weeks and for at least 3 of the last 4 weeks.
-
Key Secondary Endpoints: Time to first post-dose SBM, number of SBMs per week, and responder status in patients with an inadequate response to laxatives.
Data Presentation: Key Efficacy Results from KODIAC-04 and KODIAC-05
| Endpoint | KODIAC-04 | KODIAC-05 |
| Responder Rate (25 mg this compound) | 44.4% | 39.7% |
| Responder Rate (Placebo) | 29.4% | 29.3% |
| P-value (25 mg vs. Placebo) | 0.001 | 0.02 |
| Median Time to First SBM (25 mg this compound) | 5.9 hours | 12.0 hours |
| Median Time to First SBM (Placebo) | 35.8 hours | 37.2 hours |
The results from both studies demonstrated that the 25 mg dose of this compound was significantly more effective than placebo in increasing the frequency of SBMs in patients with OIC.
KODIAC-07 and KODIAC-08: Long-Term Safety and Tolerability
These studies were designed to assess the long-term safety profile of this compound. KODIAC-07 was a 12-week extension of KODIAC-04, and KODIAC-08 was a 52-week open-label safety study. These studies confirmed that this compound was generally well-tolerated over the long term, with the most common adverse events being gastrointestinal in nature (e.g., abdominal pain, diarrhea, and nausea). Importantly, there was no evidence of opioid withdrawal or interference with analgesia.
Signaling Pathways and Developmental Workflow
Mu-Opioid Receptor Signaling in the Gastrointestinal Tract
The binding of opioids to mu-opioid receptors on enteric neurons leads to a cascade of intracellular events that ultimately inhibit gastrointestinal function.
Caption: Mu-opioid receptor signaling cascade in enteric neurons leading to constipation.
This compound Drug Development Workflow
The development of this compound followed a structured path from initial concept to regulatory approval.
Caption: A simplified workflow of the discovery and development of this compound.
Conclusion
The development of this compound as the first oral PAMORA for OIC represents a significant achievement in targeted drug design and development. Through a systematic process of chemical modification, preclinical evaluation, and a comprehensive clinical trial program, this compound was shown to be an effective and generally well-tolerated treatment for OIC in patients with chronic non-cancer pain, without compromising the central analgesic effects of opioids. This in-depth guide has provided a technical overview of this journey, highlighting the key experiments, data, and developmental milestones that led to its approval and subsequent clinical use. The story of this compound serves as a compelling case study in addressing a specific, mechanism-based side effect to improve the overall therapeutic profile of an essential class of medications.
References
An In-depth Technical Guide to the Interaction of Naloxegol with P-glycoprotein Transporters
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Naloxegol, a peripherally acting mu-opioid receptor antagonist (PAMORA), is indicated for the treatment of opioid-induced constipation (OIC). A key feature of its pharmacological profile is its limited penetration into the central nervous system (CNS), thereby minimizing the risk of interfering with centrally mediated opioid analgesia. This peripheral restriction is primarily attributed to its interaction with the P-glycoprotein (P-gp) efflux transporter. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms governing the interaction between this compound and P-gp, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.
Introduction to P-glycoprotein and its Role in Drug Disposition
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a 170 kDa transmembrane glycoprotein that functions as an ATP-dependent efflux pump.[1] It is expressed in various tissues, including the intestines, liver, kidneys, and the blood-brain barrier.[2][3] P-gp plays a crucial role in xenobiotic detoxification by actively transporting a wide range of structurally diverse compounds out of cells.[2][3] In the context of pharmacology, P-gp-mediated efflux can significantly impact the absorption, distribution, and elimination of many drugs, thereby influencing their efficacy and potential for drug-drug interactions.
This compound as a P-glycoprotein Substrate
This compound is a PEGylated derivative of naloxone. This structural modification, the addition of a polyethylene glycol (PEG) chain, reduces its passive permeability and critically, renders it a substrate for the P-glycoprotein transporter. This property is fundamental to its mechanism of action as a peripherally restricted opioid antagonist. P-gp actively transports this compound out of endothelial cells of the blood-brain barrier, effectively limiting its access to the CNS.
Quantitative Analysis of this compound Transport
The interaction between this compound and P-gp has been quantified in vitro using bidirectional transport assays with Caco-2 cell monolayers, a model of the human intestinal epithelium that expresses P-gp. These assays measure the apparent permeability (Papp) of a compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A higher B-A Papp compared to the A-B Papp results in an efflux ratio (ER) greater than 1, indicating active efflux.
Table 1: Apparent Permeability and Efflux Ratio of this compound (10 µM) in Caco-2 Cells
| Condition | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) |
| This compound alone | 0.14 | 1.1 | 7.9 |
| + Cyclosporin A (10 µM) | 0.44 | 0.58 | 1.3 |
| + Elacridar (1 µM) | 0.56 | 0.65 | 1.2 |
| + Verapamil (100 µM) | 0.43 | 0.53 | 1.2 |
Data presented as mean values.
The data clearly demonstrate that this compound is actively transported by an efflux pump in Caco-2 cells, as evidenced by the high efflux ratio of 7.9. The significant reduction of this efflux ratio in the presence of known P-gp inhibitors (cyclosporin A, elacridar, and verapamil) confirms that this compound is a substrate of P-glycoprotein.
Impact of P-gp Modulators on this compound Pharmacokinetics
In vivo studies have further substantiated the significance of the P-gp interaction on the systemic exposure of this compound. Co-administration of this compound with potent inhibitors or inducers of P-gp (which are often also modulators of CYP3A4, the primary metabolizing enzyme for this compound) leads to significant changes in its pharmacokinetic profile.
Table 2: Effect of P-gp/CYP3A4 Modulators on this compound Pharmacokinetics
| Modulator | Modulator Type | Change in this compound AUC | Change in this compound Cmax |
| Strong CYP3A4/P-gp Inhibitors | e.g., Ketoconazole | 8-fold increase | - |
| Moderate CYP3A4/P-gp Inhibitors | e.g., Diltiazem | 60% increase | 30% increase |
| P-gp Inhibitors | - | 40-50% increase | - |
| Strong CYP3A4/P-gp Inducers | - | 90% decrease | - |
| P-gp Inducers | - | 60-70% decrease | - |
AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration.
These data highlight the clinical relevance of P-gp in the disposition of this compound and underscore the potential for drug-drug interactions.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction between this compound and P-glycoprotein.
Bidirectional Transport Assay using Caco-2 Cells
This in vitro assay is a standard method to assess the intestinal permeability of a drug and to identify if it is a substrate of efflux transporters like P-gp.
Objective: To determine the apparent permeability (Papp) of this compound in the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across a Caco-2 cell monolayer and to calculate the efflux ratio.
Materials:
-
Caco-2 cells (passage 25-52)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, nonessential amino acids, penicillin, streptomycin, and L-glutamine
-
Transwell® inserts (0.4 µm pore size) in 24-well plates
-
Hanks' Balanced Salt Solution with HEPES (HBSS-HEPES) buffer
-
This compound
-
P-gp inhibitors (e.g., cyclosporin A, elacridar, verapamil)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system for quantification of this compound
Procedure:
-
Cell Culture and Seeding: Caco-2 cells are cultured in DMEM and seeded onto Transwell® inserts at a density of 2.7 x 10⁴ cells/insert. The cells are maintained for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a Millicell ERS-2 Voltohmmeter. A TEER value of ≥250 Ω·cm² is typically considered acceptable. Additionally, the permeability of a paracellular marker, such as Lucifer yellow, is measured to ensure the tightness of the cell junctions.
-
Transport Experiment:
-
The cell monolayers are washed with pre-warmed HBSS-HEPES buffer.
-
For A-B transport , the dosing solution containing this compound (e.g., 10 µM) is added to the apical (donor) compartment, and fresh HBSS-HEPES buffer is added to the basolateral (receiver) compartment.
-
For B-A transport , the dosing solution is added to the basolateral (donor) compartment, and fresh buffer is added to the apical (receiver) compartment.
-
To investigate the role of P-gp, the experiment is repeated in the presence of a P-gp inhibitor in both the apical and basolateral compartments.
-
The plates are incubated at 37°C with gentle shaking.
-
Samples are collected from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes) and replaced with fresh buffer.
-
-
Sample Analysis: The concentration of this compound in the collected samples is determined by a validated LC-MS/MS method.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the insert.
-
C₀ is the initial concentration of the drug in the donor compartment.
-
-
The efflux ratio (ER) is calculated as:
-
ER = Papp (B-A) / Papp (A-B)
-
-
P-glycoprotein ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp in the presence of a test compound. Substrates of P-gp often stimulate its ATPase activity.
Objective: To determine if this compound stimulates the ATPase activity of P-gp.
Materials:
-
P-gp-expressing cell membranes (e.g., from Sf9 insect cells infected with a baculovirus carrying the human MDR1 cDNA)
-
ATP
-
Assay buffer (containing Tris-HCl, MgCl₂, KCl)
-
This compound
-
Sodium orthovanadate (a P-gp ATPase inhibitor)
-
Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent)
Procedure:
-
Reaction Setup: P-gp-expressing membranes are incubated with the assay buffer in a 96-well plate.
-
Compound Addition: this compound at various concentrations is added to the wells. Control wells include a vehicle control (no compound), a positive control substrate (e.g., verapamil), and an inhibitor control (sodium orthovanadate).
-
Initiation of Reaction: The reaction is initiated by adding ATP.
-
Incubation: The plate is incubated at 37°C for a specified time (e.g., 20-30 minutes) to allow for ATP hydrolysis.
-
Termination and Detection: The reaction is stopped, and the amount of inorganic phosphate (Pi) produced is measured using a colorimetric method, such as the malachite green assay. The absorbance is read using a microplate reader.
-
Data Analysis: The vanadate-sensitive ATPase activity is calculated by subtracting the activity in the presence of sodium orthovanadate from the total activity. The stimulation of ATPase activity by this compound is then determined by comparing the activity in the presence of this compound to the basal activity (vehicle control).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of P-gp mediated efflux of this compound at the blood-brain barrier.
Caption: Experimental workflow for the Caco-2 bidirectional transport assay.
Caption: Workflow for the P-glycoprotein ATPase activity assay.
Conclusion
The interaction of this compound with the P-glycoprotein transporter is a critical determinant of its pharmacological profile, ensuring its peripheral action and limited central nervous system exposure. Quantitative in vitro transport studies have confirmed that this compound is a P-gp substrate, and in vivo pharmacokinetic data have demonstrated the clinical relevance of this interaction, particularly concerning drug-drug interactions. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other compounds that interact with P-gp. A thorough understanding of these interactions is paramount for the safe and effective use of this compound in the management of opioid-induced constipation. Further research to elucidate the specific binding affinity and transport kinetics of this compound with P-gp would provide a more complete picture of this important drug-transporter interaction.
References
- 1. Opioid Analgesics and P-glycoprotein Efflux Transporters: A Potential Systems-Level Contribution to Analgesic Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of P-Glycoprotein on Opioid Analgesics: What's the Real Meaning in Pain Management and Palliative Care? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of this compound in the management of opioid-induced bowel dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Architecture of Peripheral Selectivity: A Technical Guide to Naloxegol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naloxegol, a peripherally acting mu-opioid receptor antagonist (PAMORA), represents a significant advancement in the management of opioid-induced constipation (OIC), a prevalent and debilitating side effect of opioid therapy. Its clinical efficacy is rooted in a meticulously engineered molecular design that ensures targeted action within the gastrointestinal tract while minimizing penetration into the central nervous system (CNS), thereby preserving essential opioid-mediated analgesia. This in-depth technical guide elucidates the molecular basis for this compound's peripheral selectivity, detailing its physicochemical properties, receptor interaction kinetics, and the pivotal role of active efflux transport. Quantitative data from key in vitro and in vivo studies are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for foundational assays are provided to enable replication and further investigation. Finally, signaling pathways and experimental workflows are visualized using the DOT language to offer a clear graphical representation of the underlying molecular mechanisms.
Introduction
Opioid analgesics are indispensable for the management of moderate to severe pain. However, their therapeutic utility is often compromised by significant adverse effects, most notably opioid-induced constipation (OIC), which arises from the activation of mu-opioid receptors in the enteric nervous system.[1] Historically, the management of OIC has been challenging, with conventional laxatives often providing inadequate relief. The development of peripherally acting mu-opioid receptor antagonists (PAMORAs) marked a paradigm shift, offering a targeted approach to counteract the gastrointestinal effects of opioids without compromising their central analgesic action.[2]
This compound, a PEGylated derivative of naloxone, is a first-in-class oral PAMORA approved for the treatment of OIC in adults with chronic non-cancer pain.[3][4] Its design is a prime example of rational drug development, where specific chemical modifications confer a desirable pharmacokinetic and pharmacodynamic profile. This guide delves into the core molecular principles that govern this compound's peripheral selectivity.
Physicochemical Properties and Molecular Structure
This compound's unique properties stem from its chemical structure, a conjugate of the opioid antagonist naloxone and a polyethylene glycol (PEG) moiety.[5] This PEGylation has profound effects on the molecule's physicochemical characteristics.
-
Increased Molecular Weight and Hydrophilicity: The addition of the PEG chain significantly increases the molecular weight and hydrophilicity of this compound compared to its parent compound, naloxone. This alteration reduces its passive diffusion across lipophilic biological membranes, including the blood-brain barrier (BBB).
-
Substrate for P-glycoprotein (P-gp): The PEGylation of naloxone renders this compound a substrate for the P-glycoprotein (P-gp) efflux transporter. P-gp is a key component of the BBB, actively pumping a wide array of xenobiotics out of the CNS.
These two features—reduced passive permeability and active efflux—work in concert to severely restrict this compound's access to the central nervous system.
Quantitative Pharmacodynamic and Pharmacokinetic Data
The peripheral selectivity of this compound is substantiated by a robust body of quantitative data from in vitro and in vivo studies. The following tables summarize key parameters that define its interaction with opioid receptors and its behavior at the blood-brain barrier.
Table 1: Opioid Receptor Binding Affinity and Functional Antagonist Potency of this compound
| Parameter | Receptor Subtype | Value | Assay System |
| Binding Affinity (Ki) | Human µ-opioid | 7.42 nM | Radioligand Binding Assay (HEK-293 cells) |
| Human κ-opioid | 8.65 nM | Radioligand Binding Assay | |
| Human δ-opioid | 203.0 nM | Radioligand Binding Assay | |
| Functional Antagonist Potency (pA2) | Human µ-opioid | 7.95 | [³⁵S]GTPγS Functional Assay (HEK-293 cells) |
| Functional Activity | Human δ-opioid | Weak Antagonist (IC50 = 866 nM) | [³⁵S]GTPγS Functional Assay |
| Human κ-opioid | Partial Agonist (EC50 = 47 nM, 39% max effect) | [³⁵S]GTPγS Functional Assay |
This table quantitatively demonstrates this compound's high affinity and potent antagonism at the mu-opioid receptor, the primary target for treating OIC. Its lower affinity for the delta-opioid receptor and partial agonism at the kappa-opioid receptor are also noted.
Table 2: Blood-Brain Barrier Permeability and P-glycoprotein Substrate Characteristics of this compound
| Parameter | Value | Experimental Model |
| Blood-Brain Barrier Permeability vs. Naloxone | 15-fold lower | Rat brain perfusion model |
| P-glycoprotein (P-gp) Substrate | Yes | Human colon adenocarcinoma cell transport assay (Caco-2) |
| Apparent Permeability (Papp) (Apical to Basolateral) | Low | Caco-2 cell transport assay |
This table highlights the key pharmacokinetic properties that underpin this compound's peripheral selectivity: significantly reduced BBB penetration compared to naloxone and its role as a substrate for the P-gp efflux pump.
Signaling Pathways and Experimental Workflows
Visual representations of the key molecular interactions and experimental procedures provide a clearer understanding of this compound's mechanism of action.
Diagram 1: this compound's Mechanism of Peripheral Mu-Opioid Receptor Antagonism```dot
Caption: Workflow for the MDCK-MDR1 permeability assay to determine P-gp efflux.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for Opioid Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for human mu-, delta-, and kappa-opioid receptors.
Materials:
-
Receptor Source: Cell membranes from HEK293 cells stably expressing the human mu-, delta-, or kappa-opioid receptor.
-
Radioligands:
-
Mu-opioid receptor: [³H]DAMGO
-
Delta-opioid receptor: [³H]DPDPE
-
Kappa-opioid receptor: [³H]U-69,593
-
-
Non-specific Binding Control: Naloxone (10 µM)
-
Test Compound: this compound (serially diluted)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Homogenize the membranes in assay buffer.
-
Assay Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding for each concentration of this compound.
-
Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and cell membrane suspension.
-
Non-specific Binding: Add assay buffer, radioligand, a high concentration of naloxone (10 µM), and cell membrane suspension.
-
Competition Binding: Add assay buffer, radioligand, varying concentrations of this compound, and cell membrane suspension.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay for Mu-Opioid Receptor Antagonism
Objective: To determine the functional antagonist potency (pA2) of this compound at the human mu-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from HEK293 cells stably expressing the human mu-opioid receptor.
-
Agonist: DAMGO
-
Antagonist: this compound
-
Radioligand: [³⁵S]GTPγS
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
GDP: 10 µM final concentration
-
Filtration Apparatus and Scintillation Counter
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Plate Setup: In a 96-well plate, set up triplicate wells for basal binding, agonist-stimulated binding, and antagonist inhibition.
-
Pre-incubation: Pre-incubate the cell membranes with varying concentrations of this compound (or vehicle) for a defined period (e.g., 15-30 minutes) at 30°C.
-
Agonist Stimulation: Add varying concentrations of the agonist DAMGO to the wells.
-
Initiation of Reaction: Add [³⁵S]GTPγS to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Measure the radioactivity on the filters.
-
Data Analysis: Construct concentration-response curves for DAMGO in the absence and presence of different concentrations of this compound. Perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the this compound concentration. The x-intercept of the linear regression is the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
Caco-2 Permeability Assay
Objective: To assess the in vitro intestinal permeability of this compound.
Materials:
-
Cell Line: Caco-2 cells (human colorectal adenocarcinoma).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
Permeable Supports: Transwell® inserts (e.g., 0.4 µm pore size).
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4.
-
Test Compound: this compound.
-
Analytical Method: LC-MS/MS.
Procedure:
-
Cell Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure the integrity of the tight junctions. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the this compound solution (in transport buffer) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh transport buffer.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Follow the same procedure as the A to B assay, but add the this compound solution to the basolateral (donor) compartment and sample from the apical (receiver) compartment.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the filter, and C₀ is the initial concentration of the compound in the donor compartment.
MDCK-MDR1 Efflux Assay
Objective: To determine if this compound is a substrate of the P-glycoprotein (P-gp) efflux transporter.
Materials:
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1).
-
Culture Medium and Permeable Supports: As for the Caco-2 assay.
-
Transport Buffer: HBSS buffered with HEPES, pH 7.4.
-
Test Compound: this compound.
-
P-gp Inhibitor (Optional): Verapamil or another known P-gp inhibitor.
-
Analytical Method: LC-MS/MS.
Procedure:
-
Cell Culture: Seed MDCK-MDR1 cells on Transwell® inserts and culture for 4-7 days to form a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers.
-
Bidirectional Transport Assay: Perform both A to B and B to A permeability assays as described for the Caco-2 protocol.
-
Optional Inhibitor Co-incubation: To confirm P-gp mediated efflux, the bidirectional transport assay can be repeated in the presence of a P-gp inhibitor in both the apical and basolateral compartments.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the Papp values for both the A to B and B to A directions.
-
Calculate the efflux ratio (ER) by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio significantly greater than 2 is indicative of active efflux.
-
If a P-gp inhibitor was used, a significant reduction in the efflux ratio in the presence of the inhibitor confirms that the efflux is mediated by P-gp.
-
Conclusion
The peripheral selectivity of this compound is not a serendipitous finding but rather the result of a deliberate and sophisticated drug design strategy. The covalent attachment of a polyethylene glycol moiety to the naloxone scaffold imparts two critical properties: reduced passive permeability across the blood-brain barrier and its recognition as a substrate by the P-glycoprotein efflux transporter. This dual mechanism effectively sequesters this compound in the periphery, allowing it to antagonize mu-opioid receptors in the gastrointestinal tract and alleviate opioid-induced constipation without interfering with the central analgesic effects of opioids. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive understanding of the molecular basis for this compound's targeted action, serving as a valuable resource for researchers and professionals in the field of drug development. This molecule stands as a testament to the power of medicinal chemistry in optimizing drug disposition to achieve a desired therapeutic outcome with an improved safety profile.
References
- 1. benchchem.com [benchchem.com]
- 2. The pH-dependence of efflux ratios determined with bidirectional transport assays across cellular monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evidence for Naloxegol's Limited Central Nervous System Penetration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the preclinical evidence demonstrating the peripherally restricted action of naloxegol, a peripherally acting mu-opioid receptor antagonist (PAMORA). This compound was specifically designed to mitigate opioid-induced constipation (OIC) without compromising the central analgesic effects of opioids. This is achieved through two key molecular properties: its PEGylated structure and its interaction with the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier (BBB).[1][2][3][4] This guide will detail the quantitative data from key preclinical studies, outline the experimental methodologies used, and provide visual representations of the underlying mechanisms and experimental workflows.
Molecular Profile and Mechanism of Peripheral Restriction
This compound is a PEGylated derivative of naloxone, an opioid antagonist.[5] The addition of a polyethylene glycol (PEG) moiety increases the molecule's size and polarity, which inherently reduces its ability to passively cross the lipophilic blood-brain barrier. Furthermore, this compound is a substrate for the P-glycoprotein (P-gp) transporter, an efflux pump highly expressed at the BBB that actively transports a wide range of xenobiotics out of the central nervous system (CNS). This dual mechanism of reduced passive permeability and active efflux is fundamental to limiting its central effects.
Below is a diagram illustrating this proposed mechanism of action.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies that support this compound's limited CNS penetration and peripherally selective opioid antagonism.
Table 1: In Vitro Opioid Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki, nmol/L) |
| This compound | Mu (µ) | 7.42 |
| Kappa (κ) | 8.65 | |
| Delta (δ) | 203.0 |
Data sourced from in vitro assays using Chinese Hamster Ovary (CHO) cells with cloned human opioid receptors.
Table 2: Blood-Brain Barrier Permeability in Rats
| Compound | CNS Penetration Rate Relative to Naloxone |
| This compound | 15-fold slower |
This was determined using a rat brain perfusion model.
Table 3: In Vivo Antagonism of Morphine Effects in Rats
| Compound | Peripheral Effect (GI Transit) - ED₅₀ (mg/kg, oral) | Central Effect (Analgesia) - ED₅₀ (mg/kg, oral) | Potency Ratio (Central/Peripheral) |
| This compound | 23.1 | 55.4 | ~2.4 |
| Naloxone | 0.69 | 1.14 | ~1.7 |
ED₅₀ represents the dose required to achieve 50% of the maximal effect.
Table 4: Distribution of Radiolabeled this compound in Rats
| Tissue | Distribution of [¹⁴C]this compound-derived Radioactivity |
| Brain and Spinal Cord | Low to undetectable |
| Most other tissues | Cleared within 24 hours |
Determined by quantitative whole-body autoradiography following a single oral dose of [¹⁴C]this compound.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data presented above.
In Vitro Opioid Receptor Binding Assays
-
Objective: To determine the binding affinity of this compound for human mu, delta, and kappa opioid receptors.
-
Method:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing cloned human mu, delta, or kappa opioid receptors are cultured.
-
Membrane Preparation: Cell membranes containing the opioid receptors are isolated from the cultured CHO cells.
-
Radioligand Binding Assay: The cell membranes are incubated with a radiolabeled opioid ligand (e.g., [³H]DAMGO for mu receptors) and varying concentrations of this compound.
-
Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
-
P-glycoprotein (P-gp) Substrate Assay
-
Objective: To determine if this compound is a substrate of the P-gp efflux transporter.
-
Method:
-
Cell Culture: A human colon adenocarcinoma cell line (e.g., Caco-2) or Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene (which encodes for P-gp) are cultured on permeable supports to form a polarized monolayer.
-
Transport Studies: Radiolabeled or unlabeled this compound is added to either the apical (luminal) or basolateral (abluminal) side of the cell monolayer.
-
Sample Collection and Analysis: At various time points, samples are taken from the opposite chamber, and the concentration of this compound is measured using liquid chromatography-mass spectrometry (LC-MS) or scintillation counting.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
-
Efflux Ratio Determination: An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is indicative of active transport by an efflux pump like P-gp.
-
Rat In Situ Brain Perfusion Model
-
Objective: To measure the rate of this compound penetration across the blood-brain barrier.
-
Method:
-
Animal Preparation: A rat is anesthetized, and the common carotid artery is cannulated.
-
Perfusion: The brain is perfused in situ with a physiological buffer containing a known concentration of the test compound (this compound) and a vascular space marker. The perfusion is performed at a constant flow rate for a short duration.
-
Brain Tissue Collection: After perfusion, the brain is harvested and dissected.
-
Sample Analysis: The concentration of the test compound in the brain tissue is determined by LC-MS.
-
Brain Uptake Clearance Calculation: The brain uptake clearance is calculated, providing a measure of the rate of transport across the BBB.
-
In Vivo Assessment of Peripheral and Central Opioid Antagonism in Rats
-
Objective: To compare the potency of this compound in antagonizing the peripheral (constipating) and central (analgesic) effects of morphine.
-
Method:
-
Animal Groups: Rats are divided into groups receiving vehicle, morphine, or morphine plus varying doses of this compound or naloxone.
-
Peripheral Effect (Gastrointestinal Transit):
-
A charcoal meal is administered orally.
-
After a set time, the animals are euthanized, and the distance traveled by the charcoal meal through the small intestine is measured.
-
The percentage of inhibition of transit is calculated.
-
-
Central Effect (Analgesia - Hot Plate Test):
-
The latency of the rat's response (e.g., licking a paw or jumping) to a heated surface is measured.
-
A cut-off time is used to prevent tissue damage.
-
-
Data Analysis: Dose-response curves are generated, and the ED₅₀ (the dose that produces 50% of the maximum effect) is calculated for both the peripheral and central assays.
-
Below is a diagram illustrating the workflow for this in vivo assessment.
Conclusion
The preclinical data for this compound provide a robust and consistent body of evidence for its limited penetration into the central nervous system. The combination of its PEGylated structure, which reduces passive permeability, and its role as a substrate for the P-gp efflux transporter at the blood-brain barrier, effectively restricts its central actions. This is quantitatively supported by in vitro binding assays, in situ brain perfusion studies, and in vivo models of opioid antagonism in rats. These findings underpin the clinical utility of this compound as a peripherally acting mu-opioid receptor antagonist for the treatment of opioid-induced constipation, with a low potential for interfering with centrally mediated opioid analgesia.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The role of this compound in the management of opioid-induced bowel dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Oxalate? [synapse.patsnap.com]
- 4. Clinical utility of this compound in the treatment of opioid-induced constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Initial Studies of Naloxegol for Opioid-Induced Constipation (OIC)
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the initial clinical studies investigating naloxegol for the treatment of opioid-induced constipation (OIC). It details the mechanism of action, pivotal trial methodologies, and key efficacy and safety outcomes, presented through structured data tables and diagrams to facilitate in-depth understanding and comparison.
Introduction: The Challenge of OIC and the Rationale for this compound
Opioid analgesics are a cornerstone of chronic pain management. However, their utility is often limited by significant adverse effects, most notably opioid-induced constipation (OIC), which affects a large percentage of patients on long-term opioid therapy[1]. Opioids exert their effects by binding to mu (µ)-opioid receptors in the central nervous system (CNS) for analgesia, but they also bind to µ-receptors in the gastrointestinal (GI) tract[2][3]. This peripheral agonism leads to decreased GI motility, reduced intestinal secretions, and increased fluid absorption, culminating in OIC[2][3].
Traditional laxatives, which do not target the underlying pathophysiology of OIC, are often inadequately effective. This created a clear need for targeted therapies. This compound was developed as a peripherally acting µ-opioid receptor antagonist (PAMORA) to specifically counteract the GI effects of opioids without compromising their central analgesic properties.
Mechanism of Action
This compound is a PEGylated derivative of the opioid antagonist naloxone. The attachment of a polyethylene glycol (PEG) moiety increases the molecule's size and polarity. This structural modification serves two key purposes:
-
Limited CNS Penetration : PEGylation reduces this compound's ability to cross the blood-brain barrier (BBB).
-
P-glycoprotein (P-gp) Substrate : this compound is a substrate for the P-gp efflux transporter, which actively pumps the drug out of the CNS, further ensuring its action is restricted to the periphery.
By selectively antagonizing µ-opioid receptors in the GI tract, this compound inhibits the constipating effects of opioids, restoring normal bowel function without interfering with centrally-mediated pain relief.
References
Methodological & Application
Application Notes and Protocols for Naloxegol Administration in Rodent Models of Opioid-Induced Constipation (OIC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration and evaluation of naloxegal, a peripherally acting mu-opioid receptor antagonist, in rodent models of opioid-induced constipation (OIC). The following protocols and data are intended to facilitate the design and execution of preclinical studies to assess the efficacy of naloxegol and similar compounds.
Mechanism of Action
This compound is a PEGylated derivative of naloxone, a potent opioid antagonist.[1][2] This structural modification limits its ability to cross the blood-brain barrier, thereby confining its antagonistic effects to peripheral tissues, primarily the gastrointestinal (GI) tract.[1] Opioids induce constipation by binding to mu-opioid receptors in the enteric nervous system, which leads to decreased intestinal motility and secretion.[1] this compound competitively binds to these peripheral mu-opioid receptors, thereby inhibiting the constipating effects of opioids without reversing their central analgesic properties.[1]
Signaling Pathway of Opioid-Induced Constipation and this compound Action
Caption: Signaling pathway of opioid-induced constipation and the antagonistic action of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound in rodent models of OIC.
Table 1: Efficacy of Oral this compound in a Rat Model of Morphine-Induced Inhibition of Gastrointestinal Transit
| Treatment Group | This compound Dose (mg/kg) | ED50 (mg/kg) |
| Morphine (10 mg/kg, IV) + this compound (Oral) | 10, 30, 90 | 23.1 |
| Morphine (10 mg/kg, IV) + Naloxone (Oral) | 0.3, 1, 3, 10, 30 | 0.69 |
Table 2: Effect of this compound on Morphine-Induced Antinociception in the Rat Hot Plate Assay
| Treatment Group | This compound Dose (mg/kg) | ED50 (mg/kg) |
| Morphine (10 mg/kg, IV) + this compound (Oral) | 10, 30, 90 | 55.4 |
| Morphine (10 mg/kg, IV) + Naloxone (Oral) | 1, 3, 10, 30 | 1.14 |
Experimental Protocols
Detailed methodologies for key in vivo assays used to evaluate this compound's efficacy in rodent models of OIC are provided below.
Protocol 1: Gastrointestinal Transit (Charcoal Meal) Assay
This assay measures the extent of intestinal transit of a non-absorbable marker, providing a quantitative measure of intestinal motility.
Materials:
-
Activated charcoal
-
5% Gum acacia solution
-
Morphine sulfate (or other opioid agonist)
-
This compound
-
Vehicle for this compound (e.g., 0.9% saline)
-
Oral gavage needles
-
Dissection tools
-
Ruler
Procedure:
-
Animal Acclimatization: Acclimate rodents (rats or mice) to the housing facility for at least 3-5 days prior to the experiment.
-
Fasting: Fast the animals for 12-18 hours before the experiment, with free access to water.
-
OIC Induction: Administer morphine (e.g., 10 mg/kg, intravenously or subcutaneously) to induce constipation. A vehicle control group should receive a saline injection.
-
This compound Administration: 30 minutes after morphine administration, orally administer this compound at the desired doses (e.g., 10, 30, 90 mg/kg) or vehicle. This compound is typically formulated in 0.9% saline for oral gavage at a volume of 10 ml/kg.
-
Charcoal Meal Administration: 30 minutes after this compound/vehicle administration, administer a charcoal meal (e.g., 10% charcoal in 5% gum acacia) via oral gavage. The volume is typically 0.25 mL for mice and can be adjusted for rats based on body weight.
-
Euthanasia and Dissection: 20-30 minutes after charcoal administration, euthanize the animals by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Measurement: Carefully dissect the abdomen and expose the small intestine from the pyloric sphincter to the ileocecal junction. Measure the total length of the small intestine and the distance traveled by the charcoal front.
-
Data Analysis: Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.
Protocol 2: Colonic Propulsion (Bead Expulsion) Assay
This assay assesses colonic motor function by measuring the time it takes for a rodent to expel a small, inert bead inserted into the distal colon.
Materials:
-
Glass or plastic beads (e.g., 3 mm diameter)
-
Forceps or a custom-made inserter
-
Stopwatch
-
Individual observation chambers
-
Morphine sulfate (or other opioid agonist)
-
This compound
-
Vehicle for this compound
Procedure:
-
Animal Acclimatization: As described in Protocol 1.
-
OIC Induction: Administer morphine subcutaneously to induce constipation.
-
This compound Administration: 30 minutes prior to the bead insertion, administer this compound or vehicle orally.
-
Bead Insertion: Gently insert a 3 mm glass bead into the distal colon of the mouse, approximately 2 cm from the anus.
-
Observation: Place each animal in an individual observation chamber and start a stopwatch.
-
Measurement: Record the time until the bead is expelled. A cut-off time (e.g., 30 minutes or 4 hours) should be established.
-
Data Analysis: Compare the bead expulsion times between treatment groups. A significant increase in expulsion time indicates constipation, and a reversal of this delay by this compound indicates efficacy.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical experimental workflow for evaluating this compound in a rodent OIC model.
Caption: A typical experimental workflow for assessing this compound in rodent OIC models.
References
Probing the Periphery: In Vitro Assays to Define Naloxegol's Antagonist Activity at the Mu-Opioid Receptor
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the characterization of naloxegol's antagonist activity at the mu-opioid receptor (MOR). The following in vitro assays are described: Radioligand Binding Assays, GTPγS Binding Assays, and cAMP Accumulation Assays. These methods are fundamental for determining the potency and mechanism of action of this compound, a peripherally acting mu-opioid receptor antagonist.
This compound is a PEGylated derivative of naloxone, a potent opioid antagonist. This modification limits its ability to cross the blood-brain barrier, thereby selectively antagonizing the peripheral effects of opioids, such as opioid-induced constipation, without compromising centrally mediated analgesia.[1][2] Accurate and reproducible in vitro characterization is a critical step in the development and understanding of such peripherally acting antagonists.
Quantitative Data Summary
The antagonist activity of this compound at the mu-opioid receptor has been quantified using various in vitro assays. The data presented below are compiled from multiple studies and provide key parameters for assessing its potency and competitive nature.
| Parameter | Value | Assay Type | Cell Line | Radioligand | Reference |
| Ki | 7.42 nM | Radioligand Binding | CHO cells expressing human MOR | [3H]-Diprenorphine | [3][4] |
| pA2 | 7.95 | Functional Assay (GTPγS) | HEK-293 cells expressing human MOR | N/A | [3] |
| IC50 (vs. DAMGO) | Not explicitly stated, but antagonism demonstrated | GTPγS Binding | HEK-293 cells expressing human MOR | [35S]GTPγS | |
| Potency vs. Naloxone | 3-10 fold less potent | Calcium Mobilization & BRET assays | Cells co-expressing opioid receptors and chimeric G proteins | N/A |
Table 1: In Vitro Antagonist Activity of this compound at the Mu-Opioid Receptor.
Signaling Pathways and Experimental Overviews
To contextualize the experimental protocols, the following diagrams illustrate the key signaling pathways and the general workflow of the described in vitro assays.
Experimental Protocols
Radioligand Binding Assay
This assay directly measures the affinity of this compound for the mu-opioid receptor by competing with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human mu-opioid receptor.
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human mu-opioid receptor.
-
Radioligand: [3H]-Diprenorphine (a non-selective opioid antagonist).
-
Non-specific Binding Control: Naloxone (10 µM).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/B).
-
Scintillation cocktail.
-
Plate scintillation counter.
Protocol:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in assay buffer.
-
Dilute cell membranes in assay buffer to a final concentration of 10-20 µg of protein per well.
-
Prepare the radioligand solution in assay buffer at a concentration near its Kd value.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]-Diprenorphine, and 100 µL of cell membrane suspension.
-
Non-specific Binding: Add 50 µL of 10 µM naloxone, 50 µL of [3H]-Diprenorphine, and 100 µL of cell membrane suspension.
-
Competition Binding: Add 50 µL of each this compound dilution, 50 µL of [3H]-Diprenorphine, and 100 µL of cell membrane suspension.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes with gentle shaking.
-
-
Filtration:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a plate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
This functional assay measures the extent to which an agonist stimulates the binding of [35S]GTPγS, a non-hydrolyzable GTP analog, to G proteins upon receptor activation. Antagonists inhibit this agonist-stimulated binding.
Objective: To determine the potency (IC50) and mode of antagonism (e.g., competitive) of this compound by measuring its ability to inhibit agonist-stimulated [35S]GTPγS binding.
Materials:
-
Cell Membranes: Membranes from HEK-293 cells stably expressing the human mu-opioid receptor.
-
Radioligand: [35S]GTPγS.
-
Agonist: DAMGO ([D-Ala2, N-Me-Phe4, Gly-ol]-enkephalin), a potent mu-opioid agonist.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA.
-
GDP: Guanosine 5'-diphosphate.
-
Unlabeled GTPγS: For determination of non-specific binding.
-
96-well filter plates (e.g., GF/B).
-
Scintillation cocktail.
-
Plate scintillation counter.
Protocol:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound and a fixed concentration of DAMGO (typically its EC80-EC90) in assay buffer.
-
Dilute cell membranes in assay buffer (10-20 µg protein/well).
-
Prepare solutions of [35S]GTPγS, GDP, and unlabeled GTPγS in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add the following in order:
-
25 µL of assay buffer or this compound dilutions.
-
25 µL of DAMGO solution (or buffer for basal binding).
-
50 µL of cell membrane suspension.
-
50 µL of GDP (final concentration 10-100 µM).
-
-
For non-specific binding, add unlabeled GTPγS (final concentration 10 µM).
-
-
Pre-incubation:
-
Incubate the plate at 30°C for 15 minutes.
-
-
Initiation of Reaction:
-
Add 50 µL of [35S]GTPγS (final concentration 0.05-0.1 nM) to each well.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Filtration and Detection:
-
Follow the same procedure as in the radioligand binding assay (steps 4 and 5).
-
-
Data Analysis:
-
Calculate the net agonist-stimulated binding: (Binding in presence of DAMGO) - (Basal binding).
-
Plot the percentage of inhibition of DAMGO-stimulated binding against the logarithm of the this compound concentration.
-
Determine the IC50 value.
-
To determine the mode of antagonism and calculate the pA2 value, perform a Schild analysis by generating agonist (DAMGO) dose-response curves in the presence of increasing concentrations of the antagonist (this compound).
-
cAMP Accumulation Assay
This assay measures the functional consequence of mu-opioid receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Antagonists block the agonist-induced decrease in cAMP.
Objective: To determine the ability of this compound to antagonize the agonist-mediated inhibition of cAMP production.
Materials:
-
Cells: CHO-K1 or HEK293 cells expressing the human mu-opioid receptor.
-
Agonist: A mu-opioid agonist such as DAMGO or fentanyl.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Test Compound: this compound.
-
Cell Culture Medium: Appropriate medium for the cell line (e.g., Ham's F12 with supplements).
-
cAMP Assay Kit: A commercially available kit (e.g., LANCE Ultra cAMP Kit, GloSensor cAMP Assay).
-
384-well white opaque plates.
-
Plate reader compatible with the chosen assay kit (e.g., for luminescence or time-resolved fluorescence resonance energy transfer - TR-FRET).
Protocol (Example using a TR-FRET based assay):
-
Cell Culture and Plating:
-
Culture the cells according to standard protocols.
-
Seed the cells into a 384-well plate at a density of approximately 1000 cells per well and incubate overnight.
-
-
Antagonist and Agonist Addition:
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the wells.
-
Add a fixed concentration of the agonist (e.g., EC90 of fentanyl) to the wells containing the antagonist. Include controls with no antagonist.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes.
-
-
Cell Lysis and Detection:
-
Add the lysis buffer containing the detection reagents (e.g., Eu-cAMP tracer and Ulight™-anti-cAMP antibody) from the cAMP assay kit.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Detection:
-
Read the plate using a plate reader capable of detecting the TR-FRET signal.
-
-
Data Analysis:
-
The signal is inversely proportional to the cAMP concentration.
-
Plot the signal (or calculated cAMP concentration) against the logarithm of the this compound concentration.
-
Determine the IC50 value, representing the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.
-
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for characterizing the antagonist properties of this compound at the mu-opioid receptor. Consistent and accurate application of these protocols will enable researchers to elucidate the pharmacological profile of this compound and other peripherally acting opioid receptor antagonists, contributing to the development of safer and more effective treatments for opioid-induced side effects.
References
Application Notes and Protocols for Evaluating Naloxegol Efficacy in Animal Models of Opioid-Induced Constipation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting preclinical animal studies to evaluate the efficacy of naloxegol in treating opioid-induced constipation (OIC). The protocols detailed below are established methods for inducing OIC in rodent models and for assessing the pharmacological effects of this compound on gastrointestinal motility and central nervous system-mediated analgesia.
Introduction to this compound and Opioid-Induced Constipation
Opioids are potent analgesics, but their use is often limited by significant side effects, most notably opioid-induced constipation (OIC). OIC results from the activation of mu-opioid receptors in the enteric nervous system, which leads to decreased gastrointestinal motility, increased fluid absorption, and reduced intestinal secretions.[1] this compound is a peripherally acting mu-opioid receptor antagonist (PAMORA) developed to treat OIC.[1] Its chemical structure is a PEGylated derivative of naloxone, a modification that restricts its ability to cross the blood-brain barrier.[1][2] This selective action allows this compound to counteract the constipating effects of opioids in the gastrointestinal tract without reversing their central analgesic effects.[1]
Animal Models of Opioid-Induced Constipation
Rodent models, particularly mice and rats, are widely used to study OIC due to their physiological similarities to humans in terms of gastrointestinal function and response to opioids. Morphine and loperamide are commonly used opioids to induce constipation in these models.
Protocol 1: Induction of Opioid-Induced Constipation in Mice using Morphine
This protocol describes the induction of OIC in mice using morphine, a potent opioid agonist.
Materials:
-
Male or female mice (e.g., C57BL/6), 8-10 weeks old
-
Morphine sulfate solution (e.g., 1 mg/mL in sterile saline)
-
Vehicle control (sterile saline)
-
Animal balance
-
Syringes and needles for subcutaneous injection
Procedure:
-
Acclimatize mice to the housing facility for at least one week before the experiment.
-
Weigh each mouse to determine the correct dose of morphine.
-
Administer morphine sulfate subcutaneously at a dose of 10 mg/kg body weight.
-
Administer an equivalent volume of vehicle (sterile saline) to the control group.
-
House mice individually in cages with wire mesh floors to facilitate fecal pellet collection.
-
Provide free access to food and water.
-
Monitor animals for signs of constipation, which typically develop within 30-60 minutes and can last for several hours.
Efficacy Evaluation Protocols
The following protocols are designed to assess the efficacy of this compound in reversing OIC.
Protocol 2: Assessment of Gastrointestinal Transit using the Charcoal Meal Test
This protocol measures the transit time of a non-absorbable marker through the gastrointestinal tract.
Materials:
-
OIC-induced and control mice (from Protocol 1)
-
This compound solution (various concentrations for dose-response) or vehicle
-
Charcoal meal suspension (e.g., 5-10% activated charcoal in 5-10% gum acacia or 1% methylcellulose in water)
-
Oral gavage needles
-
Dissection tools
-
Ruler
Procedure:
-
Fast mice for 6-18 hours before the test, with free access to water.
-
Administer this compound or vehicle orally to the OIC-induced mice. A typical dose for this compound in mice can range from 3 to 30 mg/kg.
-
After a predetermined time (e.g., 30-60 minutes), administer 0.2-0.3 mL of the charcoal meal suspension orally via gavage to all mice.
-
After a set period (e.g., 20-30 minutes), humanely euthanize the mice by an approved method.
-
Immediately perform a laparotomy and carefully excise the entire small intestine from the pyloric sphincter to the cecum.
-
Lay the intestine flat on a surface without stretching and measure its total length.
-
Measure the distance traveled by the charcoal meal from the pyloric sphincter.
-
Calculate the gastrointestinal transit as a percentage of the total length of the small intestine.
Table 1: Expected Outcomes of Charcoal Meal Test
| Treatment Group | Expected Gastrointestinal Transit (%) |
| Vehicle Control | Normal transit (e.g., 70-90%) |
| Morphine + Vehicle | Significantly reduced transit (e.g., 20-40%) |
| Morphine + this compound | Dose-dependent increase in transit towards normal levels |
Protocol 3: Assessment of Colonic Motility using the Bead Expulsion Assay
This protocol measures the time taken to expel a small bead inserted into the distal colon, reflecting colonic propulsive activity.
Materials:
-
OIC-induced and control mice
-
This compound solution or vehicle
-
Glass or steel beads (3 mm diameter)
-
Forceps
-
Stopwatch
Procedure:
-
Administer this compound or vehicle orally to OIC-induced mice.
-
After 30 minutes, gently insert a single bead 2 cm into the distal colon of each mouse using lubricated forceps.
-
Place each mouse in an individual, clean cage and start the stopwatch.
-
Observe the mice continuously and record the time taken to expel the bead.
-
A cut-off time (e.g., 30-60 minutes) should be established.
Table 2: Expected Outcomes of Bead Expulsion Assay
| Treatment Group | Expected Bead Expulsion Time (minutes) |
| Vehicle Control | Short expulsion time (e.g., < 15 minutes) |
| Morphine + Vehicle | Significantly prolonged expulsion time or failure to expel within the cut-off period |
| Morphine + this compound | Dose-dependent decrease in expulsion time |
Protocol 4: Fecal Pellet Output and Analysis
This protocol quantifies fecal output and assesses its physical characteristics.
Materials:
-
OIC-induced and control mice
-
This compound solution or vehicle
-
Individual cages with wire mesh floors
-
Analytical balance
-
Drying oven
Procedure:
-
Following induction of OIC and treatment with this compound or vehicle, place mice in individual cages.
-
Collect all fecal pellets produced by each mouse over a specified period (e.g., 2-4 hours).
-
Count the number of fecal pellets for each mouse.
-
Weigh the total wet weight of the collected pellets.
-
Dry the pellets in an oven at 60°C until a constant weight is achieved to determine the dry weight.
-
Calculate the fecal water content: ((Wet Weight - Dry Weight) / Wet Weight) * 100%.
Table 3: Expected Outcomes of Fecal Pellet Analysis
| Treatment Group | Fecal Pellet Count | Fecal Wet Weight | Fecal Water Content (%) |
| Vehicle Control | Normal | Normal | Normal |
| Morphine + Vehicle | Significantly decreased | Significantly decreased | Significantly decreased |
| Morphine + this compound | Dose-dependent increase towards normal | Dose-dependent increase towards normal | Dose-dependent increase towards normal |
Assessment of Central Nervous System Effects
It is crucial to demonstrate that this compound does not interfere with the central analgesic effects of opioids. The hot plate test is a standard method for assessing thermal pain sensitivity.
Protocol 5: Hot Plate Test for Analgesia
This protocol evaluates the analgesic effect of morphine and the potential for this compound to reverse it.
Materials:
-
Mice
-
Morphine sulfate solution
-
This compound solution or vehicle
-
Hot plate apparatus with adjustable temperature
-
Timer
Procedure:
-
Set the hot plate temperature to a constant, non-injurious temperature (e.g., 52-55°C).
-
Establish a baseline latency for each mouse by placing it on the hot plate and recording the time until it exhibits a pain response (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30-45 seconds) must be set to prevent tissue damage.
-
Administer morphine to a group of mice.
-
Administer this compound or vehicle to separate groups of morphine-treated mice.
-
At the time of peak morphine effect (e.g., 30 minutes post-injection), place each mouse on the hot plate and measure the response latency.
Table 4: Expected Outcomes of Hot Plate Test
| Treatment Group | Expected Response Latency (seconds) |
| Vehicle | Baseline latency |
| Morphine | Significantly increased latency (analgesia) |
| Morphine + this compound | Latency should remain elevated, similar to the morphine-only group, demonstrating no reversal of central analgesia. |
Signaling Pathways and Experimental Workflow
Mechanism of Action of Opioids and this compound in the Gut
Opioids bind to mu-opioid receptors on enteric neurons, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This signaling cascade results in reduced neurotransmitter release, leading to decreased peristalsis and secretion. This compound acts as a competitive antagonist at these peripheral mu-opioid receptors, blocking the effects of opioids and restoring normal gut function.
Caption: Opioid and this compound Signaling Pathway in the Gut.
Experimental Workflow for Evaluating this compound Efficacy
The following diagram outlines the logical flow of an experiment designed to test the efficacy of this compound in a mouse model of OIC.
Caption: Experimental Workflow for this compound Efficacy Studies.
References
Application Notes and Protocols for the Use of Naloxegol in Translational Gastrointestinal Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naloxegol, a peripherally acting mu-opioid receptor antagonist (PAMORA), represents a significant therapeutic advance in the management of opioid-induced gastrointestinal disorders, most notably opioid-induced constipation (OIC). Its unique pharmacological profile, characterized by restricted entry into the central nervous system (CNS), allows for the targeted antagonism of opioid effects in the gut without compromising centrally mediated analgesia. This document provides detailed application notes and experimental protocols for the utilization of this compound in translational research settings. It is intended to guide researchers in the investigation of this compound's mechanism of action, efficacy, and potential applications in various gastrointestinal models.
Introduction
Opioid analgesics are mainstays in pain management, but their utility is often limited by significant adverse effects on the gastrointestinal (GI) system. Opioids bind to mu-opioid receptors in the enteric nervous system, leading to decreased GI motility, increased fluid absorption, and reduced secretions, collectively resulting in constipation.[1] this compound is a PEGylated derivative of naloxone, a modification that increases its molecular size and makes it a substrate for the P-glycoprotein transporter at the blood-brain barrier.[2][3] This strategic design effectively prevents this compound from crossing into the CNS, thereby preserving the analgesic effects of opioids while reversing their constipating effects in the periphery.[1][4]
Translational research involving this compound is crucial for elucidating its full therapeutic potential beyond OIC and for understanding the nuances of opioid receptor pharmacology in the gut. These application notes provide a summary of key data and detailed protocols for in vitro and in vivo studies to facilitate further research in this area.
Data Presentation
In Vitro Pharmacological Profile of this compound
| Parameter | Receptor Subtype | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | Human Mu-Opioid | 7.42 nM | CHO Cells | |
| Human Kappa-Opioid | 8.65 nM | CHO Cells | ||
| Human Delta-Opioid | 203.0 nM | CHO Cells | ||
| Functional Antagonism (pA2) | Human Mu-Opioid | 7.95 | CHO Cells |
In Vivo Efficacy of this compound in a Rat Model of Opioid-Induced Constipation
| Parameter | Assay | This compound ED50 (p.o.) | Naloxone ED50 (p.o.) | Reference |
| Antagonism of Morphine-Induced Inhibition of GI Transit | Charcoal Meal Assay | 23.1 mg/kg | 0.69 mg/kg | |
| Antagonism of Morphine-Induced Analgesia | Hot Plate Assay | 55.4 mg/kg | 1.14 mg/kg |
Clinical Efficacy of this compound in Opioid-Induced Constipation (KODIAC-4 & KODIAC-5 Trials)
| Endpoint | This compound 25 mg | Placebo | p-value | Reference |
| Responder Rate (≥3 SBMs/week and an increase of ≥1 SBM/week for ≥9 of 12 weeks and ≥3 of the last 4 weeks) | 44% (KODIAC-4) | 29% | 0.001 | |
| 40% (KODIAC-5) | 29% | 0.021 | ||
| Median Time to First Post-Dose Spontaneous Bowel Movement (SBM) | 6 hours (KODIAC-4) | 36 hours | <0.001 | |
| 12 hours (KODIAC-5) | 37 hours | <0.001 |
Experimental Protocols
In Vitro Mu-Opioid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the mu-opioid receptor.
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the human mu-opioid receptor.
-
[³H]-DAMGO (a radiolabeled mu-opioid agonist) or [³H]-diprenorphine (a radiolabeled opioid antagonist).
-
This compound.
-
Naloxone (as a reference compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and vials.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound and the reference compound in binding buffer.
-
In a 96-well plate, add the cell membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of this compound or the reference compound.
-
For determining non-specific binding, add a high concentration of a non-labeled opioid ligand (e.g., naloxone).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Charcoal Meal Gastrointestinal Transit Assay in Rodents
Objective: To assess the in vivo efficacy of this compound in reversing opioid-induced slowing of gastrointestinal transit.
Materials:
-
Male Wistar rats or mice.
-
Morphine sulfate or other opioid agonist.
-
This compound.
-
Charcoal meal (e.g., 5-10% activated charcoal suspended in 5-10% gum acacia or methylcellulose).
-
Oral gavage needles.
-
Surgical instruments for dissection.
-
Ruler.
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the opioid agonist (e.g., morphine) subcutaneously or intraperitoneally to induce constipation.
-
After a set time (e.g., 30 minutes), administer this compound or vehicle orally by gavage.
-
After another interval (e.g., 30-60 minutes), administer the charcoal meal orally by gavage.
-
After a specific time (e.g., 20-30 minutes), euthanize the animals by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Carefully dissect the abdomen and expose the gastrointestinal tract from the stomach to the cecum.
-
Gently remove the small intestine and lay it flat on a surface without stretching.
-
Measure the total length of the small intestine from the pyloric sphincter to the ileocecal junction.
-
Measure the distance traveled by the charcoal meal from the pyloric sphincter to the leading edge of the charcoal.
-
Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of the small intestine) x 100.
-
Compare the percent transit between different treatment groups to evaluate the effect of this compound.
Hot Plate Test for Analgesia in Rodents
Objective: To determine if this compound reverses the central analgesic effect of opioids.
Materials:
-
Male Wistar rats or mice.
-
Hot plate apparatus with adjustable temperature.
-
Animal enclosure for the hot plate.
-
Opioid agonist (e.g., morphine).
-
This compound.
-
Stopwatch.
Procedure:
-
Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).
-
Place each animal individually on the hot plate and start the stopwatch.
-
Observe the animal for signs of nociception, such as licking a hind paw or jumping.
-
Record the latency (in seconds) to the first sign of a pain response. This is the baseline latency.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, and any animal not responding by this time should be removed from the hot plate.
-
Administer the opioid agonist.
-
At the time of peak opioid effect, administer this compound or vehicle.
-
At a predetermined time after this compound administration, repeat the hot plate test and record the post-treatment latency.
-
Compare the post-treatment latencies between groups to assess whether this compound reverses the opioid-induced increase in pain threshold.
Visualizations
Caption: Mechanism of this compound's peripheral action.
Caption: Mu-opioid receptor signaling in enteric neurons.
Caption: Translational research workflow for this compound.
References
Application Notes and Protocols for Assessing Naloxegol's Impact on Colonic Transit
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established laboratory techniques to assess the pharmacological effects of naloxegol, a peripherally acting mu-opioid receptor antagonist (PAMORA), on colonic transit. The included protocols are designed to offer standardized methods for preclinical and research applications.
Introduction
Opioid-induced constipation (OIC) is a prevalent adverse effect of opioid therapy, significantly impacting a patient's quality of life.[1][2] this compound is designed to mitigate these effects by selectively blocking mu-opioid receptors in the gastrointestinal tract without compromising the central analgesic effects of opioids.[3][4] The following protocols describe in vivo and in vitro methods to quantify the efficacy of this compound in reversing opioid-induced delays in colonic transit.
Signaling Pathway of this compound in the Enteric Nervous System
Opioids induce constipation by binding to mu-opioid receptors in the myenteric and submucosal plexuses of the enteric nervous system.[5] This activation inhibits peristaltic contractions, decreases intestinal secretions, and increases sphincter tone. This compound, a PEGylated derivative of naloxone, is a substrate for the P-glycoprotein transporter, which limits its ability to cross the blood-brain barrier. It acts as a competitive antagonist at peripheral mu-opioid receptors in the gut, thereby reversing the inhibitory effects of opioids on gastrointestinal motility.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies assessing the impact of this compound on gastrointestinal and colonic transit times.
Table 1: Effect of this compound on Opioid-Induced Delay in Gastrointestinal Transit in Humans
| Parameter | Placebo + Oxycodone | This compound (25 mg) + Oxycodone | Percent Change | p-value | Reference |
| Total GI Transit Time (hours) | 71.3 ± 19.8 | 56.8 ± 21.3 | -21% | 0.016 | |
| Colonic Transit Time (hours) | 59.7 ± 19.3 | 45.0 ± 21.1 | -23% | < 0.01 | |
| Rectosigmoid Transit Time (hours) | 23.0 ± 13.6 | 9.2 ± 8.6 | -60% | 0.047 |
Table 2: Efficacy of this compound in Patients with Opioid-Induced Constipation and Inadequate Laxative Response
| Parameter | Placebo | This compound (12.5 mg) | This compound (25 mg) | p-value (vs. Placebo) | Reference |
| Median Time to First Post-Dose Spontaneous Bowel Movement (hours) | 41.1 | 19.2 | 7.6 | < 0.001 (for both doses) | |
| Response Rate (%) | 29.3 | 39.7 | 44.4 | 0.02 (12.5mg), 0.001 (25mg) |
Table 3: Preclinical Efficacy of this compound in a Rat Model of Morphine-Induced Constipation
| Parameter | Vehicle | Morphine + Vehicle | Morphine + this compound (90 mg/kg) | Reference |
| Gastrointestinal Transit (% of total intestinal length) | Not specified | Significantly reduced | Complete reversal |
Experimental Protocols
In Vivo Assessment of Colonic Transit
1. Charcoal Meal Gastrointestinal Transit Assay
This assay measures the distance traveled by a charcoal meal through the gastrointestinal tract to assess the prokinetic or anti-kinetic effects of a substance.
Materials:
-
Male Wistar rats or mice
-
Morphine sulfate (or other opioid agonist)
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Charcoal meal suspension (e.g., 10% charcoal in 5% gum acacia)
-
Oral gavage needles
-
Surgical instruments for dissection
Protocol:
-
Fast animals overnight (e.g., 18 hours) with free access to water. Shorter fasting periods (e.g., 6 hours) may be sufficient and reduce animal stress.
-
Randomly assign animals to treatment groups (e.g., vehicle, opioid + vehicle, opioid + this compound).
-
Administer the opioid (e.g., morphine 10 mg/kg, intravenous) or vehicle.
-
After a short interval (e.g., 5 minutes), administer this compound or vehicle by oral gavage.
-
After a further interval (e.g., 25 minutes), administer the charcoal meal suspension (e.g., 1 ml for rats) via oral gavage.
-
Thirty minutes after the charcoal administration, humanely euthanize the animals.
-
Carefully dissect the small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pyloric sphincter.
-
Calculate the gastrointestinal transit as a percentage of the total intestinal length.
2. Bead Expulsion Assay for Colonic Transit
This method specifically assesses distal colonic transit by measuring the time taken to expel a small glass bead inserted into the rectum.
Materials:
-
Mice
-
Small glass beads (e.g., 3 mm diameter)
-
Petroleum jelly
-
Clean, empty cages for observation
Protocol:
-
Fast mice for approximately 16 hours prior to the procedure.
-
Administer the opioid and this compound/vehicle as per the study design.
-
Anesthetize the mouse lightly (e.g., with isoflurane).
-
Apply petroleum jelly to the anus.
-
Gently insert a single glass bead into the rectum to a depth of 2-3 cm.
-
Place the mouse in a clean, empty cage and allow it to recover from anesthesia.
-
Record the time from awakening until the bead is expelled. The absence of expulsion within a defined cutoff time (e.g., 2 hours) can be recorded.
In Vitro Assessment of this compound's Mechanism of Action
1. Calcium Mobilization Assay
This assay is used to determine the antagonist activity of this compound at the mu-opioid receptor in a cellular context.
Materials:
-
CHO (Chinese Hamster Ovary) cells co-expressing the human mu-opioid receptor and a chimeric G-protein.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Opioid agonist (e.g., DAMGO)
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Fluorometric imaging plate reader
Protocol:
-
Culture the engineered CHO cells in appropriate media until confluent.
-
Plate the cells in a 96-well microplate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle.
-
Stimulate the cells with a fixed concentration of the opioid agonist.
-
Measure the change in fluorescence intensity over time using a plate reader.
-
The inhibition of the agonist-induced calcium signal by this compound indicates its antagonist activity.
2. Fecal Water Content Analysis
This method provides an indirect measure of the impact of this compound on intestinal fluid secretion, which is altered by opioids.
Materials:
-
Fecal pellets collected from experimental animals
-
Analytical balance
-
Drying oven
Protocol:
-
Collect fresh fecal pellets from individual animals at specified time points following treatment.
-
Immediately weigh the wet fecal pellets (wet weight).
-
Dry the pellets in an oven at 60°C for 48 hours or until a constant weight is achieved.
-
Weigh the dried pellets (dry weight).
-
Calculate the fecal water content as follows:
-
Water Weight = Wet Weight - Dry Weight
-
% Water Content = (Water Weight / Wet Weight) x 100
-
Conclusion
The described laboratory techniques provide a robust framework for evaluating the pharmacological effects of this compound on colonic transit. The in vivo assays offer a direct measure of this compound's ability to reverse opioid-induced constipation, while the in vitro methods help to elucidate its mechanism of action at the cellular level. The consistent application of these standardized protocols will facilitate the generation of reliable and comparable data in the research and development of treatments for opioid-induced bowel dysfunction.
References
- 1. The role of this compound in the management of opioid-induced bowel dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in opioid-induced constipation: a new paradigm in the treatment of a common problem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound Oxalate? [synapse.patsnap.com]
- 5. dovepress.com [dovepress.com]
Application Notes and Protocols for Studying Naloxegol's Effects on Specific Gut Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of naloxegol, a peripherally acting mu-opioid receptor antagonist (PAMORA), on gut receptors. This compound is a PEGylated derivative of naloxone, a modification that limits its ability to cross the blood-brain barrier, thereby targeting opioid receptors in the gastrointestinal (GI) tract without reversing the central analgesic effects of opioids.[1] This targeted action makes it a valuable therapeutic agent for opioid-induced constipation (OIC), a common and often debilitating side effect of opioid therapy.[2][3]
The following sections detail this compound's mechanism of action, summarize key quantitative data, and provide step-by-step experimental protocols to assess its interaction with and effects on gut opioid receptors.
Mechanism of Action
Opioids exert their effects by binding to mu (µ), kappa (κ), and delta (δ) opioid receptors, which are G protein-coupled receptors (GPCRs), in both the central nervous system (CNS) and the peripheral nervous system, including the enteric nervous system (ENS) of the gut. In the GI tract, activation of these receptors, primarily µ-opioid receptors, leads to decreased motility, increased fluid absorption, and reduced intestinal secretions, culminating in constipation.
This compound acts as a competitive antagonist at these peripheral opioid receptors, with a higher affinity for µ- and κ-opioid receptors than for δ-opioid receptors. By displacing opioids from these receptors in the gut, this compound mitigates their constipating effects. The PEGylation of this compound increases its molecular size and polarity, making it a substrate for the P-glycoprotein (P-gp) transporter, which actively effluxes the drug from the CNS, thus ensuring its peripheral restriction.
Signaling Pathway of Opioid Action and this compound Antagonism in the Gut
Caption: Opioid signaling cascade in the gut and its competitive antagonism by this compound.
Quantitative Data Summary
The following tables summarize the binding affinities of this compound for opioid receptors and its clinical efficacy in treating OIC.
Table 1: this compound Binding Affinity (Ki) for Opioid Receptors
| Receptor Subtype | Binding Affinity (Ki) | Source |
| Mu (µ)-Opioid Receptor | 7.42 nM | |
| Kappa (κ)-Opioid Receptor | 8.65 nM | |
| Delta (δ)-Opioid Receptor | 203.0 nM |
Table 2: Clinical Efficacy of this compound in Patients with Opioid-Induced Constipation
| Parameter | Placebo | This compound (12.5 mg) | This compound (25 mg) | Source |
| Response Rate (%) * | 29% | 41% (p=0.021 vs placebo) | 44% (p=0.001 vs placebo) | |
| Median Time to First Post-Dose Spontaneous Bowel Movement (SBM) (hours) | 36 - 41.1 | 19.2 | 6 - 12 | |
| Change in SBMs per week from baseline | 1.0 | N/A | 2.9 (p=0.002 vs placebo) |
*Response rate defined as ≥3 spontaneous bowel movements per week and an increase of ≥1 SBM from baseline for at least 9 out of 12 weeks and 3 out of the last 4 weeks in the KODIAC-04 and KODIAC-05 studies.
Table 3: In Vivo Pharmacological Effects of this compound in Preclinical Models
| Parameter | This compound | Naloxone | Source |
| ED50 for antagonism of morphine-induced inhibition of GI transit (oral, rat) | 23.1 mg/kg | 0.69 mg/kg | |
| ED50 for antagonism of morphine-induced antinociception (oral, rat) | 55.4 mg/kg | 1.14 mg/kg |
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of this compound on gut opioid receptors are provided below.
Protocol 1: Radioligand Competition Binding Assay
This protocol determines the binding affinity (Ki) of this compound for µ, δ, and κ opioid receptors.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining this compound's receptor binding affinity.
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing human µ, δ, or κ opioid receptors.
-
Radioligands:
-
µ-receptor: [³H]-DAMGO
-
δ-receptor: [³H]-Naltrindole
-
κ-receptor: [³H]-U69,593
-
-
Non-specific Binding Control: Naloxone (10 µM)
-
Test Compound: this compound (serial dilutions)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Equipment: 96-well plates, cell harvester, scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the opioid receptor of interest in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL membrane suspension, 50 µL radioligand (at a concentration near its Kd), and 50 µL binding buffer.
-
Non-specific Binding: 50 µL membrane suspension, 50 µL radioligand, and 50 µL naloxone (10 µM).
-
Competition: 50 µL membrane suspension, 50 µL radioligand, and 50 µL of varying concentrations of this compound.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.3% polyethyleneimine using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: [³⁵S]GTPγS Binding Assay
This functional assay measures the ability of this compound to antagonize agonist-induced G protein activation.
Experimental Workflow: GTPγS Binding Assay
Caption: Workflow for assessing this compound's functional antagonist activity.
Materials:
-
Receptor Source: As in Protocol 1.
-
Agonist: DAMGO (for µ-receptors).
-
Antagonist: this compound.
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: 10 µM final concentration.
-
Equipment: As in Protocol 1.
Procedure:
-
Membrane Preparation: Prepare membranes as described in Protocol 1.
-
Assay Setup: In a 96-well plate, add the following:
-
Membrane suspension.
-
Assay buffer containing GDP.
-
A fixed concentration of DAMGO.
-
Varying concentrations of this compound.
-
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Filtration and Quantification: Terminate the reaction by rapid filtration and quantify the bound [³⁵S]GTPγS as described in Protocol 1.
-
Data Analysis:
-
Generate agonist (DAMGO) dose-response curves in the absence and presence of different concentrations of this compound.
-
Perform a Schild analysis by plotting the log(dose ratio - 1) against the log concentration of this compound. The x-intercept provides the pA2 value, which is a measure of the antagonist's potency.
-
Protocol 3: In Vivo Gastrointestinal Transit Assay (Charcoal Meal Test)
This protocol evaluates the in vivo efficacy of this compound in reversing opioid-induced reduction in GI motility in rodents.
Materials:
-
Animals: Male Wistar rats or mice.
-
Opioid Agonist: Morphine or loperamide to induce constipation.
-
Test Compound: this compound (administered orally).
-
Marker: 5-10% charcoal suspension in 10% gum arabic.
-
Equipment: Oral gavage needles, surgical scissors, ruler.
Procedure:
-
Animal Preparation: Fast animals overnight with free access to water.
-
Drug Administration:
-
Administer the opioid agonist (e.g., morphine, subcutaneously) to induce constipation.
-
After a set time (e.g., 30 minutes), administer either vehicle or this compound orally.
-
-
Charcoal Meal Administration: At a specified time after this compound administration (e.g., 60 minutes), administer the charcoal meal orally (e.g., 2 ml for rats).
-
Transit Measurement: After a further set time (e.g., 15-30 minutes), humanely euthanize the animals. Carefully dissect the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Data Analysis:
-
Calculate the percent transit for each animal: (Distance traveled by charcoal / Total length of small intestine) x 100.
-
Compare the percent transit between the control (opioid + vehicle) and treated (opioid + this compound) groups using appropriate statistical tests (e.g., ANOVA).
-
Determine the ED50 of this compound, the dose that produces 50% of the maximal reversal of opioid-induced transit inhibition.
-
These protocols provide a robust framework for the preclinical evaluation of this compound's effects on gut opioid receptors, from molecular interactions to in vivo physiological outcomes. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data for research and drug development purposes.
References
- 1. Insights into the Role of Opioid Receptors in the GI Tract: Experimental Evidence and Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Oxalate? [synapse.patsnap.com]
- 3. Clinical potential of this compound in the management of opioid-induced bowel dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Naloxegol Solubility Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with naloxegol, focusing on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a peripherally acting mu-opioid receptor antagonist (PAMORA) used for the treatment of opioid-induced constipation.[1][2] It is a PEGylated derivative of naloxone, a modification that limits its ability to cross the blood-brain barrier, thereby targeting its action to the gastrointestinal tract.[2][3] While the oxalate salt of this compound is described as having high aqueous solubility across the physiological pH range, researchers may encounter challenges in achieving desired concentrations or maintaining stability in solution, which can impact the accuracy and reproducibility of in vitro and in vivo experiments.[3]
Q2: What is the reported aqueous solubility of this compound oxalate?
A2: There are conflicting reports regarding the aqueous solubility of this compound oxalate. One source indicates a solubility of approximately 10 mg/mL in phosphate-buffered saline (PBS) at pH 7.2. Another supplier suggests a much higher solubility in water of 100 mg/mL. However, some sources describe it as "slightly soluble in water" or "not in water." This variability highlights the importance of experimentally determining the solubility under your specific conditions.
Q3: In which organic solvents is this compound oxalate soluble?
A3: this compound oxalate is soluble in several common organic solvents. Reported solubility values are approximately 33 mg/mL in ethanol, 20 mg/mL in dimethyl sulfoxide (DMSO), and 16 mg/mL in dimethylformamide (DMF). These solvents are often used to prepare concentrated stock solutions that are then diluted into aqueous buffers for experiments.
Q4: How should I prepare a stock solution of this compound oxalate?
A4: For experimental use, a concentrated stock solution of this compound oxalate can be prepared by dissolving the crystalline solid in an appropriate organic solvent such as ethanol, DMSO, or DMF. It is recommended to purge the solvent with an inert gas before dissolving the compound. These stock solutions can then be further diluted into aqueous buffers or isotonic saline for biological experiments. Ensure the final concentration of the organic solvent is low enough to not cause physiological effects in your experimental model.
Q5: How stable are aqueous solutions of this compound?
A5: It is not recommended to store aqueous solutions of this compound for more than one day. For optimal results, fresh aqueous solutions should be prepared for each experiment. Stock solutions in anhydrous organic solvents are generally more stable and can be stored at -20°C for longer periods.
Troubleshooting Guide
Problem: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer.
-
Possible Cause 1: The aqueous solubility limit has been exceeded. Even with a highly soluble compound, the final concentration in your aqueous medium may be above its solubility limit under those specific conditions (pH, temperature, ionic strength).
-
Solution: Determine the solubility of this compound oxalate in your specific aqueous buffer. You may need to lower the final concentration of your working solution.
-
-
Possible Cause 2: The organic co-solvent from the stock solution is causing precipitation upon dilution. High concentrations of some organic solvents in the final aqueous solution can lead to the drug precipitating out.
-
Solution: Reduce the volume of the stock solution used for dilution. This may require preparing a more concentrated stock solution if possible, or using a multi-step dilution process. Aim for a final organic solvent concentration of less than 1% (v/v) in your aqueous medium.
-
-
Possible Cause 3: The pH of the aqueous buffer is affecting solubility. The solubility of ionizable compounds like this compound can be highly dependent on the pH of the solution.
-
Solution: Investigate the effect of pH on this compound oxalate solubility. It may be more soluble at a different pH than the one you are currently using. Consider adjusting the pH of your buffer if your experimental design allows.
-
Problem: I am seeing inconsistent results in my cell-based assays.
-
Possible Cause 1: this compound is precipitating in the cell culture medium. The complex composition of cell culture media (salts, amino acids, proteins) can affect drug solubility.
-
Solution: Visually inspect your culture wells for any signs of precipitation after adding this compound. Consider preparing the this compound solution in a simplified buffer that is compatible with your cells for the duration of the treatment. You can also explore solubility enhancement techniques such as the use of cyclodextrins.
-
-
Possible Cause 2: The aqueous solution of this compound is degrading over time. As mentioned, aqueous solutions of this compound are not recommended for long-term storage.
-
Solution: Prepare fresh dilutions of this compound from a frozen organic stock solution immediately before each experiment.
-
Data Presentation: Solubility of this compound Oxalate
Table 1: Solubility of this compound Oxalate in Various Solvents
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Water | 100 | |
| PBS (pH 7.2) | 10 | |
| Ethanol | 33 | |
| DMSO | 20 | |
| DMF | 16 |
Table 2: Illustrative pH-Dependent Aqueous Solubility of this compound Oxalate (Hypothetical)
| pH | Buffer System | Expected Solubility Trend |
| 2.0 | HCl Buffer | High |
| 4.5 | Acetate Buffer | Moderate to High |
| 6.8 | Phosphate Buffer | Moderate |
| 7.4 | Phosphate Buffer | Moderate (approx. 10 mg/mL in PBS) |
| 9.0 | Borate Buffer | May decrease due to pKa of the phenol group |
Table 3: Illustrative Effect of Co-solvents on this compound Oxalate Aqueous Solubility (Hypothetical)
| Co-solvent System (v/v) | Expected Solubility Trend |
| 10% Ethanol in Water | Increased solubility compared to water alone |
| 20% Ethanol in Water | Further increase in solubility |
| 10% Propylene Glycol in Water | Increased solubility |
| 20% Propylene Glycol in Water | Further increase in solubility |
Table 4: Illustrative Phase Solubility Study with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (Hypothetical)
| HP-β-CD Concentration (mM) | Apparent this compound Oxalate Solubility (mg/mL) |
| 0 | Baseline Aqueous Solubility |
| 5 | Increased Solubility |
| 10 | Further Increased Solubility |
| 15 | Continued Increase (linear for AL-type) |
| 20 | Continued Increase (linear for AL-type) |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Aqueous Solubility
-
Prepare a series of aqueous buffers with different pH values (e.g., pH 2, 4, 6, 7.4, and 9). Common buffer systems include citrate, acetate, phosphate, and borate buffers.
-
Add an excess amount of this compound oxalate powder to a known volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.22 µm filter.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Plot the solubility of this compound oxalate (mg/mL) against the pH of the buffers.
Protocol 2: Evaluation of Co-solvent Effects on Aqueous Solubility
-
Prepare a series of co-solvent mixtures by mixing a water-miscible organic solvent (e.g., ethanol or propylene glycol) with water at different volume/volume ratios (e.g., 10%, 20%, 30%, 40%, 50%).
-
Add an excess amount of this compound oxalate powder to a known volume of each co-solvent mixture.
-
Follow steps 3-5 from Protocol 1 to determine the solubility in each co-solvent mixture.
-
Plot the solubility of this compound oxalate (mg/mL) against the percentage of the co-solvent in the mixture.
Protocol 3: Phase Solubility Study with Cyclodextrins
-
Prepare a series of aqueous solutions containing increasing concentrations of a cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD, or Sulfobutyl Ether-β-Cyclodextrin, SBE-β-CD).
-
Add an excess amount of this compound oxalate powder to each cyclodextrin solution.
-
Follow steps 3-5 from Protocol 1 to determine the apparent solubility of this compound oxalate in each cyclodextrin solution.
-
Plot the apparent solubility of this compound oxalate (mg/mL) against the concentration of the cyclodextrin (mM).
-
Analyze the phase solubility diagram to determine the type of complex formed (e.g., AL, AP, BS) and to calculate the stability constant (Ks) of the inclusion complex.
Mandatory Visualizations
Caption: Mu-Opioid Receptor Signaling Pathway in Enteric Neurons.
Caption: P-glycoprotein (P-gp) Mediated Efflux of this compound.
References
Navigating Naloxegol: A Technical Support Guide for Researchers
I have gathered more specific information on experimental protocols, particularly for in vitro assays like GTPγS binding and Caco-2 permeability assays, as well as in vivo gastrointestinal transit models. The search results have also provided more details on the significant impact of CYP3A4 and P-glycoprotein modulators on naloxegol's pharmacokinetics, which is a critical area for troubleshooting. I have found some quantitative data on the magnitude of these interactions.
However, to create a truly comprehensive troubleshooting guide, I still need more detailed, step-by-step protocols for the animal models of opioid-induced constipation. While I have a general idea of the procedures, specific details on opioid dosing, this compound administration, and endpoint measurements would be very beneficial. Additionally, more quantitative data from various studies, especially those showing variability in results, would strengthen the data presentation in tables. I also need to find more specific examples of weak, moderate, and strong CYP3A4 and P-gp inhibitors and inducers to make the FAQ section more practical for researchers. Finally, I will look for more information on the stability and formulation of this compound for experimental use.I have now gathered a significant amount of information covering the key aspects requested in the prompt. I have found details on naloxegor's mechanism of action, its metabolism via CYP3A4, its interaction with P-glycoprotein, and several experimental protocols for both in vitro and in vivo studies. I have also collected data on pharmacokinetic variability and the impact of drug-drug interactions, which will be crucial for the troubleshooting guide and FAQ sections. I have enough information to create the tables summarizing quantitative data and to draft the detailed experimental methodologies. I've also found lists of CYP3A4 and P-glycoprotein inhibitors and inducers that will be very useful. I can now proceed with structuring this information into the required format, including the Graphviz diagrams, without needing further Google searches.
Welcome to the technical support center for this compound, designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and variability encountered during in vitro and in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a peripherally acting mu-opioid receptor antagonist (PAMORA).[1][2] It is a PEGylated derivative of naloxone, a modification that limits its ability to cross the blood-brain barrier.[3][4] Consequently, it primarily antagonizes mu-opioid receptors in the gastrointestinal tract, counteracting the constipating effects of opioids without significantly affecting their central analgesic properties.[3]
Q2: How should I prepare and store this compound for my experiments?
A2: For in vivo studies in rodents, this compound can be formulated in 0.9% saline for oral gavage. It is crucial to protect this compound solutions from light to prevent photodegradation. For optimal stability, stock solutions should be stored at -20°C. The stability of naloxone, a related compound, is pH-dependent, so maintaining a consistent pH in your formulation is important.
Q3: We are observing high inter-individual variability in our animal studies. What could be the cause?
A3: High pharmacokinetic variability is a known characteristic of this compound. A population pharmacokinetic analysis of data from 1247 subjects showed inter-individual variability of 48% for apparent clearance and 51% for the apparent central volume of distribution. This inherent variability can be influenced by several factors, including:
-
Genetic differences: Variations in the expression and activity of metabolizing enzymes and transporters.
-
Gastrointestinal factors: Differences in gut motility, pH, and microbiome composition.
-
Drug-drug interactions: Co-administration of other compounds that affect CYP3A4 or P-glycoprotein.
To mitigate this, ensure consistent dosing procedures, use a sufficient number of animals per group to achieve statistical power, and carefully control for any co-administered substances.
Q4: Can co-administered drugs affect my experimental results with this compound?
A4: Yes, significantly. This compound is a substrate for both the cytochrome P450 3A4 (CYP3A4) enzyme and the P-glycoprotein (P-gp) transporter.
-
CYP3A4 inhibitors will increase the plasma concentration of this compound, potentially leading to exaggerated effects or adverse events.
-
CYP3A4 inducers will decrease the plasma concentration of this compound, potentially reducing its efficacy.
-
P-glycoprotein inhibitors can also increase this compound's systemic exposure.
Refer to the tables below for examples of common inhibitors and inducers.
Troubleshooting Experimental Variability
This section provides guidance on specific issues you may encounter during your experiments with this compound.
In Vitro Assay Variability
Problem: Inconsistent results in GTPγS binding assays.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Membrane Preparation Quality | Ensure consistent membrane preparation with minimal degradation. Use fresh preparations or properly stored frozen aliquots. |
| Reagent Stability | Prepare fresh solutions of GTPγS and other reagents for each experiment. Ensure proper storage of stock solutions. |
| Assay Conditions | Maintain consistent incubation times, temperatures, and buffer compositions across all experiments. |
| Pipetting Errors | Use calibrated pipettes and proper technique to ensure accurate and consistent reagent volumes. |
Problem: High variability in Caco-2 cell permeability assays.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Cell Monolayer Integrity | Regularly check the integrity of the Caco-2 cell monolayer using transepithelial electrical resistance (TEER) measurements. |
| Transporter Expression Levels | Be aware that the expression of P-glycoprotein and other transporters can vary between cell passages. Use cells within a defined passage number range. |
| Presence of Inhibitors/Inducers | Ensure that the cell culture medium and assay buffers are free of any substances that could inhibit or induce P-glycoprotein activity. |
| Compound Solubility | Ensure that this compound is fully dissolved in the assay buffer to avoid inaccurate permeability measurements. |
In Vivo Study Variability
Problem: Inconsistent efficacy of this compound in opioid-induced constipation models.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Opioid Dosing Regimen | Ensure a consistent and appropriate dose of the opioid (e.g., morphine, loperamide) is used to induce a stable level of constipation. |
| Timing of this compound Administration | Administer this compound at a consistent time point relative to the opioid administration. |
| Gastrointestinal Transit Measurement | Use a standardized method for measuring gastrointestinal transit (e.g., charcoal meal) and ensure consistent timing of the measurement. |
| Animal Stress | Minimize animal stress, as it can independently affect gastrointestinal motility. |
| Diet and Water Access | Provide a consistent diet and free access to water to all animals, as these can influence bowel function. |
Data on Factors Influencing this compound Exposure
The following tables summarize the impact of various factors on the pharmacokinetics of this compound.
Table 1: Effect of CYP3A4 and P-glycoprotein Modulators on this compound Pharmacokinetics
| Interacting Agent | Class | Effect on this compound AUC | Effect on this compound Cmax |
| Ketoconazole | Strong CYP3A4/P-gp Inhibitor | 12.9-fold increase | 9.6-fold increase |
| Diltiazem | Moderate CYP3A4 Inhibitor | 3.4-fold increase | 2.9-fold increase |
| Quinidine | P-gp Inhibitor | 1.4-fold increase | 2.5-fold increase |
| Rifampin | Strong CYP3A4 Inducer | 89% decrease | 71% decrease |
Table 2: Common CYP3A4 Inhibitors and Inducers
| Strength | Inhibitors | Inducers |
| Strong | Ketoconazole, Itraconazole, Ritonavir, Clarithromycin | Rifampin, Carbamazepine, Phenytoin, St. John's Wort |
| Moderate | Diltiazem, Verapamil, Erythromycin, Fluconazole | Efavirenz, Bosentan, Modafinil |
| Weak | Cimetidine, Fluoxetine | - |
Table 3: Common P-glycoprotein Inhibitors and Inducers
| Examples | |
| Inhibitors | Verapamil, Quinidine, Ritonavir, Cyclosporine, Ketoconazole |
| Inducers | Rifampin, St. John's Wort, Carbamazepine, Tipranavir |
Experimental Protocols
GTPγS Binding Assay
This protocol is adapted from established methods for assessing G-protein coupled receptor activation.
Materials:
-
Cell membranes expressing the mu-opioid receptor
-
This compound
-
[³⁵S]GTPγS
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Scintillation fluid
-
96-well filter plates
Procedure:
-
Thaw cell membranes on ice and resuspend in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
GDP to a final concentration of 10-100 µM.
-
Varying concentrations of this compound (for antagonist mode) or a known agonist (for agonist mode).
-
Cell membranes (typically 10-20 µg of protein per well).
-
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity.
Caco-2 Permeability Assay
This protocol is a standard method for evaluating the intestinal permeability of a compound.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12- or 24-well plates)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
This compound
-
Analytical system (e.g., LC-MS/MS)
Procedure:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the this compound solution to the apical (A) or basolateral (B) side of the monolayer.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment (B or A, respectively).
-
Analyze the concentration of this compound in the collected samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
Rodent Model of Opioid-Induced Constipation
This protocol describes a common method for inducing and assessing opioid-induced constipation in rats or mice.
Materials:
-
Rats or mice
-
Opioid agonist (e.g., morphine sulfate, loperamide hydrochloride)
-
This compound
-
Charcoal meal (e.g., 5% charcoal in 10% gum acacia)
-
Oral gavage needles
Procedure:
-
Acclimatize animals to the experimental conditions.
-
Fast animals overnight with free access to water.
-
Administer the opioid agonist (e.g., morphine at 10 mg/kg, subcutaneously) to induce constipation.
-
At a specified time after opioid administration (e.g., 30 minutes), administer this compound or vehicle by oral gavage.
-
At a specified time after this compound administration (e.g., 60 minutes), administer the charcoal meal by oral gavage.
-
After a set period (e.g., 30-60 minutes), euthanize the animals and carefully dissect the small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculate the gastrointestinal transit as a percentage of the total length of the small intestine.
Visualizations
Caption: this compound's peripheral mechanism of action.
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. The role of this compound in the management of opioid-induced bowel dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in opioid-induced constipation: a new paradigm in the treatment of a common problem - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Potential Off-target Effects of Naloxegol in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of naloxegol in cellular assays.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments with this compound.
Question 1: I'm observing unexpected cytotoxicity or a decrease in cell viability in my assay when using this compound. Is this a known effect?
Answer:
Currently, there is limited published data specifically detailing the cytotoxic profile of this compound in various cell lines. While this compound has a benign toxicity profile in pre-clinical studies, high concentrations used in in-vitro settings might lead to unexpected effects.[1]
Possible Causes:
-
High this compound Concentration: Concentrations exceeding the typical effective range for opioid receptor antagonism may induce non-specific cellular stress.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.
-
Assay Interference: The PEGylated structure of this compound could potentially interfere with certain viability assay reagents (e.g., MTT, XTT).
Troubleshooting Steps:
-
Determine the IC50 for Cytotoxicity: Perform a dose-response experiment using a standard cytotoxicity assay (e.g., MTT or XTT) to determine the concentration of this compound that inhibits 50% of cell viability in your specific cell line. This will help you establish a non-toxic working concentration range.
-
Include Proper Controls:
-
Vehicle Control: Ensure you have a control group treated with the same vehicle used to dissolve this compound.
-
Positive Control: Use a known cytotoxic compound to validate your assay's performance.
-
-
Consider Alternative Viability Assays: If you suspect interference with a specific assay chemistry, try an alternative method that relies on a different principle (e.g., trypan blue exclusion, LDH release, or a live/dead cell staining kit).
Question 2: My results suggest that this compound is affecting P-glycoprotein (P-gp) function in my cellular model. How can I investigate this?
Answer:
This compound is a known substrate of the P-glycoprotein (P-gp) transporter.[2][3] This interaction is key to its peripheral restriction in vivo. In cellular assays using cells that express P-gp (e.g., Caco-2, MDCK-MDR1), high concentrations of this compound could potentially saturate the transporter and act as a competitive inhibitor, which would be an off-target effect in the context of studying its opioid receptor activity.
Possible Causes:
-
Competitive Inhibition: At high concentrations, this compound may compete with other P-gp substrates in your assay.
-
Modulation of P-gp Expression: Prolonged exposure to certain compounds can alter the expression levels of P-gp.
Troubleshooting Steps:
-
Perform a P-gp Inhibition Assay: Use a classic P-gp substrate (e.g., Rhodamine 123 or Digoxin) to assess whether this compound inhibits its transport in your cell model. This will allow you to determine an IC50 value for P-gp inhibition by this compound.
-
Compare with a P-gp Negative Cell Line: If possible, repeat your primary experiment in a parental cell line that does not overexpress P-gp to see if the observed effect is P-gp dependent.
-
Use a Known P-gp Inhibitor as a Control: Include a known P-gp inhibitor (e.g., Verapamil) as a positive control in your experiments to confirm that the observed effects are consistent with P-gp modulation.
Question 3: I'm seeing unexpected signaling events that don't seem to be mediated by the mu-opioid receptor. What could be the cause?
Answer:
While this compound has the highest affinity for the mu-opioid receptor, it also binds to kappa- and delta-opioid receptors, albeit with lower affinity.[2] Furthermore, in vitro studies have shown that this compound can exhibit partial agonism at the kappa-opioid receptor.[4]
Possible Causes:
-
Activation of other Opioid Receptors: At higher concentrations, this compound may be engaging with kappa or delta-opioid receptors, leading to signaling events independent of mu-opioid receptor antagonism.
-
Non-Opioid Receptor Interactions: Although not well-documented, the possibility of this compound interacting with other, unrelated receptors or signaling proteins at high concentrations cannot be entirely ruled out.
-
PEG moiety interference: The polyethylene glycol (PEG) component of this compound could potentially have non-specific interactions with cellular components, although this is generally considered to be minimal.
Troubleshooting Steps:
-
Use Selective Antagonists: To confirm the involvement of specific opioid receptors, co-incubate your cells with highly selective antagonists for the kappa (e.g., nor-Binaltorphimine) and delta (e.g., Naltrindole) receptors.
-
Compare with Structurally Related Compounds: Include naloxone and naltrexone as controls. These are structurally related opioid antagonists without the PEG moiety and can help you discern if the observed effects are unique to this compound.
-
Perform a Target Engagement Assay: A radioligand binding assay can be used to confirm that this compound is binding to the intended opioid receptor at the concentrations used in your functional assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a peripherally acting mu-opioid receptor antagonist (PAMORA). It is a PEGylated derivative of naloxone. The PEGylation limits its ability to cross the blood-brain barrier, thereby confining its antagonist activity to peripheral tissues, primarily the gastrointestinal tract. This allows it to counteract the constipating effects of opioids without reversing their central analgesic effects.
Q2: What are the known binding affinities of this compound for opioid receptors?
In vitro studies have determined the following binding affinities (Ki) for this compound:
-
Mu-opioid receptor: Ki = 7.42 nmol/l
-
Kappa-opioid receptor: Ki = 8.65 nmol/l
-
Delta-opioid receptor: Ki = 203.0 nmol/l
Q3: Is this compound a substrate or an inhibitor of P-glycoprotein (P-gp)?
This compound is a known substrate of P-glycoprotein. This active efflux by P-gp further restricts its penetration into the central nervous system. While it is a substrate, like many substrates, it can act as a competitive inhibitor at high concentrations. There is limited public data on its IC50 for P-gp inhibition.
Q4: Are there any known non-opioid receptor targets of this compound?
Currently, there is no significant evidence in the public domain to suggest that this compound has high-affinity interactions with non-opioid receptor targets that would be relevant at typical in-vitro concentrations used for studying its primary mechanism of action. However, as with any small molecule, the potential for off-target effects at high concentrations should be considered and experimentally evaluated.
Data Presentation
Table 1: In-Vitro Binding Affinities of this compound for Opioid Receptors
| Receptor Subtype | Ki (nmol/l) | Reference |
| Mu-Opioid | 7.42 | |
| Kappa-Opioid | 8.65 | |
| Delta-Opioid | 203.0 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for assessing the cytotoxicity of this compound.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: P-glycoprotein (P-gp) Inhibition Assay
This protocol uses Caco-2 cells to assess the potential of this compound to inhibit P-gp.
Materials:
-
Caco-2 cells cultured on Transwell inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
P-gp substrate (e.g., Rhodamine 123)
-
This compound solutions at various concentrations
-
Positive control P-gp inhibitor (e.g., Verapamil)
-
Fluorescence plate reader
Procedure:
-
Wash the Caco-2 monolayers on the Transwell inserts with pre-warmed transport buffer.
-
Add transport buffer containing the P-gp substrate and different concentrations of this compound (or Verapamil for the positive control) to the apical side (for B to A transport) or the basolateral side (for A to B transport).
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
At specified time points, collect samples from the receiver compartment.
-
Measure the concentration of the P-gp substrate in the samples using a fluorescence plate reader.
-
Calculate the apparent permeability (Papp) and determine the IC50 of this compound for P-gp inhibition.
Protocol 3: Radioligand Binding Assay
This protocol is for a competitive binding assay to determine the affinity of this compound for the mu-opioid receptor.
Materials:
-
Cell membranes expressing the mu-opioid receptor
-
Radioligand (e.g., [³H]DAMGO)
-
This compound solutions at various concentrations
-
Non-specific binding control (e.g., a high concentration of unlabeled naloxone)
-
Binding buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (near its Kd), and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, add a saturating concentration of unlabeled naloxone.
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation fluid and measure radioactivity.
-
Calculate the specific binding and determine the IC50 of this compound, from which the Ki can be calculated using the Cheng-Prusoff equation.
Visualizations
Caption: On-target and potential off-target interactions of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Logical relationship between this compound's properties and assay implications.
References
- 1. cda-amc.ca [cda-amc.ca]
- 2. The role of this compound in the management of opioid-induced bowel dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacologic Profile of this compound, a Peripherally Acting µ-Opioid Receptor Antagonist, for the Treatment of Opioid-Induced Constipation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Naloxegol Administration Techniques
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the administration of naloxegol to achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a peripherally acting mu-opioid receptor antagonist (PAMORA).[1][2] It is a PEGylated derivative of naloxone, a modification that limits its ability to cross the blood-brain barrier.[3] Consequently, it selectively blocks µ-opioid receptors in the gastrointestinal tract, counteracting the constipating effects of opioids without interfering with their central analgesic effects.[4][5]
Q2: What is the recommended vehicle for dissolving this compound oxalate for in vivo studies?
A2: For oral administration in animal models, this compound can be formulated in 0.9% saline. For preparing stock solutions, this compound oxalate is soluble in several organic solvents, including ethanol (~33 mg/mL), DMSO (~20 mg/mL), and dimethyl formamide (~16 mg/mL). It is also soluble in PBS (pH 7.2) at approximately 10 mg/mL. When using an organic solvent to create a stock solution, it should be diluted into an aqueous buffer or isotonic saline for biological experiments, ensuring the final concentration of the organic solvent is minimal to avoid physiological effects.
Q3: How should this compound solutions be stored?
A3: Aqueous solutions of this compound are not recommended for storage for more than one day. For longer-term storage, it is advisable to prepare aliquoted stock solutions in organic solvents and store them as recommended by the supplier, typically at -20°C. The crystalline solid form of this compound oxalate is more stable than the free base, which simplifies handling and storage.
Q4: When should this compound be administered in relation to the opioid in a preclinical model of opioid-induced constipation (OIC)?
A4: In rat models of OIC, this compound has been administered by oral gavage 5 minutes after an intravenous injection of morphine. The timing can be adjusted based on the specific pharmacokinetics of the opioid used and the experimental design.
Q5: What are the typical dosages of this compound used in preclinical animal models?
A5: In rats, oral doses of 10, 30, and 90 mg/kg have been used to antagonize morphine-induced inhibition of gastrointestinal transit. The ED50 (the dose achieving 50% of the maximal effect) for this effect in rats was determined to be 23.1 mg/kg. In mice, both subcutaneous and oral administration of this compound have been shown to counteract the constipating effects of fentanyl in a dose-dependent manner.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in gastrointestinal transit time between subjects. | 1. Inconsistent fasting period before the experiment.2. Variation in the volume or temperature of administered solutions.3. Stress induced by handling and administration.4. Inconsistent timing of opioid and this compound administration. | 1. Ensure a consistent and adequate fasting period for all animals before the experiment.2. Standardize the volume and temperature of all administered solutions.3. Acclimatize animals to handling and gavage procedures to minimize stress.4. Maintain a strict and consistent timeline for the administration of all substances. |
| Lack of efficacy in reversing opioid-induced constipation. | 1. Inadequate dose of this compound.2. Suboptimal timing of this compound administration relative to the opioid.3. Degradation of this compound in the prepared solution. | 1. Perform a dose-response study to determine the optimal dose for your specific animal model and opioid.2. Adjust the timing of this compound administration based on the pharmacokinetic profiles of both the opioid and this compound.3. Prepare fresh aqueous solutions of this compound daily. If using stock solutions, ensure they have been stored properly. |
| Signs of central nervous system (CNS) effects or opioid withdrawal. | 1. Although designed to be peripherally restricted, very high doses may lead to some CNS penetration.2. Disruption of the blood-brain barrier in the animal model. | 1. Use the lowest effective dose of this compound. The separation between peripheral and central effects is dose-dependent.2. Evaluate the integrity of the blood-brain barrier in your animal model if CNS effects are a concern. |
| Difficulty in dissolving this compound oxalate. | 1. Using an inappropriate solvent.2. Reaching the solubility limit of the solvent. | 1. Refer to the solubility data; for high concentrations, use of an organic solvent like DMSO or ethanol for the initial stock is recommended.2. Prepare a more dilute solution or use a different solvent with higher solubility. |
Data Presentation
Table 1: Solubility of this compound Oxalate
| Solvent | Approximate Solubility |
| Ethanol | ~33 mg/mL |
| DMSO | ~20 mg/mL |
| Dimethyl formamide | ~16 mg/mL |
| PBS (pH 7.2) | ~10 mg/mL |
| Water | > 50 mg/mL |
Table 2: In Vitro Receptor Binding and Potency of this compound
| Parameter | Value | Species/System |
| µ-opioid receptor Ki | 7.42 nM | Human |
| δ-opioid receptor Ki | 866 nM | Human |
| µ-opioid receptor pA2 | 7.95 | Human |
| κ-opioid receptor EC50 (partial agonist) | 47 nM | In vitro ([35S]GTPγS binding) |
Table 3: Preclinical Efficacy of this compound in Rats
| Parameter | This compound ED50 (oral) |
| Antagonism of morphine-induced inhibition of gastrointestinal transit | 23.1 mg/kg |
| Antagonism of morphine-induced analgesia (hot-plate assay) | 55.4 mg/kg |
Experimental Protocols
Protocol 1: Preparation of this compound Oxalate for Oral Gavage in Rodents
-
Preparation of Stock Solution (Optional):
-
Weigh the desired amount of this compound oxalate crystalline solid.
-
Dissolve in a minimal amount of DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Purge the solvent with an inert gas before dissolving.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Dosing Solution:
-
From Solid: Directly dissolve the weighed this compound oxalate in sterile 0.9% saline or PBS (pH 7.2) to the desired final concentration.
-
From Stock Solution: Dilute the DMSO stock solution with sterile 0.9% saline or PBS (pH 7.2) to the final desired concentration. Ensure the final concentration of DMSO is minimal (typically <1%) to prevent solvent-induced physiological effects.
-
Vortex thoroughly to ensure complete dissolution.
-
Prepare fresh aqueous dosing solutions daily.
-
-
Administration:
-
Administer the solution to the animals via oral gavage at a volume appropriate for their weight (e.g., 10 mL/kg for rats).
-
Protocol 2: Induction and Reversal of Opioid-Induced Constipation in Rats
-
Animal Acclimatization:
-
House the rats in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
-
Handle the animals daily for several days leading up to the experiment to reduce stress associated with handling and dosing procedures.
-
-
Fasting:
-
Fast the animals overnight before the experiment, with free access to water.
-
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., intravenous saline + oral saline)
-
Group 2: Opioid control (e.g., intravenous morphine + oral saline)
-
Group 3: this compound treatment (e.g., intravenous morphine + oral this compound)
-
-
Dosing Procedure:
-
Administer morphine (e.g., 10 mg/kg) or saline intravenously via the tail vein.
-
Five minutes after the intravenous injection, administer this compound (e.g., 10, 30, or 90 mg/kg) or saline orally by gavage.
-
-
Measurement of Gastrointestinal Transit:
-
Twenty-five minutes after the oral administration, administer a charcoal meal (e.g., 1 mL of a charcoal suspension) via oral gavage.
-
Thirty minutes after the charcoal administration, humanely euthanize the animals.
-
Excise the small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of the small intestine) x 100.
-
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Simulation and Prediction of the Drug-Drug Interaction Potential of this compound by Physiologically Based Pharmacokinetic Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved Process for the Preparation of this compound Oxalate, an Opiod Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. This compound: the first orally administered, peripherally acting, mu opioid receptor antagonist, approved for the treatment of opioid-induced constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Gastrointestinal Side Effects of Naloxegol in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for managing the gastrointestinal (GI) side effects of naloxegol in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's gastrointestinal side effects?
A1: this compound is a peripherally acting mu-opioid receptor antagonist (PAMORA).[1][2] Its intended effect is to reverse opioid-induced constipation (OIC) by blocking opioid receptors in the gut.[1][3] The primary GI side effects, such as abdominal cramping, diarrhea, and nausea, are a direct result of this intended pharmacological action—the sudden reversal of opioid-induced gut hypomotility, leading to a rapid increase in gastrointestinal transit and fluid secretion.[1]
Q2: What are the most common gastrointestinal side effects observed with this compound in preclinical studies?
A2: Based on clinical data and the mechanism of action, the most anticipated GI side effects in animal models are abdominal pain, diarrhea, and nausea. These effects are typically dose-dependent, transient, and occur shortly after administration.
Q3: How can I recognize signs of abdominal pain in my rodent models?
A3: Rodents experiencing abdominal pain may exhibit specific behaviors, including:
-
Hunched posture or "writhing" (abdominal contractions)
-
Back arching and abdominal pressing against the floor
-
Reluctance to move or explore
-
Reduced food and water intake
-
Piloerection (fur standing on end)
-
Squinting of the eyes
Q4: Is it possible to mitigate these side effects without compromising the study's objectives?
A4: Yes, in many cases, it is possible to manage GI side effects. Strategies include careful dose selection and titration, providing supportive care, and making appropriate dietary adjustments. The goal is to find a balance where the therapeutic effect of this compound on OIC can be evaluated without causing undue distress to the animals.
Q5: When should I consider discontinuing this compound administration in an animal?
A5: Discontinuation should be considered if an animal shows signs of severe distress that do not resolve with supportive care. This includes prolonged and severe diarrhea leading to dehydration (indicated by weight loss, poor skin turgor), persistent and severe abdominal pain, or a significant and sustained decrease in food and water consumption.
Troubleshooting Guides
Issue 1: Animal exhibits signs of acute abdominal pain (writhing, hunching) shortly after this compound administration.
-
Potential Cause: This is likely a direct pharmacological effect of this compound rapidly reversing opioid-induced gut immobility, leading to intestinal spasms and cramping. The effect is often dose-dependent.
-
Troubleshooting Steps:
-
Observation and Monitoring: Closely monitor the animal for the severity and duration of these behaviors. Note that these signs are often transient.
-
Dose Titration: If the pain behaviors are severe or persistent across multiple animals in a dose group, consider a dose reduction in subsequent experiments. A dose-response relationship for adverse effects is common. Starting with a lower dose and gradually increasing it may allow for adaptation.
-
Review Opioid Dosing: Ensure the level of opioid-induced constipation is consistent. A higher degree of constipation may lead to a more abrupt and forceful reversal by this compound, exacerbating cramping.
-
Supportive Care: Ensure easy access to food and water. If the animal is housed in a group, monitor for any changes in social interaction.
-
Issue 2: Development of diarrhea following this compound administration.
-
Potential Cause: this compound antagonizes the opioid-induced decrease in intestinal fluid secretion, leading to an increase in luminal fluid and faster transit time, which manifests as diarrhea.
-
Troubleshooting Steps:
-
Assess Severity: Characterize the diarrhea (e.g., loose stools vs. watery diarrhea) and monitor its frequency and duration. Check for signs of dehydration, such as weight loss, lethargy, and poor skin turgor.
-
Supportive Care:
-
Hydration: Provide supplemental hydration if necessary. This can include ensuring easy access to water or providing a hydrogel pack.
-
Dietary Adjustment: Temporarily switch to a highly digestible, low-residue diet to reduce gut irritation.
-
-
Dose Adjustment: Diarrhea is a known dose-dependent side effect. If it is severe or leads to significant weight loss, a dose reduction for the study group should be considered for future experiments.
-
Environmental Management: Ensure the cage environment is kept clean to prevent secondary health issues.
-
Issue 3: Reduced food and water intake in animals treated with this compound.
-
Potential Cause: This can be secondary to nausea or general malaise caused by the gastrointestinal upset from this compound.
-
Troubleshooting Steps:
-
Quantify Intake: Accurately measure daily food and water consumption to determine the severity of the reduction. Also, monitor body weight daily.
-
Provide Palatable Food: Offer a more palatable diet or nutritional supplements to encourage eating. Wet mash can be more appealing and also aids in hydration.
-
Rule out Other Causes: Ensure the reduced intake is not due to other experimental factors or underlying health issues.
-
Dose Evaluation: As with other GI side effects, consider if the dose of this compound is too high and is causing significant discomfort that leads to anorexia.
-
Data Presentation
Table 1: Incidence of Common Gastrointestinal Adverse Events with this compound in Human Clinical Trials (Pooled Data)
| Adverse Event | Placebo (%) | This compound 12.5 mg (%) | This compound 25 mg (%) |
| Abdominal Pain | 5.0 | 7.6 | 15.8 |
| Diarrhea | 5.0 | 6.8 | 10.4 |
| Nausea | 5.0 | 6.3 | 8.3 |
| Vomiting | - | 2.5 | 3.7 |
| Flatulence | - | - | - |
Data adapted from pooled analysis of KODIAC-04 and -05 studies in patients with laxative-inadequate response.
Table 2: Preclinical Efficacy of this compound in a Rat Model of Opioid-Induced Constipation
| Parameter | Value |
| Opioid Used to Induce Constipation | Morphine |
| This compound ED₅₀ for Antagonism of Morphine-Induced GI Transit Inhibition | 23.1 mg/kg (oral) |
ED₅₀ is the dose achieving 50% of the maximal effect. Data from a study in rats.
Experimental Protocols
Detailed Methodology 1: Charcoal Meal Gastrointestinal Transit Assay in Rodents
Objective: To measure the in vivo effect of this compound on opioid-induced slowing of gastrointestinal transit.
Materials:
-
Opioid (e.g., morphine)
-
This compound
-
Vehicle for drugs
-
Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)
-
Oral gavage needles
-
Dissection tools
-
Ruler
Protocol:
-
Animal Preparation: Fast adult mice or rats for 12-18 hours before the experiment, with free access to water.
-
Induction of Constipation: Administer the opioid (e.g., morphine) at a predetermined dose and route to induce constipation.
-
Test Compound Administration: At a specified time after the opioid, administer this compound or its vehicle orally via gavage.
-
Charcoal Meal Administration: After a set interval (e.g., 25 minutes post-naloxegol), administer a standard volume of the charcoal meal suspension via oral gavage (e.g., 0.25 mL for mice).
-
Transit Time: After a fixed period (e.g., 20-30 minutes) following charcoal administration, humanely euthanize the animal.
-
Measurement: Carefully dissect the abdomen and expose the small intestine from the pyloric sphincter to the cecum.
-
Data Collection: Measure the total length of the small intestine and the distance traveled by the charcoal front.
-
Calculation: Express the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.
Detailed Methodology 2: Bead Expulsion Assay in Rodents
Objective: To assess colonic propulsive motility and the effect of this compound on opioid-induced delays.
Materials:
-
Opioid (e.g., morphine or fentanyl)
-
This compound
-
Vehicle for drugs
-
Small glass or plastic beads (e.g., 3 mm diameter)
-
Stopwatch
Protocol:
-
Animal Preparation: Acclimate the animals to the testing environment. Fasting is typically not required for this assay.
-
Drug Administration: Administer the opioid, followed by this compound or vehicle at appropriate time points.
-
Bead Insertion: At the expected time of peak drug effect, gently insert a single bead into the distal colon of the mouse or rat, approximately 1-2 cm from the anus.
-
Observation: Place the animal in an individual, clean cage and start the stopwatch.
-
Data Collection: Record the time it takes for the animal to expel the bead. A cut-off time (e.g., 30 or 120 minutes) should be established. Animals that do not expel the bead within the cut-off time are assigned the maximum value.
-
Analysis: Compare the latency to bead expulsion between treatment groups. A decrease in expulsion time in the this compound group compared to the opioid-only group indicates a pro-motility effect.
Detailed Methodology 3: Fecal Pellet Output Measurement in Rodents
Objective: A non-invasive method to assess colonic transit and the effects of this compound on OIC.
Materials:
-
Individual housing cages with a wire mesh floor or no bedding.
-
Balance for weighing pellets.
Protocol:
-
Acclimation: Acclimate animals to individual cages to minimize stress-induced changes in defecation.
-
Drug Administration: Administer the opioid, followed by this compound or vehicle.
-
Collection Period: Place each animal in a clean, bedding-free cage.
-
Data Collection: Over a set period (e.g., 2-4 hours), collect and count the number of fecal pellets produced by each animal.
-
Additional Metrics (Optional):
-
Fecal Weight: Weigh the total fecal output (wet weight).
-
Fecal Water Content: Weigh the pellets (wet weight), then dry them in an oven until a constant weight is achieved (dry weight). Calculate water content: ((Wet Weight - Dry Weight) / Wet Weight) x 100.
-
-
Analysis: Compare the number of pellets, total fecal weight, and/or water content between treatment groups. An increase in these parameters with this compound treatment indicates reversal of OIC.
Visualizations
Caption: Mechanism of this compound's peripheral action.
References
- 1. The role of this compound in the management of opioid-induced bowel dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of opioid-induced constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical potential of this compound in the management of opioid-induced bowel dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Naloxegol-CYP3A4 Inhibitor Interactions: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for the interaction between naloxegol and Cytochrome P450 3A4 (CYP3A4) inhibitors in clinical and preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound and why is it a concern in clinical studies?
A1: this compound is predominantly metabolized in the liver by the CYP3A4 enzyme.[1][2][3] This is a critical consideration in research because co-administration with drugs that inhibit CYP3A4 can significantly increase this compound plasma concentrations, potentially leading to an increased risk of adverse effects.[1][4]
Q2: How significant is the interaction between this compound and CYP3A4 inhibitors?
A2: The interaction is highly significant and varies depending on the strength of the CYP3A4 inhibitor.
-
Strong CYP3A4 inhibitors (e.g., ketoconazole) can increase this compound's area under the curve (AUC) by approximately 12.9-fold and its maximum concentration (Cmax) by 9.6-fold. Co-administration with strong CYP3A4 inhibitors is contraindicated in clinical practice.
-
Moderate CYP3A4 inhibitors (e.g., diltiazem) can increase this compound's AUC by about 3.4-fold and its Cmax by 2.9-fold. For these, a dose reduction of this compound to 12.5 mg once daily is recommended.
-
Weak CYP3A4 inhibitors are not expected to produce clinically meaningful interactions, and no dose adjustment is typically required.
Q3: What are the potential consequences of not controlling for this interaction in a study?
A3: Failure to account for the interaction with CYP3A4 inhibitors can lead to several problematic outcomes in a research setting:
-
Increased adverse events: Elevated this compound levels are associated with a higher incidence of gastrointestinal side effects such as abdominal pain, diarrhea, and nausea.
-
Confounded efficacy and safety results: It will be difficult to distinguish between the effects of this compound alone and the effects of the drug-drug interaction, compromising the validity of the study's findings.
Troubleshooting Guide for Experimental Design
Issue: Unexpectedly high variability in this compound plasma concentrations among study participants.
Troubleshooting Steps:
-
Review Concomitant Medications: Scrutinize the medication logs of all participants to identify any potential CYP3A4 inhibitors, including prescription drugs, over-the-counter medications, and herbal supplements (e.g., grapefruit juice).
-
Stratify Data Analysis: If concomitant use of a CYP3A4 inhibitor is unavoidable, consider stratifying the pharmacokinetic data analysis based on inhibitor use to assess its impact.
-
Implement Exclusion Criteria: For future studies, establish strict exclusion criteria for the use of strong and moderate CYP3A4 inhibitors.
Issue: Higher than anticipated incidence of gastrointestinal adverse events.
Troubleshooting Steps:
-
Investigate Potential DDIs: As with pharmacokinetic variability, review concomitant medications for CYP3A4 inhibitors that could be increasing this compound exposure.
-
Dose Adjustment Protocol: If a moderate CYP3A4 inhibitor must be used, ensure the study protocol includes a provision for reducing the this compound dose to 12.5 mg.
-
Monitor and Report: Implement rigorous monitoring for adverse events and establish clear reporting procedures.
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of this compound when administered alone and in combination with strong and moderate CYP3A4 inhibitors.
| Parameter | This compound 25 mg Alone | With Ketoconazole (Strong Inhibitor) | With Diltiazem (Moderate Inhibitor) |
| AUC Ratio (Inhibitor/Alone) | 1.0 | 12.9 | 3.4 |
| Cmax Ratio (Inhibitor/Alone) | 1.0 | 9.6 | 2.9 |
| Clinical Recommendation | Standard Dose | Contraindicated | Reduce dose to 12.5 mg |
Data compiled from clinical drug-drug interaction studies.
Experimental Protocols
Protocol: In Vivo Drug-Drug Interaction Study of this compound with a CYP3A4 Inhibitor
This protocol outlines a typical design for a clinical study to evaluate the effect of a CYP3A4 inhibitor on the pharmacokinetics of this compound in healthy volunteers.
1. Study Design:
-
Open-label, two-period, fixed-sequence crossover design.
2. Study Population:
-
Healthy adult male and female volunteers.
3. Treatment Periods:
-
Period 1: Subjects receive a single oral dose of this compound (e.g., 25 mg) on Day 1.
-
Washout Period: A sufficient washout period (typically at least 7 days) is implemented between periods.
-
Period 2: Subjects receive the CYP3A4 inhibitor (e.g., ketoconazole 400 mg once daily for several days to reach steady-state) and a single oral dose of this compound (e.g., 25 mg) is co-administered on a specified day (e.g., Day 4 of inhibitor treatment).
4. Pharmacokinetic Sampling:
-
Serial blood samples are collected at predefined time points before and after this compound administration in each period (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).
5. Bioanalytical Method:
-
This compound concentrations in plasma are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
6. Pharmacokinetic Analysis:
-
The following pharmacokinetic parameters are calculated for this compound in each period:
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).
-
Maximum observed plasma concentration (Cmax).
-
Time to reach Cmax (Tmax).
-
Terminal elimination half-life (t1/2).
-
-
Geometric mean ratios and 90% confidence intervals for AUC and Cmax are calculated to compare the co-administration period to the this compound alone period.
Visualizations
Signaling Pathway of this compound
This compound's peripheral action on μ-opioid receptors in the gut.
Experimental Workflow for a this compound DDI Study
Workflow of a fixed-sequence crossover drug-drug interaction study.
Logical Relationship for DDI Study Decision Making
Decision tree for conducting clinical DDI studies based on in vitro data.
References
- 1. fda.gov [fda.gov]
- 2. Federal Register :: Draft Guidance for Industry on Drug Interaction Studies-Study Design, Data Analysis, Implications for Dosing, and Labeling Recommendations; Availability [federalregister.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Evaluation of Gastric pH-Dependent Drug Interactions With Acid-Reducing Agents: Study Design, Data Analysis, and Clinical Implications Guidance for Industry | FDA [fda.gov]
Technical Support Center: Enhancing the Translational Relevance of Preclinical Naloxegol Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the translational relevance of preclinical studies on naloxegol. The following sections detail experimental protocols, present quantitative data in structured tables, and provide visualizations of key pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a peripherally acting mu-opioid receptor antagonist (PAMORA). It is a PEGylated derivative of naloxone, a modification that limits its ability to cross the blood-brain barrier.[1] This selective action allows this compound to counteract the constipating effects of opioids in the gastrointestinal (GI) tract without reversing their central analgesic effects.[2][3]
Q2: Why is the reduced CNS penetration of this compound a key feature in its design?
A2: The reduced central nervous system (CNS) penetration is crucial for preserving the analgesic effects of opioids, which are mediated by mu-opioid receptors in the brain and spinal cord. The PEGylation of the naloxone molecule increases its size and polarity, and it becomes a substrate for the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier.[1] This results in significantly lower concentrations of this compound in the CNS compared to the periphery, thereby avoiding the reversal of opioid-induced analgesia. Preclinical studies in rats have shown that this compound's penetration into the CNS is approximately 15-fold slower than that of naloxone.[4]
Q3: What are the most common animal models used in preclinical this compound studies for opioid-induced constipation (OIC)?
A3: The most common animal models involve inducing constipation in rodents (rats or mice) through the administration of opioids like morphine or loperamide. The efficacy of this compound is then assessed by measuring its ability to reverse the opioid-induced delay in gastrointestinal transit. The charcoal meal test is a widely used method for this assessment.
Q4: What are the key in vitro assays to characterize this compound's activity?
A4: Key in vitro assays include radioligand binding assays and functional assays. Radioligand binding assays, often using Chinese Hamster Ovary (CHO) cells expressing cloned human opioid receptors, are used to determine the binding affinity (Ki) of this compound for mu-, delta-, and kappa-opioid receptors. Functional assays, such as [³⁵S]GTPγS binding or bioluminescence resonance energy transfer (BRET) assays, are employed to assess the antagonist activity of this compound at these receptors.
Troubleshooting Guides
In Vivo Assays: Gastrointestinal Motility (Charcoal Meal Test)
Q: We are observing high variability in our charcoal meal assay results. What could be the cause and how can we troubleshoot this?
A: High variability in the charcoal meal assay can stem from several factors. Here are some common causes and troubleshooting steps:
-
Inconsistent Fasting Times: Ensure all animals are fasted for a consistent period (typically 18 hours with free access to water) before the experiment. Variations in gut content can significantly affect transit time.
-
Variable Charcoal Meal Administration: The volume and consistency of the charcoal meal should be uniform for all animals. Use a gavage needle of appropriate size to ensure consistent delivery to the stomach and avoid accidental administration into the lungs.
-
Stress-Induced GI Motility Changes: Handling and restraining the animals can induce stress, which can alter GI motility. Acclimatize the animals to the experimental procedures and handling to minimize stress.
-
Inconsistent Timing of Opioid and this compound Administration: Adhere to a strict timeline for the administration of the opioid, this compound (or vehicle), and the charcoal meal. Delays or variations can lead to inconsistent results.
-
Subjective Measurement of Transit Distance: To ensure objectivity, the person measuring the distance traveled by the charcoal front should be blinded to the treatment groups.
In Vivo Assays: CNS Effects (Hot Plate and Tail Flick Tests)
Q: Our hot plate test results for assessing the central analgesic effects of opioids in the presence of this compound are inconsistent. What are the potential issues?
A: Inconsistent results in the hot plate test can be due to several factors. Consider the following troubleshooting tips:
-
Learned Behavior: Repeated testing on the same animal can lead to a learned response, where the animal jumps or licks its paw not solely due to the thermal stimulus but out of anticipation. It is advisable to use naive animals for each experiment or to ensure a sufficient washout period between tests.
-
Variable Plate Temperature: Ensure the hot plate surface temperature is accurately calibrated and maintained consistently throughout the experiment (typically 52-55°C).
-
Observer Bias: The endpoint (paw licking or jumping) can be subjective. The observer should be blinded to the treatment groups to minimize bias.
-
Animal Stress: Stress from handling or the testing environment can influence pain perception. Allow animals to acclimate to the testing room and handle them gently.
-
Cut-off Time: Always use a cut-off time (e.g., 30-60 seconds) to prevent tissue damage to the animal's paws.
In Vitro Assays: Receptor Binding
Q: We are experiencing high non-specific binding in our mu-opioid receptor radioligand binding assay with this compound. How can we reduce it?
A: High non-specific binding can mask the specific binding signal. Here are some common strategies to reduce it:
-
Optimize Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd) to minimize binding to non-target sites.
-
Pre-treat Filters: Soaking glass fiber filters in a solution like 0.3-0.5% polyethyleneimine (PEI) before use can reduce the binding of positively charged radioligands to the negatively charged filters.
-
Include Bovine Serum Albumin (BSA): Adding BSA (e.g., 0.1%) to the binding buffer can help block non-specific binding sites on the assay plates and filters.
-
Increase Wash Steps: After incubation, increase the number and volume of washes with ice-cold buffer to more effectively remove unbound radioligand.
-
Choose the Right Competitor for Non-Specific Binding: Use a high concentration (e.g., 10 µM) of a known, unlabeled ligand (like naloxone) to define non-specific binding accurately.
Data Presentation
Table 1: Preclinical In Vitro Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Cell Line | This compound Ki (nM) | Reference |
| Human µ-opioid | [³H]-DAMGO | CHO | 7.42 | |
| Human δ-opioid | [³H]-DPDPE | CHO | 1100 | |
| Human κ-opioid | [³H]-U69593 | CHO | 230 |
Ki: Inhibitory constant; CHO: Chinese Hamster Ovary cells.
Table 2: Preclinical In Vivo Efficacy and CNS Effects of this compound in Rats
| Assay | Opioid Used | This compound ED₅₀ (mg/kg, p.o.) | Naloxone ED₅₀ (mg/kg, p.o.) | Potency Ratio (this compound/Naloxone) | Reference |
| GI Transit (Charcoal Meal) | Morphine | 23.1 | 0.69 | ~33x less potent | |
| Analgesia (Hot Plate Test) | Morphine | 55.4 | 1.14 | ~49x less potent |
ED₅₀: Effective dose producing 50% of the maximal effect; p.o.: oral administration.
Table 3: Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Species | Value | Comparison | Reference |
| CNS Penetration | Rat | 15-fold slower than naloxone | This compound has significantly lower CNS penetration | |
| Brain-to-Plasma Ratio (at 30 min post-IV dose) | Rat | ~29% | Naloxone: ~100% | |
| CSF-to-Plasma Ratio (at 30 min post-IV dose) | Rat | ~15% | Naloxone: ~60% |
Experimental Protocols
Opioid-Induced Constipation Model and Charcoal Meal Assay in Mice
Objective: To evaluate the ability of this compound to reverse opioid-induced delay in gastrointestinal transit.
Materials:
-
Mice (e.g., C57BL/6)
-
Opioid agonist (e.g., Morphine sulfate)
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)
-
Oral gavage needles
Procedure:
-
Animal Preparation: Fast mice for 18 hours with ad libitum access to water.
-
Opioid Administration: Administer morphine (e.g., 5 mg/kg, subcutaneous) to induce constipation. A control group should receive vehicle.
-
Test Compound Administration: 30 minutes after opioid administration, administer this compound or vehicle orally.
-
Charcoal Meal Administration: 30 minutes after this compound/vehicle administration, administer the charcoal meal (e.g., 0.25 mL per mouse) via oral gavage.
-
Assessment: 20-30 minutes after the charcoal meal administration, euthanize the mice by cervical dislocation.
-
Data Collection: Carefully dissect the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal front.
-
Calculation: Express the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.
Hot Plate Test for Analgesia in Rats
Objective: To assess whether this compound reverses the central analgesic effect of opioids.
Materials:
-
Rats (e.g., Sprague-Dawley)
-
Hot plate apparatus
-
Opioid agonist (e.g., Morphine sulfate)
-
This compound
-
Vehicle
Procedure:
-
Acclimation: Acclimatize the rats to the testing room for at least 30-60 minutes before the experiment.
-
Baseline Latency: Place each rat on the hot plate (maintained at a constant temperature, e.g., 55 ± 1°C) and record the latency to a nocifensive response (e.g., paw licking or jumping). A cut-off time of 30-60 seconds should be used to prevent tissue damage.
-
Drug Administration: Administer the opioid, followed by this compound or vehicle according to the study design.
-
Post-treatment Latency: At specified time points after drug administration (e.g., 30, 60, 90 minutes), place the rat back on the hot plate and record the response latency.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies to determine the analgesic effect and any reversal by this compound.
Mandatory Visualizations
References
- 1. The role of this compound in the management of opioid-induced bowel dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rodent behavioural test - Pain and inflammation - Tail Flick - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 3. This compound in opioid-induced constipation: a new paradigm in the treatment of a common problem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Stalemate: Comparing Naloxegol to Other Peripheral Mu-Opioid Receptor Antagonists
A comprehensive review of the current clinical landscape reveals a notable absence of direct head-to-head, prospective, randomized controlled trials comparing the efficacy and safety of naloxegol with other peripherally acting mu-opioid receptor antagonists (PAMORAs) such as methylnaltrexone and naldemedine for the treatment of opioid-induced constipation (OIC). This scarcity of direct comparative data necessitates a reliance on indirect evidence from placebo-controlled trials, systematic reviews, network meta-analyses, and a limited number of retrospective studies to inform clinical decision-making.
Peripherally acting µ-opioid receptor antagonists (PAMORAs) are a class of drugs designed to alleviate opioid-induced constipation (OIC) without compromising the central analgesic effects of opioids.[1][2] They achieve this by selectively blocking µ-opioid receptors in the gastrointestinal tract, thereby counteracting the constipating effects of opioids which include reduced gut motility and increased fluid absorption.[1][3][4] The three main PAMORAs used for OIC are this compound, methylnaltrexone (available in oral and subcutaneous formulations), and naldemedine (oral only).
Comparative Efficacy and Safety: An Indirect Assessment
While direct comparative trials are lacking, a systematic review and a Bayesian network meta-analysis provide some insights into the relative efficacy of different PAMORAs. One systematic review suggested that oral methylnaltrexone may have a faster onset of action than this compound, and naldemedine might lead to a greater number of spontaneous bowel movements (SBMs) compared to both alvimopan and this compound.
A network meta-analysis of randomized controlled trials ranked naldemedine as the most effective PAMORA for achieving an average of three or more bowel movements per week, closely followed by naloxone, alvimopan, and methylnaltrexone. All PAMORAs included in the analysis were found to be more effective than placebo. Importantly, this meta-analysis did not find significant differences in safety profiles between the various PAMORAs and placebo.
The most common adverse events associated with PAMORAs are gastrointestinal in nature, including abdominal pain, diarrhea, nausea, and flatulence. These side effects are generally mild to moderate in severity.
Direct Comparative Data: Limited but Informative
A couple of retrospective studies have offered direct comparisons of this compound with other PAMORAs in specific clinical settings.
This compound vs. Alvimopan
In patients undergoing radical cystectomy, a retrospective analysis found no significant differences in postoperative recovery outcomes, including time to first flatus, incidence of ileus, and length of hospital stay, between patients treated with this compound and those who received alvimopan as part of an enhanced recovery after surgery (ERAS) pathway. Notably, the use of this compound resulted in significant cost savings.
This compound vs. Methylnaltrexone
A multicenter retrospective chart review in a hospital setting compared the efficacy of oral this compound to subcutaneous methylnaltrexone for the treatment of OIC. The study concluded that oral this compound was non-inferior to subcutaneous methylnaltrexone in producing a bowel movement within 48 hours. Furthermore, this compound was associated with a lower cost per patient. Another retrospective study in critically ill patients also found that this compound and methylnaltrexone had a similar time to first bowel movement, with this compound offering a significant cost-saving potential.
Data Summary
The following tables summarize the key findings from the available comparative studies.
Table 1: Indirect Comparison of PAMORAs for Opioid-Induced Constipation
| Feature | This compound | Methylnaltrexone (oral) | Naldemedine |
| Relative Onset of Action | Slower than oral methylnaltrexone | Potentially faster than this compound | Not specified |
| Spontaneous Bowel Movements (SBMs) | Potentially fewer than naldemedine | Not specified | Potentially more than this compound and alvimopan |
| Network Meta-analysis Ranking (Efficacy) | Not explicitly ranked in the provided snippet | Ranked below naldemedine, naloxone, and alvimopan | Ranked first for achieving ≥3 BMs/week |
Table 2: Direct Comparison of this compound vs. Alvimopan (Post-Radical Cystectomy)
| Outcome | This compound | Alvimopan | p-value | Reference |
| Median Postoperative Length of Stay | 6 days | 6 days | p=0.3 | |
| Time to Flatus | 2 days | 2 days | p=0.2 | |
| Incidence of Ileus | 17% | 14% | p=0.6 | |
| Return of Bowel Function (Multivariable Analysis) | No significant difference | No significant difference | p=0.17 |
Table 3: Direct Comparison of this compound vs. Methylnaltrexone (Hospital Setting)
| Outcome | This compound (oral) | Methylnaltrexone (subcutaneous) | Finding | Reference |
| Bowel Movement within 48 hours | Non-inferior | - | This compound met non-inferiority margin | |
| Time to First Bowel Movement | 23.7 hours (median) | 18.3 hours (median) | Similar | |
| Cost | Significantly lower | Higher | This compound is a cost-effective alternative |
Experimental Protocols
Detailed experimental protocols for the cited studies are extensive and can be found within the full publications. However, a general overview of the methodologies is provided below.
Retrospective Study: this compound vs. Alvimopan
-
Study Design: Retrospective review of patients undergoing radical cystectomy.
-
Patient Population: 117 eligible patients, with 59 receiving alvimopan and 58 receiving this compound. Another study included 715 patients, with 57 receiving this compound and 278 receiving alvimopan.
-
Intervention: Standard practice transitioned from alvimopan to this compound within a standard ERAS pathway.
-
Endpoints: Return of bowel function, rates of ileus, and postoperative length of stay.
-
Statistical Analysis: Bivariate comparisons, negative binomial and logistic regression, and multivariable analysis were used to compare outcomes.
Retrospective Study: this compound vs. Methylnaltrexone
-
Study Design: Multicenter retrospective chart review.
-
Patient Population: 330 hospitalized patients with OIC, with 110 receiving oral this compound and 220 receiving subcutaneous methylnaltrexone.
-
Inclusion Criteria: Adult patients who received either drug as an inpatient, were still admitted 48 hours after the first dose, and had a history of opioid use.
-
Primary Outcome: Achievement of a bowel movement within 48 hours of the first dose.
-
Statistical Analysis: A noninferiority margin of 15% was prespecified.
Signaling Pathway and Mechanism of Action
This compound is a PEGylated derivative of naloxone. This structural modification limits its ability to cross the blood-brain barrier, thereby confining its antagonist activity to peripheral µ-opioid receptors, primarily in the gastrointestinal tract. By competitively inhibiting the binding of opioid agonists to these receptors in the gut, this compound mitigates the downstream effects of opioid-induced constipation, such as decreased motility and increased fluid absorption, without affecting the central analgesic effects of the opioid.
Caption: Mechanism of action of this compound.
Conclusion
In the absence of robust head-to-head clinical trial data, the selection of a PAMORA for the treatment of OIC often relies on indirect comparisons, patient-specific factors, formulary availability, and cost. The available evidence suggests that while this compound is an effective option, other PAMORAs like naldemedine and oral methylnaltrexone may offer advantages in terms of the number of spontaneous bowel movements or onset of action, respectively. Retrospective data indicate that this compound is a non-inferior and more cost-effective option compared to subcutaneous methylnaltrexone in the hospital setting and shows comparable efficacy to alvimopan in a surgical setting. Further direct, prospective, randomized controlled trials are warranted to definitively establish the comparative efficacy and safety of this compound against other PAMORAs.
References
- 1. The Use of Peripheral μ-Opioid Receptor Antagonists (PAMORA) in the Management of Opioid-Induced Constipation: An Update on Their Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Peripherally acting μ-opioid receptor antagonist - Wikipedia [en.wikipedia.org]
Validating the Peripheral Selectivity of Naloxegol In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of naloxegol's in vivo performance with other peripherally acting mu-opioid receptor antagonists (PAMORAs). It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate signaling pathways and experimental workflows.
This compound is a PEGylated derivative of the opioid antagonist naloxone, designed to mitigate opioid-induced constipation (OIC) without compromising central analgesic effects. Its peripheral selectivity is attributed to two key features: the polyethylene glycol (PEG) moiety, which limits its ability to cross the blood-brain barrier (BBB), and its function as a substrate for the P-glycoprotein (P-gp) efflux transporter, which actively removes the drug from the central nervous system (CNS)[1][2]. This guide delves into the in vivo evidence that substantiates this peripheral restriction.
Mechanism of Peripheral Selectivity
The peripheral action of this compound is crucial for its therapeutic efficacy in treating OIC while preserving the central pain-relieving effects of opioids. Opioids exert their analgesic effects by binding to mu-opioid receptors in the CNS. However, they also bind to mu-opioid receptors in the gastrointestinal (GI) tract, leading to decreased motility and constipation[3][4][5]. This compound acts as an antagonist at these peripheral mu-opioid receptors in the GI tract, thereby counteracting the constipating effects of opioids.
The following diagram illustrates the mechanism by which this compound is restricted to the periphery.
Preclinical In Vivo Evidence: Rodent Models
Preclinical studies in rodents have been instrumental in demonstrating the peripheral selectivity of this compound by comparing its effects on opioid-induced reduction in GI transit (a peripheral effect) versus its impact on opioid-induced analgesia (a central effect).
Experimental Protocols
1. Gastrointestinal Transit (Charcoal Meal) Assay in Rats:
This assay measures the extent of intestinal transit, which is inhibited by opioids.
-
Animals: Male Wistar rats are typically used.
-
Procedure:
-
Rats are fasted overnight with free access to water.
-
An opioid, such as morphine, is administered to induce constipation.
-
This compound or a comparator (e.g., naloxone, placebo) is administered orally.
-
After a set time, a charcoal meal suspension (e.g., 5% charcoal in 10% gum arabic) is given orally.
-
After another set time, the animals are euthanized, and the small intestine is carefully removed.
-
The total length of the small intestine and the distance traveled by the charcoal meal are measured.
-
-
Endpoint: The percentage of the intestine traversed by the charcoal is calculated. A reversal of the opioid-induced decrease in transit indicates peripheral antagonist activity.
2. Hot Plate Test for Analgesia in Rats:
This test assesses the central analgesic effect of opioids by measuring the latency to a painful stimulus.
-
Animals: Male Wistar rats are commonly used.
-
Apparatus: A metal plate is maintained at a constant temperature (e.g., 52-55°C).
-
Procedure:
-
An opioid, such as morphine, is administered to induce analgesia.
-
This compound or a comparator is administered.
-
The rat is placed on the hot plate, and the time until it exhibits a pain response (e.g., licking a paw, jumping) is recorded.
-
-
Endpoint: An increase in the latency to respond to the heat stimulus indicates analgesia. A reversal of this increased latency suggests central antagonist activity.
Comparative Data: this compound vs. Naloxone in Rats
The following table summarizes the potency of oral this compound compared to oral naloxone in antagonizing morphine's effects in the GI tract versus the CNS in rats.
| Compound | Antagonism of Morphine-Induced Inhibition of GI Transit (ED₅₀, mg/kg) | Antagonism of Morphine-Induced Analgesia (Hot Plate Test) (ED₅₀, mg/kg) |
| This compound | 23.1 | 55.4 |
| Naloxone | 0.69 | 1.14 |
ED₅₀: The dose required to produce 50% of the maximum effect.
These data demonstrate that while naloxone is potent in reversing both the peripheral and central effects of morphine, this compound is significantly less potent at antagonizing the central analgesic effects, highlighting its peripheral selectivity.
Clinical In Vivo Evidence: Human Studies
The peripheral selectivity of this compound has been further validated in clinical trials, primarily through the KODIAC program (KODIAC-04 and KODIAC-05). These studies assessed the efficacy of this compound in treating OIC without compromising the pain management of patients on chronic opioid therapy.
Experimental Protocols: KODIAC-04 & KODIAC-05 Phase III Trials
-
Study Design: Two identical, 12-week, multicenter, randomized, double-blind, placebo-controlled trials.
-
Patient Population: Adults with chronic non-cancer pain and OIC.
-
Intervention: Once-daily oral this compound (12.5 mg or 25 mg) or placebo.
-
Primary Efficacy Endpoint: The percentage of "responders," defined as patients having ≥3 spontaneous bowel movements (SBMs) per week and an increase of ≥1 SBM from baseline for at least 9 out of 12 weeks and 3 out of the last 4 weeks.
-
Key Safety and Peripheral Selectivity Endpoint: Assessment of pain scores (using a numeric rating scale) and daily opioid dosage to ensure no reversal of central analgesia.
Comparative Efficacy and Safety Data
The following diagram illustrates the typical workflow of a clinical trial validating the peripheral selectivity of a PAMORA like this compound.
Efficacy in Treating OIC (Peripheral Effect)
| Study | Treatment Group | Responder Rate (%) | Median Time to First Post-Dose SBM (hours) |
| KODIAC-04 | Placebo | 29 | 36 |
| This compound 12.5 mg | 41 | 19.2 | |
| This compound 25 mg | 44 | 6 | |
| KODIAC-05 | Placebo | 29 | 37 |
| This compound 12.5 mg | - | - | |
| This compound 25 mg | 40 | 12 |
In KODIAC-05, the 12.5 mg dose did not show statistical significance for the primary endpoint.
Maintenance of Central Analgesia
Across both KODIAC-04 and KODIAC-05, there were no clinically meaningful changes from baseline in mean weekly pain scores or mean daily opioid doses for either this compound group compared to placebo, confirming that this compound did not interfere with central opioid-mediated analgesia.
Comparison with Other PAMORAs
This compound is one of several PAMORAs available for the treatment of OIC. Other notable agents include methylnaltrexone and naldemedine.
| Feature | This compound | Methylnaltrexone | Naldemedine |
| Administration | Oral | Oral, Subcutaneous | Oral |
| Mechanism of Peripheral Restriction | PEGylation and P-gp substrate | Quaternary amine structure (limits BBB crossing) | Structural modification from naltrexone and P-gp substrate |
| Clinical Efficacy | Effective in increasing SBMs in patients with OIC. | Effective in inducing laxation in patients with OIC. | Effective in increasing SBMs in patients with OIC and cancer-related pain. |
A retrospective study comparing enteral this compound to subcutaneous methylnaltrexone in critically ill patients found that the two had a similar time to first bowel movement. Another retrospective study in a hospital setting concluded that oral this compound may be a cost-effective alternative to subcutaneous methylnaltrexone. Head-to-head prospective clinical trials comparing the efficacy and safety of these PAMORAs are limited.
Conclusion
In vivo preclinical and clinical data strongly support the peripheral selectivity of this compound. Its unique chemical structure, which combines PEGylation with P-glycoprotein substrate activity, effectively restricts its action to the periphery. This allows for the effective management of opioid-induced constipation without compromising centrally mediated analgesia, offering a significant therapeutic advantage for patients requiring chronic opioid therapy. While other PAMORAs with different mechanisms of peripheral restriction are available, this compound stands as a well-validated oral option for this patient population.
References
- 1. Pharmacologic Profile of this compound, a Peripherally Acting µ-Opioid Receptor Antagonist, for the Treatment of Opioid-Induced Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deepdyve.com [deepdyve.com]
- 3. This compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. dovepress.com [dovepress.com]
A Comparative Review of Naloxegol Pharmacokinetics Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the pharmacokinetic profile of naloxegol, a peripherally acting mu-opioid receptor antagonist. The information is intended to support researchers and professionals involved in drug development and preclinical studies. While extensive human pharmacokinetic data is available, this guide also collates available preclinical data in rats and dogs and notes the current data gap for non-human primates.
Executive Summary
This compound is a PEGylated derivative of naloxone designed to mitigate opioid-induced constipation without compromising central analgesic effects. Its pharmacokinetic profile is characterized by rapid oral absorption and extensive metabolism. This guide highlights the similarities and potential differences in this compound's pharmacokinetic parameters across various species, providing a valuable resource for translational research.
Data Presentation: Pharmacokinetic Parameters of this compound
| Parameter | Human | Rat | Dog | Monkey |
| Dose | 25 mg | 40, 120, 400 mg/kg/day (in carcinogenicity studies) | N/A | No Data Available |
| Cmax (Maximum Plasma Concentration) | ~51 ng/mL[1] | AUC is 246-818 times the human AUC at the maximum recommended human dose in males[2] | N/A | No Data Available |
| Tmax (Time to Maximum Plasma Concentration) | < 2 hours[3][4][5] | N/A | N/A | No Data Available |
| AUC (Area Under the Curve) | Increased by ~45% with a high-fat meal | AUC is 1030 times the human AUC at the maximum recommended human dose in females | All human metabolites present | No Data Available |
| t1/2 (Half-life) | 6-11 hours | N/A | N/A | No Data Available |
| Oral Bioavailability | Not determined in humans | Low CNS penetration suggested | N/A | No Data Available |
| Plasma Protein Binding | ~4.2% | N/A | N/A | No Data Available |
N/A: Not available in the public domain.
Experimental Protocols
Detailed experimental protocols for preclinical pharmacokinetic studies of this compound are not publicly available. However, based on standard practices for similar compounds, a representative protocol is described below.
Animal Models
-
Species: Sprague-Dawley rats, Beagle dogs.
-
Health Status: Healthy, adult male and female animals.
-
Acclimation: Animals are acclimated to the laboratory environment for at least one week prior to the study.
-
Housing: Housed in temperature and humidity-controlled rooms with a 12-hour light/dark cycle.
-
Fasting: Animals are fasted overnight (approximately 12 hours) before oral administration of this compound, with free access to water.
Drug Administration
-
Formulation: this compound is typically formulated as a solution or suspension in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Route of Administration: Oral gavage is the standard method for precise dosing in preclinical species.
-
Dose Volume: The volume administered is based on the animal's body weight (e.g., 5-10 mL/kg for rats, 1-5 mL/kg for dogs).
Blood Sampling
-
Collection Sites: Blood samples are collected from appropriate sites, such as the tail vein or jugular vein in rats and the cephalic or jugular vein in dogs.
-
Time Points: A typical sampling schedule includes pre-dose (0 hours) and multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) to adequately characterize the plasma concentration-time profile.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. The plasma is then stored frozen at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
The quantification of this compound in plasma samples is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: A protein precipitation method is commonly used for sample cleanup. This involves adding a precipitating agent, such as acetonitrile, to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. Separation of this compound from endogenous plasma components is achieved on a reverse-phase C18 column with a gradient mobile phase, typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. This compound is ionized using electrospray ionization (ESI) in positive mode and detected using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for quantification.
-
Quantification: The concentration of this compound in the plasma samples is determined by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard, using a calibration curve prepared in the same biological matrix.
Signaling Pathways and Experimental Workflows
Metabolic Pathways of this compound
This compound undergoes extensive metabolism, primarily through the cytochrome P450 3A4 (CYP3A4) enzyme system. The major metabolic pathways include:
-
O-dealkylation: Cleavage of the ether linkages in the polyethylene glycol (PEG) chain.
-
Oxidation: Oxidation of the terminal alcohol group on the PEG chain.
-
N-dealkylation: Removal of the allyl group from the nitrogen atom.
-
Glucuronidation: Conjugation with glucuronic acid.
References
- 1. Absorption, distribution, metabolism, and excretion of [14C]-labeled this compound in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of this compound in the management of opioid-induced bowel dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. This compound: First oral peripherally acting mu opioid receptor antagonists for opioid-induced constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Analysis of the In Vitro Receptor Binding Profiles of Naloxegol and Naldemedine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro receptor binding profiles of two peripherally acting mu-opioid receptor antagonists (PAMORAs), naloxegol and naldemedine. The information presented is supported by experimental data to assist researchers and drug development professionals in understanding the pharmacological nuances of these compounds.
Quantitative Receptor Binding Affinity
The binding affinities of this compound and naldemedine for human opioid receptors have been determined through in vitro radioligand binding assays. The equilibrium dissociation constant (Kᵢ) is a measure of the affinity of a ligand for a receptor; a lower Kᵢ value indicates a higher binding affinity.
| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) |
| This compound | µ (mu) | 7.42[1] |
| κ (kappa) | 8.65 | |
| δ (delta) | 203.0 | |
| Naldemedine | µ (mu) | 0.94 |
| κ (kappa) | 3.1 | |
| δ (delta) | 0.21 |
Naldemedine demonstrates a higher binding affinity for the mu-opioid receptor compared to this compound.[2] Furthermore, naldemedine exhibits potent binding to both kappa and delta-opioid receptors.[2] In contrast, this compound shows significant affinity for the mu and kappa receptors but has a considerably lower affinity for the delta-opioid receptor.
Mechanism of Receptor Antagonism
A key differentiator between the two compounds lies in their mechanism of antagonism at the mu-opioid receptor.
-
This compound is a competitive antagonist .[1] This means it binds to the same site on the mu-opioid receptor as opioid agonists, thereby directly competing with them and preventing their binding and subsequent activation of the receptor.
-
Naldemedine is a non-competitive antagonist . This suggests that naldemedine binds to a different site on the mu-opioid receptor (an allosteric site) than the opioid agonist. This binding changes the conformation of the receptor, preventing the agonist from activating it, even if the agonist is still bound to its own site. In vitro Schild plot analysis has confirmed this non-competitive antagonism for naldemedine.
Off-Target Binding Profile
Both this compound and naldemedine have been developed to be highly selective for opioid receptors, minimizing off-target effects. Studies have shown that naldemedine has no major binding affinity for a panel of over 60 non-opioid receptors and ion channels. Similarly, this compound is recognized for its high selectivity for opioid receptors.
Experimental Protocols
The determination of the in vitro receptor binding profiles of this compound and naldemedine relies on established experimental methodologies.
Radioligand Competition Binding Assay
This technique is employed to determine the binding affinity (Kᵢ) of a test compound (this compound or naldemedine) by measuring its ability to displace a radiolabeled ligand with known affinity for the target receptor.
Materials:
-
Cell membranes expressing the human opioid receptor of interest (mu, delta, or kappa).
-
Radiolabeled ligand (e.g., [³H]DAMGO for mu, [³H]DPDPE for delta, [³H]U-69,593 for kappa).
-
Unlabeled test compound (this compound or naldemedine) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: A mixture containing the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound is incubated to allow binding to reach equilibrium.
-
Filtration: The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters, which is proportional to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/K𝘥)
where [L] is the concentration of the radioligand and K𝘥 is the dissociation constant of the radioligand.
Schild Analysis
Schild analysis is a functional assay used to characterize the nature of antagonism (competitive vs. non-competitive).
Procedure:
-
Agonist Dose-Response Curves: Dose-response curves for an opioid agonist are generated in the absence and presence of increasing concentrations of the antagonist (this compound or naldemedine).
-
Dose Ratio Calculation: The dose ratio is calculated as the ratio of the EC₅₀ (the concentration of the agonist that produces 50% of its maximal effect) in the presence of the antagonist to the EC₅₀ in the absence of the antagonist.
-
Schild Plot Construction: A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the logarithm of the antagonist concentration.
-
Analysis:
-
For a competitive antagonist like this compound, the Schild plot should be a straight line with a slope of 1. The x-intercept of this line provides the pA₂, which is the negative logarithm of the antagonist's dissociation constant (Kₑ).
-
For a non-competitive antagonist like naldemedine, the Schild plot will not be linear and will not have a slope of 1.
-
Visualizing the Concepts
To further clarify the experimental workflow and the distinct signaling pathways of competitive and non-competitive antagonism, the following diagrams are provided.
References
A Comparative Guide to Analytical Methods for the Detection of Naloxegol
For researchers, scientists, and drug development professionals, the accurate quantification of naloxegol is critical for ensuring product quality and therapeutic efficacy. This guide provides a comprehensive comparison of three common analytical techniques for the detection of this compound: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The performance of each method is evaluated based on key validation parameters, supported by detailed experimental protocols.
Executive Summary
The selection of an appropriate analytical method for this compound detection is contingent on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection has been extensively validated and stands as a robust and reliable method for routine quality control of this compound in pharmaceutical dosage forms. While specific validated methods for this compound using LC-MS/MS and UV-Vis spectrophotometry are less prevalent in publicly available literature, this guide outlines the typical methodologies and performance expectations for these techniques based on the analysis of structurally related compounds.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative performance parameters for the validated RP-HPLC method for this compound and provides expected performance characteristics for LC-MS/MS and UV-Vis spectrophotometry based on the analysis of analogous opioid compounds.
| Parameter | RP-HPLC with UV Detection | LC-MS/MS (Expected) | UV-Vis Spectrophotometry (Expected) |
| Linearity Range | 40-120 µg/mL | Lower ng/mL to µg/mL range | µg/mL range |
| Correlation Coefficient (r²) | >0.999 | >0.99 | >0.99 |
| Accuracy (% Recovery) | 98-102% | 85-115% | 98-102% |
| Precision (%RSD) | Intraday: < 2%, Interday: < 2% | < 15% | < 2% |
| Limit of Detection (LOD) | 2.4 µg/mL | Sub ng/mL to low ng/mL | ~1-2 µg/mL |
| Limit of Quantification (LOQ) | 7.3 µg/mL | Low ng/mL | ~5 µg/mL |
Experimental Protocols
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is well-established for the quantification of this compound in pharmaceutical preparations.[1][2]
Instrumentation:
-
HPLC system with a UV detector (Shimadzu or equivalent).[1]
-
Inertsil ODS-3 C18 column (250 mm x 4.6 mm, 5 µm particle size).[1]
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and acetonitrile (90:10 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 250 nm.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
Standard Solution Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Perform serial dilutions to create a series of standard solutions within the linear range (e.g., 40, 60, 80, 100, 120 µg/mL).
Sample Preparation (for tablets):
-
Weigh and finely powder a representative number of this compound tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.
-
Add a suitable volume of mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection.
Validation Parameters:
-
Linearity: Assessed by plotting the peak area against the concentration of the standard solutions and determining the correlation coefficient.
-
Accuracy: Determined by the standard addition method, where known amounts of this compound are added to a pre-analyzed sample, and the recovery is calculated.
-
Precision: Evaluated by analyzing multiple replicates of the same sample on the same day (intraday) and on different days (interday) and calculating the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
While a specific validated method for this compound in pharmaceutical dosage forms was not found, the following protocol for the related compound, naloxone, provides a strong starting point for method development. LC-MS/MS is expected to offer higher sensitivity and selectivity, making it ideal for bioanalytical studies or the detection of trace impurities.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
Chromatographic Conditions (based on naloxone analysis):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring specific precursor-to-product ion transitions for this compound.
Standard and Sample Preparation:
-
Similar to the HPLC method, with the final dilution being made in a solvent compatible with the LC-MS/MS system. Sample preparation may involve protein precipitation for biological matrices.
Expected Validation Parameters:
-
Linearity: A wide linear range is anticipated, likely from the low ng/mL to the µg/mL level.
-
Accuracy and Precision: Expected to be within the stringent limits required for bioanalytical methods (typically ±15%).
-
LOD and LOQ: Significantly lower than HPLC, enabling the detection of very low concentrations of the analyte.
UV-Visible Spectrophotometry
A validated UV-Vis spectrophotometric method for this compound was not identified in the searched literature. However, a method for the related opioid antagonist, naltrexone, has been reported and can be adapted. This technique is simpler and more cost-effective than chromatographic methods but is also less specific.
Instrumentation:
-
UV-Visible Spectrophotometer.
Methodology (based on naltrexone analysis):
-
Determination of Lambda Max (λmax): A solution of this compound in a suitable solvent (e.g., methanol or water) is scanned across the UV-Vis spectrum to identify the wavelength of maximum absorbance. For naltrexone, the λmax was found to be 281 nm.
-
Standard Curve Preparation: A series of standard solutions of this compound are prepared, and their absorbance is measured at the determined λmax. A calibration curve of absorbance versus concentration is then plotted.
-
Sample Analysis: The absorbance of the sample solution is measured at the λmax, and the concentration is determined from the calibration curve.
Standard and Sample Preparation:
-
Similar to the HPLC method, with the final solvent being suitable for UV-Vis analysis.
Expected Validation Parameters:
-
Linearity: A linear relationship between absorbance and concentration is expected over a defined range. For naltrexone, linearity was established in the range of 60 to 250 µg/mL.
-
Accuracy: Can be determined by recovery studies. For naltrexone, recoveries were between 94.9% and 107.33%.
-
Precision: Assessed by repeated measurements of the same sample, with an expected %RSD of less than 2%.
-
LOD and LOQ: For naltrexone, the LOD and LOQ were 1.63 µg/mL and 5.45 µg/mL, respectively.
Mandatory Visualizations
Caption: Workflow for Analytical Method Validation.
Conclusion
For the routine quality control of this compound in pharmaceutical dosage forms, the validated RP-HPLC method offers a balance of accuracy, precision, and cost-effectiveness. LC-MS/MS, with its superior sensitivity and selectivity, is the method of choice for bioanalytical applications or when trace-level quantification is required. UV-Vis spectrophotometry provides a simple and rapid, albeit less specific, alternative that can be suitable for preliminary analyses or in resource-limited settings. The choice of method should be guided by the specific analytical needs and the available instrumentation.
References
Navigating the Treatment of Opioid-Induced Constipation: A Comparative Look at Naloxegol and Traditional Laxatives in Preclinical Models
Opioid-induced constipation is a prevalent and often debilitating side effect of opioid therapy, stemming from the activation of mu-opioid receptors in the enteric nervous system.[1] This activation leads to decreased gastrointestinal motility, increased fluid absorption, and reduced intestinal secretions, resulting in constipation.[1] Traditional laxatives, such as osmotic agents (e.g., lactulose, polyethylene glycol) and stimulant laxatives (e.g., senna), have been the mainstay of OIC management.[2] However, their efficacy can be limited as they do not address the underlying opioid-receptor-mediated pathophysiology.[2]
Naloxegol represents a targeted approach to treating OIC. As a PEGylated derivative of the opioid antagonist naloxone, its structure is designed to limit its ability to cross the blood-brain barrier, thereby antagonizing peripheral mu-opioid receptors in the gut without compromising the central analgesic effects of opioids.[3]
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and traditional laxatives lies in their mechanism of action.
dot
References
Preserving Pain Relief: A Comparative Analysis of Naloxegol's Impact on Opioid-Induced Analgesia
A deep dive into the clinical evidence and molecular mechanisms demonstrating naloxegol's efficacy in treating opioid-induced constipation (OIC) without compromising central pain management. This guide offers a comparative assessment with other peripherally acting µ-opioid receptor antagonists (PAMORAs), providing researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data.
This compound, a PEGylated derivative of the opioid antagonist naloxone, is designed to mitigate one of the most common and debilitating side effects of opioid therapy: constipation. Its chemical modification limits its ability to cross the blood-brain barrier, thereby selectively targeting peripheral µ-opioid receptors in the gastrointestinal tract.[1][2][3] This targeted action allows this compound to alleviate opioid-induced constipation (OIC) while preserving the central analgesic effects of opioids.[4][5] Clinical studies have consistently shown that this compound is effective in increasing spontaneous bowel movements in patients with non-cancer pain and OIC, without evidence of reducing opioid-mediated pain relief.
Comparative Efficacy in OIC Treatment
This compound has been evaluated in numerous clinical trials, demonstrating its superiority over placebo in treating OIC. Furthermore, comparative studies, although some are retrospective, provide valuable insights into its performance against other PAMORAs like methylnaltrexone and naldemedine.
Key Efficacy Data from Clinical Trials
The KODIAC-04 and KODIAC-05 phase 3 trials were pivotal in establishing the efficacy of this compound. These studies demonstrated that a 25 mg daily dose of this compound resulted in a significantly higher response rate in terms of increased spontaneous bowel movements compared to placebo, without altering pain scores or daily opioid doses.
| Study | Treatment Group | Responder Rate (%) | p-value vs. Placebo | Median Time to First Post-Dose SBM (hours) |
| KODIAC-04 | This compound 25 mg | 44.4 | 0.001 | 6 |
| This compound 12.5 mg | 40.8 | 0.02 | 12 | |
| Placebo | 29.4 | - | 36 | |
| KODIAC-05 | This compound 25 mg | 39.7 | 0.02 | 12 |
| This compound 12.5 mg | - | NS | - | |
| Placebo | 29.3 | - | 37 |
SBM: Spontaneous Bowel Movement. NS: Not Significant.
Head-to-Head and Indirect Comparisons with Other PAMORAs
While direct head-to-head randomized controlled trials are limited, some studies have compared this compound with other PAMORAs. A retrospective study comparing oral this compound to subcutaneous methylnaltrexone in a hospital setting found this compound to be a non-inferior, cost-effective alternative for treating OIC. Another study in critically ill patients showed similar times to first bowel movement for enteral this compound and subcutaneous methylnaltrexone. An indirect comparison has suggested a potential small advantage for naldemedine over this compound in terms of efficacy.
| Comparison | Primary Outcome | Finding |
| This compound vs. Methylnaltrexone (Retrospective) | Bowel movement within 48 hours | This compound was non-inferior to methylnaltrexone. |
| This compound vs. Methylnaltrexone (Critically Ill) | Time to first bowel movement | Similar between this compound and methylnaltrexone. |
| Naldemedine vs. This compound (Indirect Comparison) | Efficacy in treating OIC | Naldemedine may have a small advantage. |
Preservation of Opioid-Induced Analgesia
A critical aspect of this compound's clinical utility is its ability to treat OIC without reversing the central analgesic effects of opioids. This is a direct consequence of its peripheral restriction.
Molecular Mechanisms of Peripheral Selectivity
This compound's design as a peripherally acting µ-opioid receptor antagonist is key to its mechanism of action. Two main factors contribute to its limited central nervous system (CNS) penetration:
-
PEGylation: The addition of a polyethylene glycol (PEG) moiety to the naloxone molecule increases its size and polarity, which significantly reduces its ability to cross the blood-brain barrier.
-
P-glycoprotein (P-gp) Substrate: this compound is a substrate for the P-gp efflux transporter, an active pump at the blood-brain barrier that removes various substances from the CNS. This further limits its central bioavailability.
Clinical Evidence of Analgesia Preservation
Across multiple clinical trials, this compound has demonstrated no statistically significant impact on pain scores or the daily dosage of opioid medication required by patients. This indicates that the central analgesic effect of the opioid is maintained.
| Study | Pain Scores (Change from Baseline) | Opioid Dose (Change from Baseline) | Opioid Withdrawal Scores |
| Pooled Phase 3 Data | Similar across this compound and placebo groups | Similar across this compound and placebo groups | Similar across this compound and placebo groups |
| KODIAC-04 & 05 | Similar among this compound and placebo groups | Similar among this compound and placebo groups | Not reported |
Experimental Protocols
The pivotal clinical trials for this compound, KODIAC-04 and KODIAC-05, followed similar rigorous, double-blind, placebo-controlled designs.
KODIAC-04 and KODIAC-05 Study Design:
-
Objective: To evaluate the efficacy and safety of this compound for the treatment of OIC in patients with non-cancer pain.
-
Design: Two identical, 12-week, multicenter, randomized, double-blind, placebo-controlled, phase 3 trials.
-
Participants: Outpatients with non-cancer pain and OIC.
-
Intervention: Patients were randomly assigned to receive a daily dose of 12.5 mg or 25 mg of this compound or placebo.
-
Primary Endpoint: The 12-week response rate, defined as ≥3 spontaneous bowel movements (SBMs) per week and an increase from baseline of ≥1 SBM for at least 9 of the 12 weeks and for at least 3 of the final 4 weeks.
-
Secondary Endpoints: Response rate in patients with an inadequate response to laxatives, time to first post-dose SBM, and the mean number of days per week with one or more SBMs.
Safety and Tolerability
The most frequently reported adverse events associated with this compound are gastrointestinal in nature, including abdominal pain, diarrhea, and nausea. These side effects are generally mild to moderate in severity and often transient. The incidence of these events appears to be dose-dependent, occurring more commonly with the 25 mg dose. Importantly, there have been no signs of opioid withdrawal in clinical studies.
References
- 1. The role of this compound in the management of opioid-induced bowel dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. What is the mechanism of this compound Oxalate? [synapse.patsnap.com]
- 4. Efficacy and safety of this compound in patients with opioid-induced constipation and laxative-inadequate response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for the treatment of opioid-induced constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of Peripherally Acting Mu-Opioid Receptor Antagonists (PAMORAs)
For Researchers, Scientists, and Drug Development Professionals
Peripherally Acting Mu-Opioid Receptor Antagonists (PAMORAs) have emerged as a significant therapeutic class for managing opioid-induced constipation (OIC), a prevalent and often distressing side effect of opioid therapy.[1][2][3] Unlike traditional laxatives, PAMORAs selectively target mu-opioid receptors in the gastrointestinal tract, aiming to reverse OIC without compromising the central analgesic effects of opioids.[4][5] This guide provides a comparative analysis of the safety profiles of the leading PAMORAs—naldemedine, methylnaltrexone, and naloxegol—supported by data from key clinical trials.
Mechanism of Action
PAMORAs are designed with limited ability to cross the blood-brain barrier. They act as antagonists at the mu-opioid receptors in the enteric nervous system. Opioid agonists bind to these receptors, leading to decreased gut motility and secretions, which results in constipation. By blocking these peripheral receptors, PAMORAs help restore normal bowel function.
Below is a diagram illustrating the general signaling pathway of PAMORAs.
Caption: General Signaling Pathway of PAMORAs.
Comparative Safety Data
The safety profiles of naldemedine, methylnaltrexone, and this compound have been evaluated in numerous clinical trials. The most commonly reported adverse events are gastrointestinal in nature, which is consistent with their mechanism of action. The following table summarizes the incidence of key adverse events from pivotal Phase 3 clinical trials.
| Adverse Event | Naldemedine (0.2 mg) | Methylnaltrexone (12 mg SC) | This compound (25 mg) | Placebo |
| Gastrointestinal | ||||
| Abdominal Pain | 15-16% | 4.7% (leading to discontinuation) | ~10% | 7% |
| Diarrhea | 15-16% | 2.3% (leading to discontinuation) | ~10% | 7% |
| Nausea | 15-16% | 2.5% (leading to discontinuation) | ~10% | 7% |
| Vomiting | 6.0% | Not specified | ~10% | 3.1% |
| Flatulence | Not specified | Frequently reported | ~10% | Not specified |
| Cardiovascular | ||||
| Major Adverse Cardiac Events (MACE) | Not specified | Occurred in 9 patients (in a long-term study) | 1 event | 2 events |
| Other | ||||
| Opioid Withdrawal Symptoms | 1.1% | Not specified | Rare, driven by GI symptoms | Not specified |
| Discontinuation due to AE | 6.3% | 15.2% | ~10% | 5.8% |
Experimental Protocols
The safety and efficacy of PAMORAs have been established through rigorous, multicenter, double-blind, placebo-controlled Phase 3 clinical trials.
Assessment of Gastrointestinal Adverse Events:
Gastrointestinal side effects are the most frequently reported treatment-emergent adverse events (TEAEs) with PAMORAs. In clinical trials, these are typically assessed through patient-reported outcomes and clinician evaluation.
-
Methodology: Patients are asked to record the incidence, severity, and duration of symptoms such as abdominal pain, diarrhea, nausea, and vomiting in daily diaries. The severity is often rated on a scale (e.g., mild, moderate, severe).
Evaluation of Opioid Withdrawal:
A crucial safety consideration for any opioid receptor antagonist is the potential to induce central opioid withdrawal.
-
Methodology: Opioid withdrawal symptoms are systematically assessed using validated scales such as the Subjective Opiate Withdrawal Scale (SOWS) and the Clinical Opiate Withdrawal Scale (COWS) . These scales measure a range of symptoms including anxiety, restlessness, gastrointestinal upset, and physiological signs like increased heart rate and sweating. Assessments are typically performed at baseline and at various time points after drug administration.
Cardiovascular Safety Monitoring:
Given the potential for cardiovascular adverse events, thorough cardiovascular monitoring is an integral part of PAMORA clinical trials.
-
Methodology: Standard safety assessments include regular monitoring of vital signs (blood pressure and heart rate) and electrocardiograms (ECGs) to detect any changes in cardiac function. Serious adverse cardiovascular events, such as myocardial infarction and stroke, are carefully monitored and adjudicated by independent safety committees to determine their potential relationship to the study drug.
The following diagram illustrates a general experimental workflow for assessing the safety of a new PAMORA in a clinical trial setting.
Caption: Workflow for PAMORA Safety Assessment.
Conclusion
The available data from extensive clinical trials indicate that naldemedine, methylnaltrexone, and this compound are generally well-tolerated options for the treatment of opioid-induced constipation. The most common adverse events are gastrointestinal in nature and are typically mild to moderate in severity. While serious cardiovascular events have been reported, a clear causal link to PAMORA treatment has not been definitively established, and these events often occur in patients with pre-existing cardiovascular risk factors. The risk of inducing central opioid withdrawal appears to be low.
For researchers and drug development professionals, understanding the nuances of the safety profiles of different PAMORAs is crucial for informing clinical practice and guiding the development of future therapies. The choice of a specific PAMORA may depend on individual patient characteristics, including their tolerance for gastrointestinal side effects and their underlying cardiovascular risk profile. Further head-to-head comparative trials would be beneficial to more definitively delineate the relative safety of these agents.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Naldemedine versus placebo for opioid-induced constipation (COMPOSE-1 and COMPOSE-2): two multicentre, phase 3, double-blind, randomised, parallel-group trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Long-Term Safety and Efficacy of Subcutaneous Methylnaltrexone in Patients with Opioid-Induced Constipation and Chronic Noncancer Pain: A Phase 3, Open-Label Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Naloxegol for Opioid-Induced Constipation: A Comparative Guide
Naloxegol, a peripherally acting mu-opioid receptor antagonist (PAMORA), has been established as a treatment for opioid-induced constipation (OIC) in adults with chronic non-cancer pain.[1][2] This guide provides an objective comparison of published research findings on the efficacy and safety of this compound, supported by experimental data from pivotal clinical trials and subsequent analyses.
Efficacy of this compound in Treating Opioid-Induced Constipation
The core evidence for this compound's efficacy comes from two pivotal Phase 3, double-blind, randomized, placebo-controlled studies, KODIAC-04 and KODIAC-05.[3][4][5] These studies evaluated the efficacy of 12.5 mg and 25 mg daily doses of this compound over a 12-week period in patients with non-cancer pain and OIC.
A primary endpoint in these trials was the "response rate," defined as achieving three or more spontaneous bowel movements (SBMs) per week, with an increase of at least one SBM from baseline, for at least 9 out of 12 weeks and 3 out of the last 4 weeks.
Table 1: Comparison of Responder Rates in Pivotal Phase 3 Trials (KODIAC-04 & KODIAC-05)
| Study | Treatment Group | Responder Rate (%) | Placebo Responder Rate (%) | P-value |
| KODIAC-04 | This compound 25 mg | 44% | 29% | p=0.001 |
| KODIAC-05 | This compound 25 mg | 40% | 29% | p=0.021 |
| KODIAC-05 | This compound 12.5 mg | Not Statistically Significant | 29% | - |
| Pooled Analysis | This compound 25 mg | 41.9% | 29.4% | p < 0.001 |
| Pooled Analysis | This compound 12.5 mg | 37.8% | 29.4% | p = 0.008 |
Data sourced from multiple clinical trial reports.
The 25 mg dose of this compound consistently demonstrated a statistically significant improvement in the number of spontaneous bowel movements compared to placebo. The 12.5 mg dose also showed a higher response rate than placebo in a pooled analysis of the two studies. Furthermore, this compound was found to be effective in patients who had an inadequate response to laxatives.
Another key efficacy measure was the time to the first post-dose SBM. Patients treated with 25 mg of this compound experienced their first SBM significantly sooner than those on placebo.
Table 2: Time to First Post-Dose Spontaneous Bowel Movement (SBM)
| Study | Treatment Group | Median Time to First SBM (hours) | Placebo Median Time to First SBM (hours) |
| KODIAC-04 | This compound 25 mg | 6 | 36 |
| KODIAC-05 | This compound 25 mg | 12 | 37 |
| Pooled LIR Population | This compound 25 mg | 7.6 | 41.1 |
| Pooled LIR Population | This compound 12.5 mg | 19.2 | 41.1 |
LIR: Laxative-Inadequate Response. Data sourced from multiple clinical trial reports.
Safety and Tolerability Profile
This compound was generally safe and well-tolerated in studies lasting up to 52 weeks. The most commonly reported adverse events were gastrointestinal in nature and appeared to be dose-dependent, occurring more frequently in the 25 mg group.
Table 3: Common Adverse Events Reported in Clinical Trials (Frequency >5%)
| Adverse Event | This compound 25 mg | Usual Care/Placebo |
| Abdominal Pain | 17.8% | 3.3% |
| Diarrhoea | 12.9% | 5.9% |
| Nausea | 9.4% | 4.1% |
| Headache | 9.0% | 4.8% |
| Flatulence | 6.9% | 1.1% |
Data from a 52-week safety study.
Importantly, there were no significant differences in pain scores or daily opioid doses between the this compound and placebo groups, indicating that this compound did not interfere with the central analgesic effect of opioids.
Comparison with an Alternative PAMORA
A retrospective chart review compared the efficacy, safety, and cost of oral this compound to subcutaneous methylnaltrexone for OIC in a hospital setting. The study found that this compound was non-inferior to methylnaltrexone in producing a bowel movement within 48 hours.
Table 4: this compound vs. Subcutaneous Methylnaltrexone in Hospitalized Patients
| Outcome | This compound | Methylnaltrexone |
| Bowel Movement within 48 hours | Non-inferior | - |
| Bowel Movement within 24 hours | Non-inferior | - |
| Time to First Bowel Movement | Non-inferior | - |
| Cost per patient | $193.16 less | - |
Data from a multicenter retrospective chart review.
Experimental Protocols
The pivotal KODIAC-04 and KODIAC-05 studies were Phase 3, multicenter, randomized, double-blind, placebo-controlled trials.
Patient Population: Adult outpatients with chronic non-cancer pain receiving opioid therapy (30-1000 morphine milligram equivalents per day) for at least 4 weeks and experiencing OIC.
Intervention: Patients were randomized to receive a daily oral dose of this compound (12.5 mg or 25 mg) or a placebo.
Primary Endpoint: The primary efficacy endpoint was the percentage of responders as defined above.
Secondary Endpoints: Included time to first post-dose SBM, change from baseline in the mean number of SBMs per week, and patient-reported outcomes on constipation symptoms and quality of life.
Visualizing the Mechanisms and Processes
To better understand the context of this compound's function and evaluation, the following diagrams illustrate the mechanism of opioid-induced constipation, the clinical trial workflow, and the logical relationship of this compound's approval process.
Caption: Mechanism of Opioid-Induced Constipation and this compound Action.
Caption: Simplified KODIAC Phase 3 Clinical Trial Workflow.
References
- 1. dovepress.com [dovepress.com]
- 2. This compound: A Review of Clinical Trials and Applications to Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. A Prospective, Real-World, Multinational Study of this compound for Patients with Cancer Pain Diagnosed with Opioid-Induced Constipation—The NACASY Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of this compound in Patients with Chronic Non-Cancer Pain Who Experience Opioid-Induced Constipation: A Pooled Analysis of Two Global, Randomized Controlled Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Naloxegol in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like naloxegol is a critical component of laboratory safety and environmental responsibility. While specific institutional and local regulations must always be followed, this guide provides a framework for the safe handling and disposal of this compound in a laboratory environment.
Core Principles for this compound Disposal
Currently, specific, detailed protocols for the disposal of this compound in a laboratory setting are not explicitly outlined in publicly available safety data sheets or regulatory guidelines. However, based on general best practices for pharmaceutical waste management, a conservative and safety-conscious approach is essential. The primary routes of this compound excretion from the body are through feces (approximately 68%) and urine (approximately 16%).[1][2] This indicates that the compound is metabolized and excreted, but does not provide direct guidance for the disposal of unused, pure, or experimental formulations of the drug.
In the absence of specific directives, unused this compound or waste material containing this compound should be disposed of in accordance with local requirements for pharmaceutical waste.[3]
Recommended Disposal Procedure for Laboratory Settings
The following step-by-step procedure is based on general guidelines for the disposal of non-hazardous pharmaceutical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable regulations.
-
Initial Assessment : Determine if the this compound waste is classified as hazardous. While this compound itself is not listed as a hazardous substance for disposal, its formulation or mixture with other hazardous chemicals could alter its classification. When in doubt, treat the waste as hazardous.
-
Segregation : Do not mix this compound waste with general laboratory trash or solvent waste streams unless explicitly permitted by your institution's EHS guidelines. It should be segregated into a designated container for pharmaceutical waste.
-
Containerization :
-
Use a clearly labeled, leak-proof, and sealable container designated for non-hazardous pharmaceutical waste.
-
The label should include "this compound Waste," the date, and the name of the generating laboratory or researcher.
-
-
Inactivation (if applicable and approved) : For trace amounts in solutions, consult your EHS department about potential chemical inactivation methods. Do not attempt to neutralize or inactivate this compound without a validated and approved protocol.
-
Final Disposal :
-
For larger quantities or pure this compound, disposal through a licensed hazardous waste contractor is the most prudent approach.
-
Arrange for pickup of the waste container by your institution's EHS or a contracted waste management service.
-
-
Documentation : Maintain a log of all this compound waste generated and disposed of, including dates, quantities, and disposal method.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Important Considerations:
-
Never flush this compound down the drain or dispose of it in regular trash. [4][5] Pharmaceutical compounds can persist in the environment and have unintended ecological consequences.
-
Always wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and its waste.
-
In case of a spill, follow your laboratory's established spill cleanup procedures for non-hazardous chemical compounds.
By adhering to these general principles and, most importantly, your institution-specific guidelines, you can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Naloxegol
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling and disposal of Naloxegol. Adherence to these guidelines is essential for ensuring a safe laboratory environment and minimizing occupational exposure.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a comprehensive approach to personal protection is paramount. The following table summarizes the recommended PPE. It is imperative to always handle this compound in a well-ventilated area.[1][2]
| Body Part | Recommended Protection | Specifications |
| Eyes | Safety Goggles | Must have side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] |
| Hands | Chemical Impermeable Gloves | Gloves must be inspected prior to use. The selected gloves should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] |
| Body | Protective Clothing | Fire/flame resistant and impervious clothing is recommended. |
| Respiratory | Respirator | Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. In situations where dust or aerosols may be generated, a suitable respirator should be used. |
Hazard Identification and Safety Precautions
This compound and its derivatives present several potential hazards that necessitate careful handling. While some safety data sheets (SDS) may classify this compound oxalate as not hazardous, other sources indicate potential risks. A conservative approach to safety is strongly advised.
Potential Hazards:
-
Oral Toxicity: Harmful if swallowed.
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.
-
Respiratory and Skin Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause an allergic skin reaction.
-
Eye and Skin Irritation: Can cause serious eye damage and skin irritation.
-
Genetic and Reproductive Toxicity: Suspected of causing genetic defects and of damaging fertility or the unborn child.
Key Safety Precautions:
-
Avoid contact with skin and eyes.
-
Prevent the formation of dust and aerosols.
-
Handle in a well-ventilated place.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for safety and regulatory compliance.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container tightly closed in a dry, cool, and well-ventilated place.
-
Store apart from foodstuff containers or incompatible materials.
-
Recommended storage temperatures can vary, with powder often stored at -20°C for long-term stability.
2. Preparation and Experimentation:
-
Ensure a designated handling area is clean and prepared.
-
Don all required personal protective equipment before handling the compound.
-
Handle in a chemical fume hood or other suitable ventilated enclosure to avoid inhalation of dust or aerosols.
-
Use non-sparking tools to prevent ignition sources.
3. Spills and Emergency Procedures:
-
Spill: In case of a spill, evacuate personnel to a safe area. Remove all sources of ignition. Use personal protective equipment, including chemical impermeable gloves and a respirator. Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal. Prevent the chemical from entering drains.
-
Eye Contact: Immediately rinse with pure water for at least 15 minutes and consult a doctor.
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
Disposal Plan for this compound
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste material, including unused product and contaminated consumables (e.g., gloves, wipes), in a suitable and closed container labeled for chemical waste.
-
Disposal Method: Adhered or collected material should be promptly disposed of in accordance with appropriate local, regional, national, and international laws and regulations. The best practice for disposal of unused medicines is to use a drug take-back program if available.
-
Alternative Disposal (if take-back is unavailable): If a take-back program is not accessible, and the substance is not on the FDA flush list, it can be disposed of in the trash with precautions. Mix the this compound with an unappealing substance such as dirt, cat litter, or used coffee grounds. Do not crush tablets. Place the mixture in a sealed plastic bag before disposing of it in the trash.
-
Decontamination: Decontaminate surfaces and equipment that have come into contact with this compound.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
